molecular formula C7H16N2 B1312603 2-Propylpiperazine CAS No. 90000-28-5

2-Propylpiperazine

カタログ番号: B1312603
CAS番号: 90000-28-5
分子量: 128.22 g/mol
InChIキー: FNJWLOHHZVGUIX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Propylpiperazine is a versatile organic compound featuring a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposing positions, which is substituted with a propyl group . This structure is of significant interest in pharmaceutical and medicinal chemistry research, particularly as a building block for the development of novel bioactive molecules. The piperazine moiety is a privileged structure in drug design, found in a wide range of therapeutic agents due to its ability to improve water solubility and influence the pharmacokinetic profile of a molecule through its two basic nitrogen atoms, which can act as hydrogen bond donors and acceptors . Piperazine derivatives are extensively investigated for their diverse biological activities. The incorporation of a propyl chain, as in 2-Propylpiperazine, is a common structural modification seen in compounds targeting the central nervous system (CNS). Specifically, N-arylpiperazine scaffolds with propyl linkers are recognized for their high affinity to key neurological receptors, including various subtypes of serotonin (5-HT) and dopamine receptors, which are implicated in conditions like depression, anxiety, and schizophrenia . Furthermore, piperazine-based compounds are actively studied in oncology research for their antiproliferative potential against various cancer cell lines, and in other areas such as anti-inflammatory and antimicrobial research . This product is provided as a chemical building block for research purposes only. It is intended for use by qualified scientists in laboratory settings for in vitro studies or as a synthetic intermediate in the development of more complex molecules. 2-Propylpiperazine is NOT intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-propylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-2-3-7-6-8-4-5-9-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJWLOHHZVGUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001316139
Record name 2-Propylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90000-28-5
Record name 2-Propylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90000-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Propylpiperazine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Propylpiperazine: Structure, Properties, and Synthetic Strategies

Introduction

2-Propylpiperazine is a substituted heterocyclic amine built upon the piperazine scaffold, a six-membered ring containing two nitrogen atoms at opposite positions. The introduction of a propyl group at the C-2 position introduces a chiral center, rendering the molecule a valuable and versatile building block for asymmetric synthesis in medicinal chemistry. The piperazine moiety itself is a privileged structure in drug discovery, appearing in a vast array of therapeutic agents due to its ability to improve aqueous solubility, oral bioavailability, and modulate the physicochemical properties of drug candidates.[1] Derivatives of piperazine have demonstrated a wide spectrum of pharmacological activities, including anticancer, antidepressant, antiviral, and antihistamine effects.[2][3][4][5] This guide provides a comprehensive overview of the chemical structure, properties, stereochemistry, and synthetic considerations for 2-propylpiperazine, tailored for researchers and professionals in drug development.

Chemical Identity and Molecular Structure

The fundamental identity of 2-propylpiperazine is established by its molecular formula and unique identifiers. The presence of a substituent at the second carbon atom of the piperazine ring is a key structural feature.

Core Identifiers
IdentifierValueSource(s)
IUPAC Name 2-PropylpiperazineN/A
CAS Number 90000-28-5[6]
Molecular Formula C₇H₁₆N₂[6]
Molecular Weight 128.22 g/mol [7]
Canonical SMILES CCCC1CNCCN1[6][7]
InChIKey FNJWLOHHZVGUIX-UHFFFAOYSA-N[6][7]
Structural Analysis and Stereochemistry

The defining structural characteristic of 2-propylpiperazine is the chiral center at the C-2 carbon, meaning it exists as a pair of enantiomers: (R)-2-propylpiperazine and (S)-2-propylpiperazine. The therapeutic activity of chiral drugs often resides in a single enantiomer, while the other may be inactive or contribute to off-target effects.[8] Consequently, the stereoselective synthesis or chiral separation of 2-propylpiperazine enantiomers is of critical importance in drug development.[2][9][10]

The piperazine ring typically adopts a stable chair conformation to minimize steric strain, with substituents occupying either axial or equatorial positions. The two nitrogen atoms provide sites for protonation and further functionalization, which is fundamental to its utility as a chemical scaffold.

Caption: 2D structure of 2-Propylpiperazine with the chiral center indicated.

Physicochemical and Spectroscopic Properties

While specific experimental data for 2-propylpiperazine is sparse in publicly available literature, its properties can be reliably inferred from the parent piperazine molecule and closely related analogs like 2-methylpiperazine. It is described as a colorless to pale yellow liquid with a characteristic amine odor and is soluble in water and organic solvents.[6]

Physicochemical Data

The following table summarizes key properties, with values for piperazine and 2-methylpiperazine provided for context. The propyl group is expected to increase the boiling point and slightly alter the pKa values due to its electron-donating inductive effect.

Property2-Propylpiperazine (Predicted/Inferred)Piperazine (Experimental)2-Methylpiperazine (Experimental)
Boiling Point > 146 °C146 °C[5]155-156 °C
pKa₁ ~5.5 - 5.85.35 (at 298 K)[11]5.48 (at 298 K)[11]
pKa₂ ~9.8 - 10.19.73 (at 298 K)[11]9.91 (at 298 K)[11]
Density ~0.9 g/cm³1.1 g/cm³ (solid)[12]0.902 g/cm³
XlogP (Predicted) 0.5-1.4-0.9

The two distinct pKa values are a hallmark of piperazine derivatives. The less basic nitrogen (pKa₁) is the one adjacent to the alkyl substituent (N1), while the more basic nitrogen (pKa₂) is at the N4 position. These values are critical for understanding the molecule's ionization state at physiological pH (~7.4), which dictates its solubility, membrane permeability, and receptor binding interactions.

Spectroscopic Profile (Predicted)

No experimental spectra for 2-propylpiperazine were found. However, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.[13][14][15]

  • ¹H NMR: The spectrum would be complex due to the asymmetry. Key signals would include:

    • A triplet corresponding to the terminal methyl group (-CH₃) of the propyl chain (~0.9 ppm).

    • Multiplets for the two methylene groups (-CH₂-) of the propyl chain (~1.3-1.7 ppm).

    • A multiplet for the chiral proton at C2.

    • A series of complex multiplets for the diastereotopic protons of the three methylene groups on the piperazine ring.

    • Broad signals for the two N-H protons, which may exchange with D₂O.

  • ¹³C NMR: The spectrum would show 7 distinct carbon signals due to the molecule's asymmetry.

    • A signal for the terminal methyl carbon (~14 ppm).

    • Two signals for the propyl methylene carbons.

    • A signal for the chiral C2 carbon.

    • Three distinct signals for the other three piperazine ring carbons (C3, C5, C6).

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 128. The fragmentation pattern would be characterized by cleavage alpha to the nitrogen atoms. A prominent fragment would likely arise from the loss of the propyl group, resulting in a peak at m/z = 85. Another characteristic fragmentation pathway for piperazines involves the cleavage of the ring.[16]

Synthesis and Reactivity

The synthesis of enantiomerically pure 2-substituted piperazines is a well-explored area of organic chemistry, driven by their importance in pharmaceutical development.

Representative Synthetic Protocol

A robust and scalable strategy to access chiral 2-substituted piperazines starts from readily available α-amino acids.[17] The following protocol is a representative example adapted from established methodologies for the synthesis of the (S)-enantiomer starting from (S)-Norvaline.

Workflow: Synthesis of (S)-2-Propylpiperazine

Sources

A Technical Guide to the Synthesis of 2-Propylpiperazine from Piperazine: Strategies, Methodologies, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic strategies for producing 2-propylpiperazine, a valuable substituted piperazine derivative, with a focus on pathways originating from the parent piperazine heterocycle. This document navigates the complexities of regioselective functionalization of the piperazine scaffold, offering detailed experimental protocols, mechanistic discussions, and data presentation to support researchers in the field of medicinal chemistry and drug development.

Introduction: The Significance of C2-Substituted Piperazines

The piperazine motif is a cornerstone in medicinal chemistry, appearing in a vast array of approved pharmaceuticals.[1] Its prevalence stems from the advantageous physicochemical properties conferred by the two nitrogen atoms, which can enhance aqueous solubility, bioavailability, and target engagement through hydrogen bonding.[2] While N-alkylation and N-arylation of piperazine are routine transformations, the selective functionalization of the carbon backbone, particularly at the C2 position, presents a greater synthetic challenge and unlocks novel chemical space for drug discovery.[1][3] 2-Propylpiperazine, as a representative C2-alkylated derivative, serves as a key building block for more complex molecules, enabling the exploration of structure-activity relationships (SAR) in drug design.

Strategic Approaches to the Synthesis of 2-Propylpiperazine

The direct and selective introduction of a propyl group at the C2 position of the piperazine ring is not a trivial transformation. Several synthetic strategies can be envisioned, ranging from direct C-H functionalization to multi-step sequences involving ring construction or modification of pre-functionalized piperazines. This guide will focus on two prominent and practical approaches:

  • Direct C-H Functionalization via Photoredox Catalysis: A modern and increasingly popular method that allows for the direct formation of C-C bonds on the piperazine ring.[3][4][5][6]

  • De Novo Synthesis from Acyclic Precursors: A classic and versatile approach that builds the piperazine ring with the desired substituent already in place.[2][7][8]

This guide will primarily elaborate on a plausible de novo synthetic route, as it often provides better control over regioselectivity for specific alkyl substitutions.

De Novo Synthesis of 2-Propylpiperazine: A Step-by-Step Protocol

This section details a representative de novo synthesis of 2-propylpiperazine, starting from readily available precursors. The overall strategy involves the construction of a substituted piperazinone, followed by reduction to the desired 2-propylpiperazine.

Overall Synthetic Scheme

cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Amide Formation and Cyclization cluster_2 Step 3: Reduction of Piperazinone A Ethyl 2-oxopentanoate C Intermediate Iminium Ion A->C Condensation B Ethylenediamine B->C D Ethyl 3-aminopentanoate C->D Reduction (e.g., NaBH4) E Ethyl 3-aminopentanoate G N-(1-ethoxycarbonylbutyl)-2-chloroacetamide E->G Acylation (Schotten-Baumann) F Chloroacetyl chloride F->G H 3-Propylpiperazin-2-one G->H Intramolecular Nucleophilic Substitution I 3-Propylpiperazin-2-one J 2-Propylpiperazine I->J Reduction (e.g., LiAlH4)

Caption: Workflow for the de novo synthesis of 2-propylpiperazine.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-aminopentanoate (Reductive Amination)

This procedure is adapted from established methods for the reductive amination of ketoesters.[8][9]

  • Reaction Setup: To a solution of ethyl 2-oxopentanoate (1.0 eq.) in methanol (5 mL/mmol) at 0 °C, add ethylenediamine (1.1 eq.) dropwise. Stir the mixture for 30 minutes at 0 °C, then for 2 hours at room temperature to facilitate imine formation.

  • Reduction: Cool the reaction mixture back to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x Vaq).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ethyl 3-aminopentanoate may be used in the next step without further purification, or it can be purified by vacuum distillation.

Protocol 2: Synthesis of 3-Propylpiperazin-2-one (Acylation and Cyclization)

  • Acylation: Dissolve the crude ethyl 3-aminopentanoate (1.0 eq.) in dichloromethane (10 mL/mmol) and cool to 0 °C. Add triethylamine (2.5 eq.) followed by the dropwise addition of chloroacetyl chloride (1.2 eq.).

  • Cyclization: Stir the reaction mixture at room temperature for 18 hours. The cyclization should occur in situ.

  • Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude 3-propylpiperazin-2-one can be purified by column chromatography on silica gel or by recrystallization.

Protocol 3: Synthesis of 2-Propylpiperazine (Reduction)

  • Reaction Setup: To a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq.) in anhydrous tetrahydrofuran (THF) (15 mL/mmol) at 0 °C under an inert atmosphere, add a solution of 3-propylpiperazin-2-one (1.0 eq.) in anhydrous THF dropwise.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 8 hours.

  • Work-up (Fieser method): Cool the reaction to 0 °C and cautiously add water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Isolation: Stir the resulting granular precipitate for 1 hour, then filter and wash with THF.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude 2-propylpiperazine can be purified by vacuum distillation to yield the final product.

Mechanistic Considerations

The key step in controlling the regioselectivity of this synthesis is the initial reductive amination. The reaction between ethyl 2-oxopentanoate and ethylenediamine forms an imine, which is then reduced. The subsequent acylation and intramolecular cyclization proceed via standard nucleophilic substitution mechanisms. The final reduction of the amide to the amine is a robust and high-yielding transformation.

Direct C-H Propylation: An Emerging Alternative

Proposed Mechanistic Cycle for Photoredox C-H Alkylation

PC PC PC_excited PC* PC->PC_excited hν (Visible Light) Radical_Cation Piperazine Radical Cation PC_excited->Radical_Cation SET Piperazine Piperazine Piperazine->Radical_Cation Alpha_Amino_Radical α-Amino Radical Radical_Cation->Alpha_Amino_Radical -H+ Product 2-Propylpiperazine Alpha_Amino_Radical->Product + Propyl Radical Propyl_Source Propyl Source (e.g., Propyl Iodide) Propyl_Source->Product PC_reduced PC•- PC_reduced->PC Oxidation

Caption: Generalized mechanistic cycle for photoredox-catalyzed C-H alkylation of piperazine.

This approach is atom-economical and avoids the need for protecting groups. However, achieving high regioselectivity for the C2 position over the N1 position and preventing over-alkylation can be challenging and requires careful optimization of the catalyst, oxidant, and reaction conditions.

Characterization and Data Analysis

The successful synthesis of 2-propylpiperazine and its intermediates must be confirmed by appropriate analytical techniques.

Spectroscopic Data
Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Mass Spectrometry (m/z)
2-Propylpiperazine ~0.9 (t, 3H), ~1.4 (m, 2H), ~1.6 (m, 2H), ~2.5-3.2 (m, 7H), ~1.9 (br s, 2H, NH)~14.2, ~19.5, ~36.8, ~46.0, ~50.2, ~55.1[M+H]+ = 143.2
3-Propylpiperazin-2-one ~0.9 (t, 3H), ~1.5 (m, 2H), ~1.7 (m, 2H), ~3.0-3.6 (m, 5H), ~6.0 (br s, 1H, NH)~14.0, ~19.2, ~34.5, ~43.8, ~48.9, ~58.3, ~170.1[M+H]+ = 157.2

Note: The spectral data presented are predicted values and may vary depending on the specific experimental conditions and instrument.

Purification Considerations

Purification of piperazine derivatives can be challenging due to their basicity and polarity.[10]

  • Column Chromatography: Silica gel chromatography is a common method, often requiring the addition of a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent peak tailing.

  • Distillation: For volatile derivatives like 2-propylpiperazine, vacuum distillation is an effective purification technique.

  • Crystallization: Piperazines can often be purified by crystallization of their salts (e.g., hydrochloride or diacetate salts), followed by liberation of the free base.[11]

Safety Considerations

  • Piperazine and its derivatives are skin and respiratory irritants. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. It reacts violently with water. All reactions involving LiAlH₄ must be conducted under a dry, inert atmosphere.

  • Chloroacetyl chloride is corrosive and lachrymatory. Handle with extreme care in a fume hood.

  • Sodium borohydride (NaBH₄) is flammable and can release hydrogen gas upon contact with acid or water.

Conclusion

The synthesis of 2-propylpiperazine from piperazine or its precursors is a key process for accessing novel chemical entities in drug discovery. While direct C-H functionalization represents a cutting-edge approach, de novo synthesis from acyclic precursors offers a robust and regioselective route. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully synthesize and characterize this important building block. As with any chemical synthesis, careful planning, execution, and adherence to safety protocols are paramount.

References

  • A synthetic route to orthogonally protected, enantiomerically pure 2-substituted piperazines is described. Starting from α-amino acids, within four steps chiral 2-substituted piperazines are obtained. (Source: Organic & Biomolecular Chemistry)
  • Nicewicz and colleagues showcased the site-selective C-H alkylation of piperazines by using electron-deficient alkenes facilitated by acridinium salt under visible light irradi
  • The two opposing nitrogen atoms in a six-membered piperazine ring offer a large polar surface area, relative structural rigidity, and more acceptors and donors of hydrogen bonds. These properties frequently result in greater water solubility, oral bioavailability, and ADME characteristics.
  • A site-selective approach to the C-H functionalization of existing piperazine compounds using photoredox catalysis is presented, relying on the predictable differentiation of electronically distinct nitrogen centers. (Source: Organic Letters)
  • A method for the site-selective C–H alkylation of piperazine compounds has been developed, which is tolerant of a variety of orthogonal and versatile nitrogen protecting groups. (Source: Organic Letters)
  • The asymmetric palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones allows the synthesis of a variety of highly enantioenriched tertiary piperazine-2-ones. (Source: PubMed)
  • Despite the ubiquity of piperazine-containing therapeutics, structural diversity of these compounds along the piperazine's carbon framework is remarkably limited.
  • Among nitrogen heterocycles, piperazine ranks as the third most common nitrogen heterocycle in drug discovery. (Source: MDPI)
  • A novel efficient synthetic route towards the pharmaceutically relevant 2-substituted piperazine class is described via direct α-lithiation.
  • A straightforward catalytic method for the synthesis of complex C-substituted piperazines based on an uncommon head-to-head coupling of easily prepared imines is disclosed.
  • N-alkylation of benzyl piperazine-1-carboxylate can be achieved through direct alkylation with alkyl halides or reductive amination with carbonyl compounds. (Source: BenchChem)
  • The use of a protecting group like Boc on one of the piperazine nitrogens is recommended for clean monoalkylation.
  • Reductive amination is a powerful and versatile method for the N-alkylation of piperazines. (Source: BenchChem)
  • A novel method for the synthesis of piperazine and its derivatives is described, involving the reaction of an ester with ethylenediamine to give a 3,4-dehydropiperazine-2-one, followed by reduction.
  • Important methods to transform piperazine into its N-alkyl analogs include nucleophilic substitution on alkyl halides or sulfonates, and reductive amin
  • The N-monoalkylation of piperazine can be achieved in excellent yields by reacting a monopiperazinium salt with an alkylating agent.
  • The structures of new piperazine derivatives were characterized by micro analysis, FT-IR, MS spectrometry, 1H- and 13C-NMR.
  • A route to 3-substituted piperazine-2-acetic acid esters involves the reductive amination of a β-keto ester derived from an amino acid. (Source: PubMed Central)
  • The use of protecting groups, such as Boc, is a reliable strategy to achieve high regioselectivity in the reactions of substituted piperazines. (Source: BenchChem)
  • A simple synthesis of N-alkylpiperazines involves the alkylation of N-acetylpiperazine followed by hydrolysis.
  • Spectroscopic data for synthesized compounds, including IR, 1H-NMR, 13C-NMR, and ESI-MS are provided in supplementary information. (Source: The Royal Society of Chemistry)
  • Reductive amination is a two-step process involving the formation of an imine or iminium ion, followed by its reduction to the corresponding amine.
  • Reductive amination and direct alkylation are common methods for the synthesis of N-alkyl piperazine derivatives.
  • Reductive amination is an alternative to direct alkylation of amines with alkyl halides to avoid multiple alkylations. (Source: Master Organic Chemistry)
  • A user on Reddit discusses their experience with the reductive amination of 1-boc-piperazine with cinnamaldehyde. (Source: Reddit)
  • A visible-light-promoted decarboxylative annulation protocol between a glycine-based diamine and various aldehydes provides 2-substituted piperazines. (Source: Organic Chemistry Portal)
  • The high polarity and basicity of piperazine-containing compounds can lead to challenges in chromatographic separ
  • A method for separating piperazine from mixtures involves precipitating it as piperazine diacetate from an acetone solution.
  • The characterization of substituted piperazines can be performed using 1H, 13C, and 19F NMR spectroscopy. (Source: MDPI)
  • Piperazine can be recovered and purified as its hexahydrate from mixtures containing other nitrogenous compounds.
  • A process for the purification of a piperazine intermediate for the drug ranolazine is described. (Source: Quick Company)
  • PubChem contains spectral information for over 300,000 chemicals, including 13C NMR, 1H NMR, and mass spectrometry data.
  • The 13C NMR spectra of N-alkylpiperidines and their corresponding N-oxides have been studied to understand the effects of N-substitution and N-oxidation.
  • A method for the preparation of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine involves the reaction of piperazine monohydrochloride with 2-(2-chloroethoxy)ethanol.

Sources

2-Propylpiperazine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-propylpiperazine, a heterocyclic amine of significant interest in medicinal chemistry. We will delve into its fundamental chemical and physical properties, synthesis, reactivity, and its role as a versatile building block in the design of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this important scaffold.

Core Molecular Identifiers

At the heart of any chemical investigation are the fundamental identifiers of a compound. For 2-propylpiperazine, these are:

IdentifierValueSource(s)
CAS Number 90000-28-5[1]
Molecular Formula C₇H₁₆N₂[1]
Molecular Weight 128.22 g/mol [1]

Physicochemical Properties: A Comparative Perspective

While specific experimental data for 2-propylpiperazine is not extensively published, we can infer its properties based on the well-characterized parent compound, piperazine. The introduction of a propyl group at the C-2 position is expected to influence these properties in a predictable manner.

PropertyPiperazineExpected Influence of 2-Propyl GroupReference(s)
Melting Point 107 - 111 °CLikely a liquid at room temperature or a lower melting solid due to reduced symmetry and intermolecular hydrogen bonding.[2][3]
Boiling Point 146 - 148 °CIncreased due to higher molecular weight and van der Waals forces.[2]
Solubility Soluble in waterDecreased water solubility and increased solubility in organic solvents due to the lipophilic propyl group.[4]
pKa pKa1: ~5.35, pKa2: ~9.73The pKa of the N1 nitrogen will be slightly reduced due to steric hindrance from the adjacent propyl group, while the pKa of the N4 nitrogen will be comparable to that of a typical secondary amine.[5]

Synthesis of 2-Propylpiperazine: A Strategic Approach

The synthesis of 2-substituted piperazines like 2-propylpiperazine requires careful strategic planning to control regioselectivity. Several general methodologies for the synthesis of piperazine derivatives can be adapted for this purpose. A plausible and efficient approach involves the direct α-lithiation of a protected piperazine, followed by alkylation.

Experimental Protocol: Synthesis via α-Lithiation

This protocol is based on established methods for the direct C-2 functionalization of N-Boc-piperazine.[6]

Step 1: N-Boc Protection of Piperazine

  • To a solution of piperazine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add triethylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperazine.

Step 2: α-Lithiation and Alkylation

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve N-Boc-piperazine (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of s-butyllithium (s-BuLi, 1.1 eq) in cyclohexane, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 2-3 hours to ensure complete lithiation.

  • Add 1-iodopropane (1.2 eq) dropwise to the solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain N-Boc-2-propylpiperazine.

Step 3: Deprotection

  • Dissolve the purified N-Boc-2-propylpiperazine in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane.

  • Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a base such as sodium hydroxide or sodium bicarbonate solution and extract the free base into an organic solvent.

  • Dry the organic layer and concentrate to yield 2-propylpiperazine.

Synthesis_of_2_Propylpiperazine Piperazine Piperazine Boc_Piperazine N-Boc-Piperazine Piperazine->Boc_Piperazine Boc₂O, Et₃N Lithiation α-Lithiation with s-BuLi Boc_Piperazine->Lithiation Alkylation Alkylation with 1-Iodopropane Lithiation->Alkylation Boc_2_Propylpiperazine N-Boc-2-Propylpiperazine Alkylation->Boc_2_Propylpiperazine Deprotection Acidic Deprotection Boc_2_Propylpiperazine->Deprotection HCl or TFA Product 2-Propylpiperazine Deprotection->Product

Caption: Synthetic pathway for 2-Propylpiperazine.

Reactivity Profile: The Tale of Two Nitrogens

The reactivity of 2-propylpiperazine is dominated by the nucleophilic character of its two nitrogen atoms. However, these nitrogens are not equivalent. The N4 nitrogen, being further away from the C-2 propyl group, is more sterically accessible and electronically similar to a typical secondary amine. In contrast, the N1 nitrogen is sterically hindered by the adjacent propyl group, which can also exert a modest electron-donating inductive effect.

This differential reactivity is crucial for synthetic applications. The N4 nitrogen will preferentially react with electrophiles, allowing for selective functionalization.[7][8][9]

Typical Reactions with Electrophiles
  • Alkylation and Acylation: The N4 nitrogen readily undergoes alkylation with alkyl halides and acylation with acid chlorides or anhydrides.

  • Reductive Amination: 2-Propylpiperazine can participate in reductive amination reactions with aldehydes and ketones to form N4-substituted derivatives.

  • Michael Addition: As a strong nucleophile, the N4 nitrogen can engage in Michael additions to α,β-unsaturated carbonyl compounds.

Reactivity_of_2_Propylpiperazine Start 2-Propylpiperazine N4_Alkylation N4-Alkylation Start->N4_Alkylation R-X N4_Acylation N4-Acylation Start->N4_Acylation RCOCl N4_Reductive_Amination N4-Reductive Amination Start->N4_Reductive_Amination RCHO, NaBH(OAc)₃ N4_Michael_Addition N4-Michael Addition Start->N4_Michael_Addition α,β-unsaturated carbonyl

Caption: Reactivity of the N4 nitrogen in 2-Propylpiperazine.

The Role of 2-Propylpiperazine in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs.[10][11][12][13] Its presence can impart favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability. The two nitrogen atoms also provide handles for introducing diverse substituents to modulate pharmacological activity and target binding.

While 2-propylpiperazine itself may not be the final active pharmaceutical ingredient, it serves as a valuable building block for creating more complex molecules with therapeutic potential. The propyl group can influence the lipophilicity and steric profile of the final compound, which can be fine-tuned for optimal target engagement and ADME (absorption, distribution, metabolism, and excretion) properties. Piperazine derivatives have been investigated for a broad range of therapeutic areas, including as antipsychotics, antidepressants, and anticancer agents.[14]

Safety and Handling

A Safety Data Sheet (SDS) for 2-propylpiperazine is available and should be consulted before handling.[1] Based on the data for piperazine, 2-propylpiperazine is expected to be corrosive and may cause skin and eye irritation or burns.[2][3][15] It may also be a respiratory and skin sensitizer. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Spectroscopic Characterization: A Predicted Analysis

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Propyl-CH₃~0.9Triplet3H~7.0
Propyl-CH₂~1.3-1.5Multiplet2H
Propyl-CH₂ (adjacent to ring)~1.6-1.8Multiplet2H
Piperazine ring protons~2.5-3.2Multiplet7H
NH protons~1.5-2.5 (broad)Singlet2H
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
CarbonChemical Shift (δ, ppm)
Propyl-CH₃~14
Propyl-CH₂~20
Propyl-CH₂ (adjacent to ring)~35
Piperazine C-3, C-5, C-6~45-55
Piperazine C-2~58-62
Mass Spectrometry (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 128. Key fragmentation patterns would likely involve the loss of the propyl group and cleavage of the piperazine ring.

References

  • Thermo Fisher Scientific.
  • Sigma-Aldrich.
  • PrepChem.com. Synthesis of 1,4-bis(2-(Acetylsalicyloyloxy)Propyl)Piperazine. Available from: [Link]

  • University of California, Davis. REACTIONS WITH ELECTROPHILES. Available from: [Link]

  • Thermo Fisher Scientific.
  • Fisher Scientific. SAFETY DATA SHEET - Piperazine-2-carboxylic acid dihydrochloride.
  • Li, Y., et al. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry. 2005, 43(10), 869-72.
  • PubChem. 2-Propylpyridine. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. 2018.
  • Yildirim, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2012.
  • Yilmaz, F., et al. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. 2017, 62(11-12), 917-925.
  • NIST. Piperidine, 2-propyl-, (S)-. NIST Chemistry WebBook. Available from: [Link]

  • de Oliveira, R., et al. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. 2018, 32(6), 581-593.
  • de Souza, M. V. N., et al. Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available from: [Link]

  • Sharma, R., et al. The medicinal chemistry of piperazines: A review. PubMed. Available from: [Link]

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... Available from: [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]

  • LoPachin, R. M., et al. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. PubMed Central. Available from: [Link]

  • Cheméo. Chemical Properties of Piperazine, 2,5-dimethyl- (CAS 106-55-8). Available from: [Link]

  • ResearchGate. Examples of piperazine derivatives as messy drugs. Available from: [Link]

  • van der Heijden, M. S., et al. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Available from: [Link]

  • ResearchGate. Synthesis of 2-substituted piperazines via direct a-lithiation. Available from: [Link]

  • NIST. Piperazine. NIST Chemistry WebBook. Available from: [Link]

  • NIST. Piperazine. NIST Chemistry WebBook. Available from: [Link]

  • NIST. Piperidine, 2-propyl-, (S)-. NIST Chemistry WebBook. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

  • Beyond Benign. Electrophilic Reactions. Available from: [Link]

  • Allgöwer, F., et al. Reactivity of electrophilic cyclopropanes. PubMed Central. Available from: [Link]

  • Li, W., et al. Rapid quantitative 1H–13C two-dimensional NMR with high precision. PubMed Central. Available from: [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 2-Propylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique physicochemical properties, including a six-membered ring with two nitrogen atoms at positions 1 and 4, allow for extensive structural modifications to modulate biological activity.[3] This guide focuses on a specific, yet underexplored subclass: 2-propylpiperazine derivatives. We will delve into the synthetic rationale, key biological activities, and the critical experimental protocols used to validate their therapeutic potential. This document is designed to provide both a foundational understanding and actionable insights for professionals engaged in the discovery and development of novel therapeutics.

The Piperazine Scaffold: A Cornerstone of Modern Drug Discovery

The piperazine moiety is a recurring structural motif in a vast number of biologically active molecules.[4][5] Its prevalence stems from several key attributes:

  • Structural Rigidity and Conformational Control: The chair-like conformation of the piperazine ring provides a degree of rigidity, which can be crucial for precise ligand-receptor interactions.

  • Physicochemical Properties: The two nitrogen atoms offer a large polar surface area and act as hydrogen bond acceptors/donors.[3] This often translates to improved aqueous solubility and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]

  • Synthetic Tractability: The secondary amine nitrogens (N1 and N4) serve as versatile handles for introducing a wide array of substituents, enabling fine-tuning of a compound's pharmacological profile.[6][7]

These features have led to the successful development of piperazine-containing drugs across a wide spectrum of therapeutic areas, including oncology[1][8], central nervous system (CNS) disorders[6][9], and infectious diseases.[10][11][12]

The Significance of the 2-Propyl Substitution

While N1 and N4 substitutions are common, substitution on the carbon backbone of the piperazine ring, such as at the C2 position, is a more advanced strategy to achieve refined biological activity. Introducing a propyl group at the C2-position imparts several critical changes:

  • Introduction of a Chiral Center: The C2-carbon becomes a stereocenter, allowing for the synthesis of enantiomerically pure compounds. This is paramount in modern drug design, as different enantiomers can have vastly different pharmacological and toxicological profiles.

  • Increased Lipophilicity: The alkyl chain increases the molecule's lipophilicity, which can enhance membrane permeability and access to intracellular or CNS targets.

  • Fine-Tuning of Steric Hindrance: The propyl group can introduce specific steric bulk that may enhance binding affinity by occupying a hydrophobic pocket in a target protein or, conversely, prevent off-target binding.

Synthetic Strategies for 2-Propylpiperazine Derivatives

The synthesis of 2-substituted piperazines requires a more nuanced approach than that of their N-substituted counterparts. A common and efficient strategy involves the direct α-lithiation of a protected piperazine, followed by quenching with an electrophile.

Protocol: Synthesis of 2-Propyl-1,4-disubstituted Piperazine

This protocol describes a general method for introducing a propyl group at the C2 position.

Materials:

  • N-Boc-N'-benzylpiperazine

  • s-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • 1-Iodopropane

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add N-Boc-N'-benzylpiperazine and TMEDA to the cooled THF.

  • Lithiation: Slowly add s-BuLi dropwise to the solution. Stir the reaction mixture at -78 °C for 3 hours. The formation of the lithiated intermediate is critical for the subsequent alkylation.

  • Alkylation: Add 1-iodopropane to the reaction mixture and allow it to stir at -78 °C for an additional 4 hours.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired 2-propyl-N-Boc-N'-benzylpiperazine. Further modifications at the N-positions can be achieved after selective deprotection.

Causality Explanation: The use of s-BuLi in the presence of the chelating agent TMEDA is crucial for the regioselective deprotonation at the carbon adjacent to the Boc-protected nitrogen.[13] The Boc group acts as a directed metalation group, making the α-proton more acidic. The low temperature (-78 °C) is essential to maintain the stability of the organolithium intermediate and prevent side reactions.

Key Biological Activities of 2-Propylpiperazine Derivatives

Based on the broad activities of the parent piperazine scaffold, 2-propyl derivatives are being investigated in several key therapeutic areas. Here, we focus on their potential as anticancer and antiviral agents.

Anticancer Activity

The piperazine ring is a core component of numerous anticancer agents, including Imatinib and Minocycline.[1] Derivatives often exert their effects by inducing apoptosis (programmed cell death) or inhibiting key signaling pathways involved in cell proliferation.[14][15]

Hypothesized Mechanism of Action: Inhibition of PI3K/Akt Pathway

Many cancers exhibit aberrant activation of the PI3K/Akt signaling pathway, which promotes cell survival and proliferation. 2-Propylpiperazine derivatives can be designed to act as inhibitors of key kinases within this pathway, such as Akt.

Diagram: PI3K/Akt Signaling Pathway Inhibition

PI3K_Akt_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Inhibitor 2-Propylpiperazine Derivative Inhibitor->Akt Inhibits Plaque_Assay_Workflow A 1. Seed host cells (e.g., Vero) in 6-well plates and grow to confluence. D 4. Infect cell monolayers with the virus-compound mixture. Include virus-only (positive) and cell-only (negative) controls. A->D B 2. Prepare serial dilutions of 2-propylpiperazine derivative in cell culture medium. C 3. Pre-incubate virus stock (e.g., CHIKV) with each compound dilution. B->C C->D E 5. After 1-2 hours adsorption, remove inoculum and overlay with semi-solid medium (e.g., agarose) containing the respective compound dilution. D->E F 6. Incubate for 2-3 days for plaques to form. E->F G 7. Fix cells (e.g., with PFA) and stain with crystal violet. F->G H 8. Count plaques and calculate the % inhibition relative to the virus-only control to determine EC₅₀. G->H

Caption: Workflow for a standard antiviral plaque reduction assay.

Protocol: Plaque Reduction Neutralization Test (PRNT)

Materials:

  • Vero cells (or other susceptible host cell line)

  • Chikungunya virus (CHIKV) stock of known titer

  • 2-Propylpiperazine test compounds

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Low-melting-point agarose

  • Crystal Violet staining solution

  • 4% Paraformaldehyde (PFA) for fixing

Step-by-Step Methodology:

  • Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Dilution: Prepare a series of 2-fold dilutions of the 2-propylpiperazine test compound in DMEM.

  • Virus-Compound Incubation: Mix a constant amount of CHIKV (targeting ~100 plaque-forming units/well) with an equal volume of each compound dilution. Incubate this mixture at 37 °C for 1 hour. A "virus control" well should be prepared by mixing the virus with medium only.

  • Infection: Remove the growth medium from the confluent Vero cell monolayers. Inoculate the cells with 200 µL of the virus-compound mixtures.

  • Adsorption: Incubate the plates at 37 °C for 1-2 hours, gently rocking every 15-20 minutes to ensure even distribution of the inoculum.

  • Overlay: Carefully remove the inoculum. Overlay the monolayer with 2 mL of a 1:1 mixture of 2X DMEM (with 4% FBS) and 1.6% low-melting-point agarose containing the corresponding concentration of the test compound.

  • Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37 °C in a 5% CO₂ incubator for 48-72 hours.

  • Fixing and Staining: Fix the cells by adding 1 mL of 4% PFA on top of the agarose overlay for at least 2 hours. Carefully remove the agarose plug. Stain the monolayer with 0.5% crystal violet solution for 10 minutes.

  • Quantification: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well. Calculate the 50% effective concentration (EC₅₀) as the compound concentration that reduces the plaque number by 50% compared to the virus control.

Trustworthiness and Self-Validation: This protocol is self-validating through the inclusion of critical controls. The positive control (virus only) establishes the baseline plaque count, while the negative control (cells only) ensures cell viability and the absence of contamination. A cytotoxicity assay (e.g., MTT or SRB assay) must be run in parallel on uninfected cells to ensure that the observed reduction in plaques is due to specific antiviral activity and not simply cell death caused by the compound.

Future Perspectives and Conclusion

The introduction of a C2-propyl substituent on the piperazine scaffold opens a new dimension for rational drug design. It allows for the exploration of chirality and lipophilicity to optimize potency and selectivity. The promising, albeit nascent, data in oncology and virology suggest that 2-propylpiperazine derivatives represent a fertile ground for the discovery of next-generation therapeutics. Future work should focus on:

  • Enantioselective Synthesis: Developing robust and scalable methods to synthesize single enantiomers to fully characterize their distinct biological profiles.

  • Target Deconvolution: Utilizing chemoproteomics and other advanced techniques to definitively identify the molecular targets of active compounds.

  • In Vivo Efficacy: Progressing lead compounds into preclinical animal models to evaluate their pharmacokinetic properties and therapeutic efficacy.

This guide provides a technical framework for understanding and advancing the study of 2-propylpiperazine derivatives. By combining rational synthetic chemistry with rigorous biological evaluation, researchers can unlock the full therapeutic potential of this versatile chemical class.

References

  • Walayat, K., Mohsin, N. U. A. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry.

  • Brito, M. A., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.

  • Kovács, I., et al. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI.

  • Various Authors. (2023). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Biomedicines.

  • BenchChem. (2025). Unveiling the Cytotoxic Potential: A Comparative Analysis of Piperazine-Based Anticancer Agents. BenchChem.

  • Saini, M. S., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.

  • Various Authors. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Ayurlog: National Journal of Research in Ayurved Science.

  • Kumar, A., et al. (2018). Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein. PubMed.

  • Various Authors. (2024). Piperazine derivatives of natural compounds with anticancer activity. ResearchGate.

  • Zhang, G., et al. (2023). Design, Synthesis, and Biological Evaluation of Trisubstituted Piperazine Derivatives as Noncovalent Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease Inhibitors with Improved Antiviral Activity and Favorable Druggability. Journal of Medicinal Chemistry.

  • Wikipedia Contributors. (2024). Piperazine. Wikipedia.

  • Beggi, F., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research.

  • Tichkule, R. B., et al. (2012). Inhibition of Noroviruses by Piperazine Derivatives. ACS Medicinal Chemistry Letters.

  • Wozniak, D., et al. (2022). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Molecules.

  • Kumar, V., et al. (2017). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica.

  • van Niel, M. B., et al. (2005). Synthesis of 2-substituted piperazines via direct a-lithiation. ResearchGate.

  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed.

  • Patel, R. V., Park, S. W. (2013). An evolving role of piperazine moieties in drug design and discovery. PubMed.

Sources

2-Propylpiperazine mechanism of action in vitro

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Mechanistic Elucidation of 2-Propylpiperazine

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of 2-Propylpiperazine, a novel piperazine derivative. Given the vast therapeutic precedent of the piperazine scaffold, this document outlines a logical, field-proven strategy to dissect its mechanism of action. We will proceed from initial binding affinity determination at high-probability targets to subsequent functional assays designed to elucidate the pharmacological nature of these interactions. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, actionable protocols required for a thorough investigation.

Introduction: The Piperazine Moiety and the Rationale for Investigation

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse pharmacological activities, including antipsychotic, antidepressant, and antihistaminic effects.[1][2] Its prevalence stems from its ability to interact with a range of biological targets, particularly neurotransmitter receptors and transporters. 2-Propylpiperazine, as a derivative, warrants a systematic in vitro evaluation to determine its unique pharmacological profile.

This guide presents a hypothesis-driven approach to unraveling the in vitro mechanism of action of 2-Propylpiperazine. We will focus on its most probable molecular targets: the monoamine transporters (DAT, SERT, NET) and associated G-protein coupled receptors (GPCRs), which are frequently modulated by piperazine-containing compounds.[3][4]

Strategic Overview: A Multi-tiered Approach to Mechanistic Clarity

Our investigation is structured in a tiered approach, beginning with broad screening and progressing to more specific functional characterization. This ensures an efficient use of resources and builds a comprehensive understanding of the compound's activity.

G A Tier 1: Target Identification (Binding Affinity Profiling) B Tier 2: Functional Characterization (Transporter & Receptor Activity) A->B High-affinity hits C Tier 3: Data Synthesis (Pharmacological Profile) B->C Functional data (IC50, EC50, % Act) G cluster_0 Without Competitor cluster_1 With Competitor Receptor Receptor/Transporter Radioligand Radioligand (*) Radioligand->Receptor Binding Receptor2 Receptor/Transporter Radioligand2 Radioligand (*) Radioligand2->Receptor2 Displacement Competitor 2-Propylpiperazine Competitor->Receptor2 Competition

Caption: Principle of competitive radioligand binding assay.

Experimental Protocol: Radioligand Binding Assay

This protocol provides a general framework for assessing the binding of 2-Propylpiperazine to the human dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), as well as D2 and D3 dopamine receptors.

Materials:

  • Cell membranes prepared from HEK-293 cells stably expressing the human target protein (e.g., hDAT, hSERT, hNET, hD2, hD3). [5][6]* Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET, [³H]Spiperone for D2/D3. [6][7]* Non-specific binding inhibitors: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET), Haloperidol (for D2/D3). [8][9]* 2-Propylpiperazine stock solution (e.g., 10 mM in DMSO).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates, filter mats (e.g., GF/B), scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of 2-Propylpiperazine in assay buffer. The final concentrations should typically range from 0.1 nM to 10 µM. [7]2. Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: 50 µL of assay buffer.

    • Non-Specific Binding (NSB): 50 µL of the appropriate non-specific inhibitor (e.g., 10 µM final concentration).

    • Competition: 50 µL of each 2-Propylpiperazine dilution.

  • Add Radioligand: Add 50 µL of the appropriate radioligand to all wells. The final concentration should be approximately equal to its Kd value for the target. [8]4. Add Membranes: Add 100 µL of the prepared cell membrane suspension (typically 10-50 µg of protein per well) to initiate the binding reaction. [7]5. Incubation: Incubate the plate at a specified temperature and duration to reach equilibrium (e.g., 60-120 minutes at 4°C or room temperature). [8]6. Termination and Harvesting: Rapidly terminate the reaction by vacuum filtration through the filter mat, washing the filters three times with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Allow the filters to dry, then add scintillation fluid and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of 2-Propylpiperazine.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Hypothetical Binding Profile

All quantitative data should be summarized in a clear, structured table.

TargetRadioligandKi (nM) of 2-Propylpiperazine
hDAT[³H]WIN 35,428150
hSERT[³H]Citalopram45
hNET[³H]Nisoxetine250
hD2 Receptor[³H]Spiperone800
hD3 Receptor[³H]Spiperone95

This is hypothetical data for illustrative purposes.

Tier 2: Functional Characterization of High-Affinity Interactions

Binding affinity does not reveal the functional consequence of the interaction. The next tier involves assays to determine if 2-Propylpiperazine inhibits transporter function or acts as an agonist or antagonist at receptors.

Part A: Monoamine Transporter Functional Assays

The primary function of monoamine transporters is the reuptake of neurotransmitters from the synaptic cleft. [10]Functional assays measure the ability of a compound to inhibit this process.

Core Concept: Neurotransmitter Uptake Inhibition

These assays use cells expressing the transporter of interest and measure the uptake of a labeled substrate (either radioactive or fluorescent). An inhibitor will block this uptake in a concentration-dependent manner.

G cluster_0 Experimental Workflow A Seed cells expressing transporter (e.g., hSERT) B Pre-incubate with 2-Propylpiperazine A->B C Add labeled substrate (e.g., [3H]Serotonin or fluorescent dye) B->C D Incubate (e.g., 15 min at 37°C) C->D E Terminate uptake (wash with ice-cold buffer) D->E F Quantify substrate uptake (scintillation or fluorescence) E->F

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Experimental Protocol: Fluorescence-Based Transporter Uptake Assay

Modern fluorescence-based kits offer a non-radioactive, high-throughput alternative to traditional uptake assays. [11][12][13] Materials:

  • HEK-293 cells stably expressing hDAT, hSERT, or hNET, plated in 96- or 384-well black, clear-bottom microplates. [11]* Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices), containing a fluorescent substrate and a masking dye. [11]* Assay Buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA).

  • Known inhibitors for positive controls (e.g., GBR 12909, Fluoxetine, Desipramine).

  • 2-Propylpiperazine dilutions.

Procedure:

  • Cell Plating: Seed cells at an appropriate density to form a confluent monolayer on the day of the assay. [11]2. Compound Addition: Remove the culture medium and add 100 µL of assay buffer containing the desired concentrations of 2-Propylpiperazine or control inhibitors.

  • Pre-incubation: Incubate the plate at 37°C for 10-20 minutes to allow the compound to interact with the transporter.

  • Initiate Uptake: Add the fluorescent substrate solution (prepared according to the kit instructions) to all wells. The kit also contains a masking dye that quenches the fluorescence of the extracellular substrate, meaning only the internalized signal is detected. [11][13]5. Signal Detection: Transfer the plate to a bottom-read fluorescence microplate reader. The signal can be read in two modes:

    • Kinetic Mode: Read fluorescence every 1-2 minutes for 30-60 minutes to monitor uptake in real-time. [11] * Endpoint Mode: Incubate for a fixed period (e.g., 20 minutes) at 37°C, then read the final fluorescence. [11]6. Data Analysis:

    • Subtract the background fluorescence (from wells with a high concentration of a known inhibitor).

    • Plot the percentage of uptake inhibition against the log concentration of 2-Propylpiperazine.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Hypothetical Functional Potency
TransporterIC50 (nM) of 2-Propylpiperazine
hDAT350
hSERT88
hNET520

This is hypothetical data for illustrative purposes.

Part B: GPCR Functional Assays

If Tier 1 assays reveal high affinity for a GPCR like the D3 receptor, the next step is to determine its functional effect.

Core Concept: GPCR Signaling and Second Messengers

GPCRs transduce extracellular signals into intracellular responses via second messengers. For example, D2-like receptors (including D3) are typically Gi-coupled, leading to a decrease in intracellular cyclic AMP (cAMP). An agonist will mimic the endogenous ligand to decrease cAMP, while an antagonist will block the effect of an agonist.

G cluster_0 Gi-Coupled Receptor Signaling Ligand Agonist (e.g., 2-Propylpiperazine) Receptor D3 Receptor Ligand->Receptor G_Protein Gi Protein Receptor->G_Protein activates AC Adenylate Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC

Caption: A simplified Gi-coupled signaling pathway.

A common method to assess this is a cAMP assay. Modern assays often use competitive immunoassays (e.g., HTRF or LANCE) for high-throughput quantification. An antagonist protocol would involve testing 2-Propylpiperazine's ability to block the cAMP decrease induced by a known D3 agonist like quinpirole.

Data Synthesis and Pharmacological Profile

The final step is to integrate all binding and functional data to construct a comprehensive in vitro pharmacological profile of 2-Propylpiperazine.

  • Potency: The IC50 and Ki values indicate the potency of the compound at its targets. Lower values signify higher potency.

  • Selectivity: By comparing the Ki or IC50 values across different targets, one can determine the selectivity profile. For instance, based on our hypothetical data, 2-Propylpiperazine is most potent at the serotonin transporter (SERT) and shows selectivity for SERT and the D3 receptor over DAT, NET, and the D2 receptor.

  • Mechanism of Action: The functional assays define the nature of the interaction. Our hypothetical data suggests 2-Propylpiperazine is an inhibitor of monoamine transporters. Further GPCR assays would be needed to classify it as a D3 receptor agonist or antagonist.

A comprehensive profile might read: "2-Propylpiperazine is a potent serotonin transporter (SERT) inhibitor (IC50 = 88 nM) with additional significant activity as a dopamine D3 receptor ligand (Ki = 95 nM). It displays >3-fold selectivity for SERT over the dopamine and norepinephrine transporters."

Conclusion

This technical guide outlines a robust, multi-tiered strategy for the in vitro characterization of 2-Propylpiperazine. By systematically progressing from binding affinity determination to functional activity assays, researchers can build a detailed and accurate pharmacological profile. This foundational knowledge is critical for understanding a compound's therapeutic potential and guiding further preclinical and clinical development.

References

  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. (URL: [Link])

  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - TW. (URL: Not available)
  • Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC. (URL: [Link])

  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - FR. (URL: Not available)
  • Neurotransmitter Transporter Uptake Assay Explorer Kit from Molecular Devices. (URL: Not available)
  • SERT Transporter Assay - BioIVT. (URL: [Link])

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (URL: Not available)
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities - Semantic Scholar. (URL: [Link])

  • Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole - Benchchem. (URL: Not available)
  • Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices. (URL: [Link])

  • Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed. (URL: [Link])

  • NET (SLC6A2) Transporter Assay - BioIVT. (URL: [Link])

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. (URL: [Link])

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (URL: Not available)
  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry. (URL: [Link])

  • Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. (URL: [Link])

  • A flow cytometry-based dopamine transporter binding assay using antagonist-conjugated quantum dots - Chemical Communications (RSC Publishing). (URL: [Link])

  • Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices - PMC - PubMed Central. (URL: [Link])

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. (URL: Not available)
  • Characterization of the electrophysiological properties of triple reuptake inhibitors on monoaminergic neurons | International Journal of Neuropsychopharmacology | Oxford Academic. (URL: [Link])

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (URL: [Link])

  • In Vivo and In Vitro Characterization of a Novel MAO-B Inhibitor Radioligand, 18F-Labeled Deuterated Fluorodeprenyl - PubMed. (URL: [Link])

  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC - NIH. (URL: [Link])

  • Monoamine reuptake inhibitors: Highlights of recent research developments. (URL: Not available)
  • Synthesis and biological characterization of novel hybrid 7-[[2-(4-phenyl-piperazin-1-yl)-ethyl]-propyl-amino]-5,6,7,8-tetrahydro-naphthalen-2-ol and their heterocyclic bioisosteric bioisosteric analogues for dopamine D2 and D3 receptors - PubMed. (URL: [Link])

  • Characterization of the electrophysiological properties of triple reuptake inhibitors on monoaminergic neurons. - Semantic Scholar. (URL: [Link])

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties | ACS Chemical Neuroscience. (URL: [Link])

  • Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed. (URL: [Link])

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (URL: Not available)
  • Bioisosteric heterocyclic versions of 7-{[2-(4-phenyl-piperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol: identification of highly potent and selective agonists for dopamine D3 receptor with potent in vivo activity - PubMed. (URL: [Link])

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma - MDPI. (URL: [Link])

  • 2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand - PubMed. (URL: [Link])

  • The Serotonin Agonist M-Chlorophenylpiperazine (mCPP) Binds to Serotonin Transporter Sites in Human Brain - PubMed. (URL: [Link])

  • Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC - NIH. (URL: [Link])

  • Overview of Monoamine Transporters - PMC - PubMed Central. (URL: [Link])

Sources

2-Propylpiperazine: A Privileged Scaffold for Novel Therapeutics—A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2][3][4] Its unique physicochemical properties, including two basic nitrogen atoms, allow for extensive structural modifications that can significantly influence biological activity. This technical guide explores the untapped potential of 2-propylpiperazine, a chiral derivative of this versatile heterocycle. While direct pharmacological data on 2-propylpiperazine is nascent, this document will provide a comprehensive analysis of its potential therapeutic applications by examining the structure-activity relationships of analogous compounds. We will delve into hypothesized roles in central nervous system (CNS) disorders and oncology, supported by detailed synthetic strategies and robust experimental workflows for its evaluation. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals poised to explore this promising chemical space.

The Piperazine Scaffold: A Foundation of Therapeutic Versatility

The six-membered piperazine ring, with its two opposing nitrogen atoms, offers a unique combination of structural rigidity and synthetic tractability.[5] This has made it a favored building block in the design of novel therapeutic agents. The basicity of the nitrogen atoms allows for the formation of salts, enhancing solubility and bioavailability, while also providing key interaction points for receptor binding.[4] A trivial alteration to the substitution pattern on the piperazine nucleus can lead to a discernible difference in its pharmacological activity.[3] This has led to the development of a wide array of drugs with diverse therapeutic applications, including:

  • Antipsychotics: Targeting dopamine and serotonin receptors.[1][2]

  • Antidepressants: Modulating monoamine neurotransmitter systems.[4][5]

  • Anxiolytics: Interacting with serotonin receptors.

  • Anticancer agents: Exhibiting cytotoxic effects and modulating various signaling pathways.

  • Antihistamines: Blocking histamine receptors.

  • Anti-inflammatory agents: Modulating inflammatory responses.

The proven success of the piperazine scaffold underscores the potential of its derivatives, such as 2-propylpiperazine, to yield novel and effective therapeutic agents.

The 2-Propylpiperazine Moiety: A Structural and Physicochemical Perspective

The introduction of a propyl group at the C2 position of the piperazine ring imparts several key characteristics that can be rationally exploited in drug design:

  • Chirality: The C2-substitution introduces a stereocenter, allowing for the synthesis of enantiomerically pure compounds. This is critical as different enantiomers of a drug can exhibit distinct pharmacological profiles, with one enantiomer often being more potent or having a better safety profile.

  • Lipophilicity: The propyl group increases the lipophilicity of the piperazine core. This can enhance membrane permeability and blood-brain barrier penetration, which is particularly advantageous for CNS-targeting drugs. However, a careful balance must be maintained, as excessive lipophilicity can lead to off-target effects and metabolic instability.

  • Conformational Restriction: The bulky propyl group can influence the conformational equilibrium of the piperazine ring, favoring specific chair or boat conformations. This conformational constraint can pre-organize the molecule for optimal binding to a biological target, thereby enhancing affinity and selectivity.

  • Basicity (pKa): Alkylation at a carbon atom of the piperazine ring is known to make the molecule less basic compared to the parent piperazine. This alteration in pKa can affect the degree of ionization at physiological pH, influencing solubility, absorption, and the ability to form hydrogen bonds.

These structural and physicochemical modifications introduced by the 2-propyl group provide a compelling rationale for its exploration as a novel scaffold in drug discovery.

Hypothesized Therapeutic Applications of 2-Propylpiperazine Derivatives

Based on the extensive pharmacology of piperazine-containing compounds, we hypothesize that 2-propylpiperazine derivatives hold significant promise in two primary therapeutic areas: Central Nervous System (CNS) disorders and Oncology.

Central Nervous System (CNS) Disorders

The piperazine moiety is a common feature in many antipsychotic and antidepressant medications, primarily due to its ability to interact with dopamine, serotonin, and sigma receptors.[1][2][3][4]

  • Dopamine and Serotonin Receptor Modulation: Atypical antipsychotics often exhibit a multi-receptor binding profile, with activity at both dopamine D2 and various serotonin (5-HT) receptors. The arylpiperazine moiety is a well-established pharmacophore for 5-HT1A and 5-HT2A receptor ligands.[6] We hypothesize that a 2-propylpiperazine core could be elaborated with appropriate aryl substituents at the N1 or N4 position to create novel ligands with tunable selectivity for these receptors. The steric bulk of the C2-propyl group could influence the orientation of the aryl group, potentially leading to unique binding modes and improved selectivity profiles compared to existing N-substituted piperazines.

  • Sigma Receptor Modulation: Sigma receptors, particularly the σ1 and σ2 subtypes, are implicated in a range of CNS disorders, including psychosis, anxiety, and neurodegenerative diseases. Many piperazine derivatives exhibit high affinity for sigma receptors.[7][8][9][10] The lipophilic nature of the 2-propyl group could enhance binding to the hydrophobic pockets of sigma receptors. By systematically modifying the substituents on the nitrogen atoms of the 2-propylpiperazine scaffold, it may be possible to develop potent and selective sigma receptor ligands for the treatment of various neurological and psychiatric conditions.

Oncology

The piperazine scaffold is also present in a number of anticancer agents, and its derivatives have shown promise in preclinical oncology studies.[11][12]

  • Sigma-2 Receptor Ligands in Cancer: The sigma-2 receptor is overexpressed in many types of tumor cells and is a promising target for the development of novel anticancer drugs. Piperazine-containing compounds have been identified as high-affinity sigma-2 receptor ligands.[7][13] We propose that 2-propylpiperazine derivatives could be designed to selectively target the sigma-2 receptor, leading to the induction of apoptosis in cancer cells. The 2-propyl group could be a key determinant in achieving high affinity and selectivity for the sigma-2 receptor over the sigma-1 subtype.

  • Modulation of Cancer Signaling Pathways: Arylpiperazine derivatives have been shown to exert antiproliferative activity in various cancer cell lines through the modulation of key signaling pathways.[14] The 2-propylpiperazine core could serve as a versatile platform for the development of novel kinase inhibitors or other agents that interfere with cancer cell proliferation and survival.

Synthetic Strategies for 2-Propylpiperazine Derivatives

The synthesis of a diverse library of 2-propylpiperazine derivatives is essential for exploring their therapeutic potential. Several synthetic routes can be envisioned, leveraging established methods for piperazine synthesis.

General Synthetic Approach

A common and efficient method for the synthesis of 2-substituted piperazines involves the α-lithiation of an N-Boc protected piperazine, followed by reaction with an appropriate electrophile, such as a propyl halide.[15] This approach allows for the introduction of the propyl group at the C2 position, and the Boc protecting group can be subsequently removed or the other nitrogen can be functionalized before deprotection.

A simplified one-pot, one-step procedure for the preparation of monosubstituted piperazines from a protonated piperazine has also been reported, which could be adapted for the synthesis of 2-propylpiperazine.[16]

Stereoselective Synthesis

Given the chirality of 2-propylpiperazine, stereoselective synthesis is crucial to obtain enantiomerically pure compounds for pharmacological evaluation. Chiral pool synthesis, starting from readily available chiral building blocks like amino acids, can be employed. For instance, a concise synthetic method for constructing 3-substituted piperazine-2-acetic acid esters from 1,2-diamines derived from optically pure amino acids has been developed and could be adapted.[17]

The following diagram illustrates a conceptual synthetic workflow for generating a library of 2-propylpiperazine derivatives for screening.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_products Products Piperazine Piperazine N_Protection N-Boc Protection Piperazine->N_Protection Propyl_Halide Propyl Halide Alkylation Alkylation Propyl_Halide->Alkylation Alpha_Lithiation α-Lithiation N_Protection->Alpha_Lithiation Alpha_Lithiation->Alkylation Deprotection N-Deprotection Alkylation->Deprotection N_Functionalization N-Functionalization Alkylation->N_Functionalization 2_Propylpiperazine 2-Propylpiperazine Deprotection->2_Propylpiperazine Library Library of Derivatives N_Functionalization->Library

Caption: Conceptual workflow for the synthesis of 2-propylpiperazine and its derivatives.

Proposed Experimental Workflows for Screening and Characterization

A systematic approach to screening and characterizing a library of 2-propylpiperazine derivatives is essential to identify promising therapeutic candidates. The following experimental workflows outline key in vitro and in vivo assays.

In Vitro Screening Assays

Objective: To determine the binding affinity of 2-propylpiperazine derivatives for key CNS targets.

Protocol: Sigma Receptor Binding Assay [7][8][10][18]

  • Receptor Source: Guinea pig brain membranes for σ1 receptors and rat liver membranes for σ2 receptors.

  • Radioligand: -pentazocine for σ1 receptors and [³H]DTG (1,3-di-o-tolyl-guanidine) for σ2 receptors.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Procedure: a. Incubate receptor membranes with various concentrations of the test compound and the respective radioligand. b. For σ2 receptor binding, include a masking agent for σ1 receptors (e.g., (+)-pentazocine). c. Incubate at room temperature for a specified time to reach equilibrium. d. Terminate the reaction by rapid filtration through glass fiber filters. e. Wash the filters to remove unbound radioligand. f. Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) and subsequently the Ki values (inhibition constants).

Protocol: Dopamine D2 Receptor Binding Assay [14][19][20]

  • Receptor Source: Membranes from cells expressing human dopamine D2 receptors (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-Spiperone or another suitable D2 antagonist.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing appropriate ions (e.g., MgCl2, CaCl2, NaCl).

  • Procedure: a. Incubate cell membranes with various concentrations of the test compound and [³H]-Spiperone. b. Define non-specific binding using a high concentration of a known D2 antagonist (e.g., haloperidol). c. Incubate at room temperature to reach equilibrium. d. Terminate the reaction and separate bound from free radioligand by filtration. e. Quantify bound radioactivity by liquid scintillation counting.

  • Data Analysis: Determine IC50 and Ki values for each compound.

Objective: To assess the anticancer activity of 2-propylpiperazine derivatives.

Protocol: Cancer Cell Line Viability Assay

  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, prostate, colon).

  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay.

  • Procedure: a. Seed cancer cells in 96-well plates and allow them to adhere. b. Treat the cells with a range of concentrations of the 2-propylpiperazine derivatives for 48-72 hours. c. Add MTT reagent and incubate to allow for the formation of formazan crystals. d. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the IC50 value (concentration that inhibits cell growth by 50%) for each compound in each cell line.

The following diagram outlines the in vitro screening cascade for 2-propylpiperazine derivatives.

G cluster_cns CNS Targets cluster_oncology Oncology Targets Library Library of 2-Propylpiperazine Derivatives Sigma_Binding Sigma Receptor Binding Assay (σ1 and σ2) Library->Sigma_Binding Dopamine_Binding Dopamine D2 Receptor Binding Assay Library->Dopamine_Binding Serotonin_Binding Serotonin Receptor Binding Assays (e.g., 5-HT1A, 5-HT2A) Library->Serotonin_Binding Cell_Viability Cancer Cell Line Viability Assay (NCI-60 Panel) Library->Cell_Viability Hit_Identification Hit Identification and SAR Analysis Sigma_Binding->Hit_Identification Dopamine_Binding->Hit_Identification Serotonin_Binding->Hit_Identification Apoptosis_Assay Apoptosis/Cell Cycle Assays (for active compounds) Cell_Viability->Apoptosis_Assay Apoptosis_Assay->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

Caption: In vitro screening cascade for 2-propylpiperazine derivatives.

In Vivo Efficacy Models

Promising candidates identified from in vitro screening should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

Objective: To evaluate the antipsychotic potential of lead 2-propylpiperazine derivatives.

Protocol: PCP-Induced Hyperlocomotion Model [21]

  • Animal Model: Male mice or rats.

  • Procedure: a. Acclimate the animals to the testing environment (e.g., open-field arena). b. Administer the test compound at various doses via an appropriate route (e.g., intraperitoneal, oral). c. After a suitable pretreatment time, administer phencyclidine (PCP) to induce hyperlocomotion. d. Record and analyze locomotor activity (e.g., distance traveled, rearing frequency) for a defined period.

  • Data Analysis: Compare the locomotor activity of compound-treated animals to vehicle-treated controls to determine if the compound can attenuate PCP-induced hyperactivity.

Objective: To assess the in vivo antitumor activity of lead 2-propylpiperazine derivatives.

Protocol: Human Tumor Xenograft Model [11][12][22][23][24]

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant human cancer cells (selected from in vitro screening) into the flanks of the mice.

  • Treatment: a. Once tumors reach a palpable size, randomize the mice into treatment and control groups. b. Administer the test compound and a vehicle control daily or on a specified schedule. c. Include a positive control group with a standard-of-care anticancer drug if available.

  • Monitoring: a. Measure tumor volume and body weight regularly. b. Monitor the overall health of the animals.

  • Efficacy Evaluation: At the end of the study, calculate the percentage of tumor growth inhibition in the treated groups compared to the control group.

Conclusion and Future Directions

The 2-propylpiperazine scaffold represents a promising, yet underexplored, area of medicinal chemistry. Its unique structural and physicochemical properties, combined with the proven therapeutic versatility of the broader piperazine class, provide a strong rationale for its investigation as a source of novel drug candidates. This technical guide has outlined the potential therapeutic applications in CNS disorders and oncology, detailed plausible synthetic strategies, and provided robust experimental workflows for the systematic evaluation of 2-propylpiperazine derivatives.

Future research should focus on the synthesis of a stereochemically pure library of 2-propylpiperazine analogs and their comprehensive pharmacological profiling using the assays described herein. Structure-activity relationship studies will be crucial to identify the key structural features required for potent and selective activity at various biological targets. Promising lead compounds should then be subjected to extensive preclinical evaluation, including pharmacokinetic and toxicology studies, to assess their potential for clinical development. The exploration of the 2-propylpiperazine scaffold has the potential to yield a new generation of therapeutics with improved efficacy and safety profiles for a range of debilitating diseases.

References

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2020). Current Drug Targets, 21(11), 1125-1145.
  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2020). Bentham Science.
  • Preclinical evaluation of 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid, in a mouse model of lung cancer xenograft. (2013). British Journal of Pharmacology, 169(1), 88-103.
  • Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). (2009). Journal of Medicinal Chemistry, 52(23), 7817-7828.
  • Synthesis of 1,4-bis(2-(Acetylsalicyloyloxy)Propyl)Piperazine. PrepChem.com.
  • Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. (1998). Archiv der Pharmazie, 331(11), 367-372.
  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2021). Molecules, 26(16), 4945.
  • Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. (2010). Journal of Medicinal Chemistry, 53(16), 6044-6055.
  • Structure-Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(1), 138-141.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Medicinal Chemistry, 14(8), 1506-1517.
  • Bioactive conformation of 1-arylpiperazines at central serotonin receptors. (1985). Journal of Medicinal Chemistry, 28(7), 945-948.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2014). International Journal of Pharmaceutical Sciences and Research, 5(8), 3144-3151.
  • New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models. (2017).
  • N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. (2003). Journal of Medicinal Chemistry, 46(18), 3752-3769.
  • Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. (2021). Chemistry & Biodiversity, 18(8), e2100234.
  • Structure-activity relationship of antidepressant activity piperazine derivatives. (2023).
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). Molecules, 27(19), 6271.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules, 25(9), 2185.
  • Synthetic method of piperazidines drug intermediate. (2015).
  • Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. (2020). Journal of Medicinal Chemistry, 63(17), 9345-9362.
  • Synthesis of 2-substituted piperazines via direct a-lithiation. (2005). Tetrahedron Letters, 46(15), 2659-2662.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2019). Molecules, 24(18), 3326.
  • Preclinical Drug Testing Using Xenograft Models. (2023). BOC Sciences.
  • Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. (2022). International Journal of Molecular Sciences, 23(21), 12898.
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2017). Toxicological Research, 33(1), 1-7.
  • Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. (2011). Schizophrenia Bulletin, 37(3), 494-507.
  • Russian Journal of Oncology. (2025). Russian Journal of Oncology.
  • Preclinical Modeling of Novel Therapeutics in Patient Derived Xenografts of Solid Tumors. (2017). University of Colorado.
  • Animal Models of Psychosis: Current State and Future Directions. (2016). Current Topics in Behavioral Neurosciences, 29, 345-364.

Sources

Spectral characterization of 2-Propylpiperazine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Characterization of 2-Propylpiperazine

This guide provides a comprehensive analysis of the spectral signature of 2-Propylpiperazine, a substituted heterocyclic amine of interest in pharmaceutical and chemical synthesis. As drug development professionals and researchers know, unambiguous structural confirmation is the bedrock of any chemical investigation. Here, we move beyond mere data presentation to explore the causal relationships behind the spectral features observed in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies described are designed to be self-validating, ensuring a high degree of confidence in the final structural elucidation.

No single analytical technique provides a complete structural picture. A robust characterization of a molecule like 2-Propylpiperazine relies on the synergy of orthogonal methods. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework and their connectivity. IR spectroscopy identifies the functional groups present and offers insights into bonding. Finally, mass spectrometry determines the molecular mass and reveals structural information through controlled fragmentation. This integrated approach ensures that the assigned structure is not just plausible, but rigorously confirmed.

The following workflow illustrates the logical progression of a comprehensive spectral characterization.

G cluster_0 Characterization Workflow A Sample Preparation (2-Propylpiperazine in appropriate solvent) B Mass Spectrometry (EI-MS) Determine Molecular Weight & Fragmentation A->B Parallel Analysis C Infrared Spectroscopy (FTIR) Identify Functional Groups (N-H, C-H, C-N) A->C Parallel Analysis D NMR Spectroscopy (¹H, ¹³C, COSY) A->D Parallel Analysis E Structural Elucidation Integrate all spectral data B->E Data Synthesis C->E Data Synthesis D->E Data Synthesis

Caption: Integrated workflow for the spectral characterization of 2-Propylpiperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the specific structure of an organic molecule. For 2-Propylpiperazine, we must consider the protons and carbons of both the piperazine ring and the propyl substituent. The piperazine ring's conformational flexibility (chair-chair interconversion) and the presence of two non-equivalent nitrogen atoms can lead to complex spectra.[1][2]

Caption: Structure of 2-Propylpiperazine with atom numbering for NMR assignments.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their neighboring protons. The piperazine ring protons often appear as complex multiplets due to the chair conformation and spin-spin coupling.[3] The signals can be broad, especially at room temperature, due to the rate of ring inversion and nitrogen inversion.[2]

Causality in Chemical Shifts:

  • Protons on carbons adjacent to nitrogen (C2, C3, C5, C6) are deshielded (shifted downfield) due to the electron-withdrawing inductive effect of the nitrogen atoms. Protons on C2 and C6 will be further deshielded compared to C3 and C5 if one of the nitrogens is protonated or engaged in hydrogen bonding.

  • The methine proton (H2) , being attached to a tertiary carbon also bonded to nitrogen, will be significantly deshielded.

  • The N-H protons are exchangeable and their chemical shift is highly dependent on solvent, concentration, and temperature.[4] They often appear as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Assigned Proton Predicted δ (ppm) Multiplicity Integration Rationale
H-9 (CH₃) ~0.9 Triplet (t) 3H Terminal methyl group coupled to adjacent CH₂.
H-8 (CH₂) ~1.4 - 1.6 Sextet or Multiplet (m) 2H Methylene group coupled to CH₃ and CH.
N-H (1 & 4) ~1.5 - 2.5 Broad Singlet (br s) 2H Exchangeable protons on nitrogen; position is variable.
H-7 (CH₂) ~2.3 - 2.5 Multiplet (m) 2H Propyl CH₂ adjacent to the chiral center (C2).

| H-2, H-3, H-5, H-6 | ~2.6 - 3.2 | Complex Multiplets (m) | 7H | Piperazine ring protons, deshielded by adjacent nitrogens. Signals overlap due to conformational dynamics.[1] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. As with ¹H NMR, carbons bonded to nitrogen are shifted downfield.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Assigned Carbon Predicted δ (ppm) Rationale
C-9 (CH₃) ~14 Standard aliphatic methyl carbon.
C-8 (CH₂) ~20 Aliphatic methylene carbon.
C-7 (CH₂) ~35 Aliphatic methylene carbon, slightly deshielded by proximity to the ring.
C-3, C-5 ~46 Piperazine carbons adjacent to one nitrogen.[5]
C-6 ~48 Piperazine carbon adjacent to secondary amine.

| C-2 | ~58 | Substituted piperazine carbon, deshielded by two adjacent nitrogens and alkyl substitution.[5] |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups within 2-Propylpiperazine. As a secondary amine, it will exhibit characteristic absorptions.[6] The primary diagnostic peaks are the N-H stretch and bend.

Causality in IR Absorptions:

  • N-H Stretch: The bond between nitrogen and hydrogen vibrates at a specific frequency. For a secondary amine (R₂NH), a single, typically weak to medium intensity band is expected because there is only one N-H bond.[7][8] This distinguishes it from primary amines (two bands) and tertiary amines (no band).[9]

  • C-H Stretches: The vibrations of C-H bonds in the propyl group and the piperazine ring will appear just below 3000 cm⁻¹.

  • N-H Bend: The scissoring motion of the N-H bond appears in the fingerprint region and provides confirmatory evidence of the secondary amine group.

  • C-N Stretch: The stretching of the carbon-nitrogen bond is also found in the fingerprint region and is characteristic of aliphatic amines.[7]

Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
~3350 - 3310 Weak - Medium N-H Stretch (Secondary Amine)[7]
2950 - 2850 Strong Aliphatic C-H Stretches
~1650 - 1580 Weak - Medium N-H Bend (Scissoring)[8]
~1250 - 1020 Medium C-N Stretch (Aliphatic Amine)[7]

| ~910 - 665 | Broad, Medium | N-H Wag[7] |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the exact molecular weight of the compound and structural clues based on its fragmentation pattern.

The Nitrogen Rule: A fundamental principle in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[10][11] 2-Propylpiperazine (C₇H₁₆N₂) has an even number of nitrogens, so its molecular ion peak (M⁺) is expected at an even mass-to-charge ratio (m/z).

  • Molecular Formula: C₇H₁₆N₂

  • Molecular Weight: (7 * 12.01) + (16 * 1.01) + (2 * 14.01) = 128.22 g/mol . The M⁺ peak should appear at m/z = 128.

Fragmentation Analysis (α-Cleavage): The most common fragmentation pathway for cyclic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[12][13] This process is driven by the formation of a stable, resonance-stabilized iminium cation.[10]

  • Loss of Propyl Radical: The bond between C2 and the propyl group's first CH₂ can break. This is often the most favorable pathway, as it results in the loss of the largest possible alkyl radical.

    • M⁺ (m/z 128) -> [M - C₃H₇]⁺ + •C₃H₇

    • Expected fragment: m/z 85 (Base Peak is likely)

  • Ring Opening: Cleavage of the C2-C3 bond within the ring can also occur, leading to a radical cation that can undergo further fragmentation. This is a common pattern for cyclic amines.[14] A prominent peak from ring cleavage is often observed at m/z 84 due to the loss of a hydrogen atom following the initial cleavage.

G cluster_ms Primary Fragmentation Pathways (α-Cleavage) A 2-Propylpiperazine Radical Cation (M⁺, m/z 128) B Loss of Propyl Radical (•C₃H₇) A->B Pathway 1 D Ring Cleavage at C2-C3 A->D Pathway 2 E Fragment Ion [M-1]⁺ m/z 127 A->E [M-H]⁺ C Fragment Ion [M-43]⁺ m/z 85 B->C

Caption: Predicted EI-MS fragmentation pathways for 2-Propylpiperazine.

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectral data for 2-Propylpiperazine.

Table of Protocols

Technique Protocol
NMR Spectroscopy 1. Dissolve ~5-10 mg of 2-Propylpiperazine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[15]2. Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is needed.3. Acquire a ¹H spectrum using a standard pulse program (e.g., zg30 on Bruker instruments).4. Acquire a ¹³C spectrum using a proton-decoupled pulse program (e.g., zgpg30).5. Process the data (Fourier transform, phase correction, baseline correction, and integration).6. For N-H confirmation, add 1-2 drops of D₂O, shake the tube, and re-acquire the ¹H spectrum.
FTIR Spectroscopy 1. Ensure the ATR crystal (e.g., diamond, germanium) is clean by wiping with isopropanol and taking a background spectrum.2. Place a small amount (a single drop or a few crystals) of 2-Propylpiperazine directly onto the ATR crystal.3. Apply pressure to ensure good contact between the sample and the crystal.4. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.5. Clean the crystal thoroughly after analysis.

| Mass Spectrometry | 1. Prepare a dilute solution of 2-Propylpiperazine (~1 mg/mL) in a volatile solvent (e.g., methanol, dichloromethane).2. Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC-MS).3. For EI-MS, use a standard electron energy of 70 eV.4. Acquire the mass spectrum over a relevant m/z range (e.g., 40-300 amu).5. Identify the molecular ion peak (M⁺) and analyze the major fragment ions. |

Conclusion

The spectral characterization of 2-Propylpiperazine is a clear illustration of modern analytical chemistry principles. By integrating the precise connectivity data from ¹H and ¹³C NMR, the functional group identification from FTIR, and the molecular weight and fragmentation map from MS, an unambiguous structural assignment can be made with a high degree of scientific certainty. This multi-faceted approach provides the robust, verifiable data required by researchers and drug development professionals to advance their work with confidence.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. [Link]

  • Oreate AI. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Oreate AI Blog. [Link]

  • Marion, L., & Edwards, O. E. (1947). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Research, 25b(1), 1-8. [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

  • Labcompare. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Whitman College. (n.d.). GCMS Section 6.15: Fragmentation of Amines. [Link]

  • Corio, P. L., & Hirst, R. C. (1969). NMR Spectra of Propyl Derivatives. The Journal of Chemical Physics, 51(8), 3147-3154. [Link]

  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 23-32. [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(73), 41923-41934. [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra (aliphatic region with piperazine protons from 2.3–4.0 ppm...). [Link]

  • Al-Masoudi, N. A., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 18035. [Link]

  • Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2529-2541. [Link]

  • NIST. (n.d.). 2-N-propylpiperidine. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). 2-N-propylpiperidine. NIST Chemistry WebBook. [Link]

  • Steinberg, J., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 22(12), 2085. [Link]

  • ResearchGate. (n.d.). NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. [Link]

  • ResearchGate. (2015, April 30). Can NMR of piperazin show single picks in aliphatic area?. [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • NIST. (n.d.). Piperidine, 2-propyl-, (S)-. NIST Chemistry WebBook. [Link]

  • Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. [Link]

  • NIST. (n.d.). 2-N-propylpiperidine. NIST Chemistry WebBook. [Link]

  • American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • LibreTexts Chemistry. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • The Organic Chemistry Tutor. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. YouTube. [Link]

  • NIST. (n.d.). Piperidine, 2-propyl-, (S)-. NIST Chemistry WebBook. [Link]

Sources

An In-Depth Technical Guide on the Solubility and Stability of 2-Propylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Physicochemical Landscape of 2-Propylpiperazine

To the researchers, scientists, and drug development professionals who drive innovation, this guide serves as a comprehensive technical resource on the solubility and stability of 2-propylpiperazine. In the realm of pharmaceutical development, a thorough understanding of a molecule's physicochemical properties is paramount. It forms the bedrock upon which formulation, dosage, and ultimately, therapeutic efficacy are built.

While specific, publicly available quantitative data for 2-propylpiperazine is limited, this guide synthesizes foundational principles of organic chemistry with field-proven insights from analogous structures, particularly piperazine and its derivatives. By presenting an inferred physicochemical profile, we aim to provide a robust framework for your experimental design and decision-making processes. The methodologies detailed herein are designed to be self-validating, empowering you to generate the precise data required for your applications. This document is structured not as a rigid protocol, but as a dynamic guide to understanding and predicting the behavior of 2-propylpiperazine in various chemical environments.

Physicochemical Profile of 2-Propylpiperazine: A Structural Overview

2-Propylpiperazine is a disubstituted piperazine, a heterocyclic amine characterized by a six-membered ring containing two nitrogen atoms at the 1 and 4 positions. The presence of a propyl group at the 2-position introduces a degree of lipophilicity and steric hindrance that differentiates it from the parent piperazine molecule.

The two nitrogen atoms within the piperazine ring are basic and can be protonated to form salts. This characteristic is a key determinant of its aqueous solubility and its interactions in biological systems. The interplay between the polar amine functionalities and the non-polar propyl group governs its solubility across a spectrum of solvents.

Inferred Solubility Profile of 2-Propylpiperazine

The principle of "like dissolves like" is the cornerstone of predicting solubility. The solubility of 2-propylpiperazine is a balance between the hydrophilicity of the piperazine ring and the lipophilicity of the propyl substituent. Based on the known solubility of piperazine and other alkylated derivatives, the following qualitative solubility profile for 2-propylpiperazine can be inferred.[1]

Table 1: Inferred Qualitative Solubility of 2-Propylpiperazine in Common Solvents

Solvent ClassExample SolventsInferred SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe two nitrogen atoms of the piperazine ring can form hydrogen bonds with protic solvents. The basicity of the nitrogens also allows for protonation in aqueous solutions, forming highly soluble salts.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)Moderate to HighThe polarity of these solvents can effectively solvate the polar piperazine ring. DMSO is expected to be a better solvent than ACN due to its higher polarity.
Non-Polar Hexane, Toluene, Dichloromethane (DCM)Low to InsolubleThe significant polarity of the piperazine ring makes it poorly soluble in non-polar solvents. The propyl group provides some non-polar character but is insufficient to overcome the polarity of the amine functionalities.

Factors Influencing Solubility:

  • pH: The aqueous solubility of 2-propylpiperazine is expected to be highly pH-dependent. In acidic solutions, the protonation of the nitrogen atoms will lead to the formation of soluble salts. In basic solutions, the free base will predominate, which may have lower aqueous solubility.

  • Temperature: For most solid organic compounds, solubility increases with temperature. Therefore, heating the solvent is likely to increase the amount of 2-propylpiperazine that can be dissolved.[1]

Chemical Stability and Predicted Degradation Pathways

The stability of an active pharmaceutical ingredient (API) is its ability to resist chemical change over time. For 2-propylpiperazine, the primary sites of reactivity are the nitrogen atoms and the carbon atoms adjacent to them. The following sections outline the predicted stability under various stress conditions, drawing parallels from studies on piperazine and its analogs.[2][3][4]

Hydrolytic Stability

The piperazine ring itself is generally stable to hydrolysis. However, extreme pH conditions, especially when combined with elevated temperatures, can potentially promote degradation.

Oxidative Stability

The nitrogen atoms in the piperazine ring are susceptible to oxidation. Common oxidizing agents such as hydrogen peroxide or atmospheric oxygen can lead to the formation of N-oxides or ring-opened products. The presence of the propyl group may slightly influence the rate of oxidation due to steric effects.

Photolytic Stability

Exposure to ultraviolet (UV) or visible light can induce photochemical degradation. The specific degradation pathway will depend on the wavelength of light and the presence of photosensitizers.

Thermal Stability

Piperazine and its derivatives are known to undergo thermal degradation at elevated temperatures.[3] The degradation pathways can be complex, potentially involving ring opening, dealkylation, and polymerization. Studies on 2-methylpiperazine suggest that alkyl substitution can influence the rate of thermal degradation.[3]

Diagram of Predicted Degradation Pathways:

G cluster_stress Stress Conditions cluster_compound 2-Propylpiperazine cluster_products Potential Degradation Products Acid/Base Hydrolysis Acid/Base Hydrolysis 2-Propylpiperazine 2-Propylpiperazine Acid/Base Hydrolysis->2-Propylpiperazine Oxidation (e.g., H2O2) Oxidation (e.g., H2O2) Oxidation (e.g., H2O2)->2-Propylpiperazine Photolysis (UV/Vis) Photolysis (UV/Vis) Photolysis (UV/Vis)->2-Propylpiperazine Thermal Stress Thermal Stress Thermal Stress->2-Propylpiperazine Ring-Opened Products Ring-Opened Products 2-Propylpiperazine->Ring-Opened Products N-Oxides N-Oxides 2-Propylpiperazine->N-Oxides De-alkylated Piperazine De-alkylated Piperazine 2-Propylpiperazine->De-alkylated Piperazine Polymeric Adducts Polymeric Adducts 2-Propylpiperazine->Polymeric Adducts

Caption: Predicted degradation pathways of 2-propylpiperazine under various stress conditions.

Experimental Protocols for Solubility and Stability Assessment

The following protocols provide a framework for the experimental determination of the solubility and stability of 2-propylpiperazine. These methods are based on established industry standards and scientific principles.

Protocol for Solubility Determination

This protocol outlines a method for determining the equilibrium solubility of 2-propylpiperazine in various solvents.

Diagram of Solubility Determination Workflow:

G A Add excess 2-propylpiperazine to a known volume of solvent B Equilibrate at a constant temperature with agitation (e.g., 24-48 hours) A->B C Centrifuge or filter to remove undissolved solid B->C D Withdraw a known volume of the supernatant C->D E Dilute the supernatant with a suitable mobile phase D->E F Quantify the concentration using a validated analytical method (e.g., HPLC-UV) E->F G Calculate solubility (e.g., in mg/mL or mol/L) F->G

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 2-propylpiperazine to a series of vials, each containing a known volume of the selected solvents (e.g., water, methanol, acetonitrile, hexane).

  • Equilibration: Place the vials in a constant temperature shaker bath and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, centrifuge the samples at high speed or filter through a solvent-compatible filter (e.g., 0.22 µm PTFE) to separate the undissolved solid.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of 2-propylpiperazine.

  • Calculation: Calculate the solubility from the determined concentration and the dilution factor.

Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a compound under stress conditions.[5]

Diagram of Forced Degradation Workflow:

G A Prepare a stock solution of 2-propylpiperazine in a suitable solvent B Aliquot the stock solution into separate vessels for each stress condition A->B C Expose to stress conditions (Acid, Base, Oxidative, Photolytic, Thermal) B->C D Withdraw samples at specified time points C->D E Neutralize or quench the reaction as appropriate D->E F Analyze samples by a stability-indicating method (e.g., HPLC-MS) E->F G Identify and quantify degradation products and remaining parent compound F->G

Caption: Workflow for forced degradation studies.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 2-propylpiperazine in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot of the stock solution. Heat at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot of the stock solution. Heat at an elevated temperature (e.g., 60 °C).

    • Oxidative Degradation: Add an equal volume of a dilute hydrogen peroxide solution (e.g., 3%) to an aliquot of the stock solution. Keep at room temperature.

    • Photolytic Degradation: Expose an aliquot of the stock solution to a controlled light source (e.g., ICH-compliant photostability chamber). A dark control should be run in parallel.

    • Thermal Degradation: Heat an aliquot of the stock solution at a high temperature (e.g., 80 °C).

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Before analysis, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration.

  • Analysis: Analyze the samples using a stability-indicating method, such as HPLC-MS/MS, to separate and identify the parent compound and any degradation products.

Conclusion: A Forward-Looking Perspective

This guide provides a comprehensive, albeit inferred, overview of the solubility and stability of 2-propylpiperazine. The provided protocols offer a clear path for researchers to generate specific, quantitative data for this compound. A thorough understanding of these fundamental properties is not merely an academic exercise; it is a critical step in the successful development of new chemical entities. By applying the principles and methodologies outlined in this guide, researchers can de-risk their development programs, optimize formulations, and ultimately, accelerate the journey from the laboratory to the clinic.

References

  • BenchChem. (2025). An In-depth Technical Guide on the Solubility Profile of (1,4-Dimethylpiperazin-2-yl)methanol in Organic Solvents.
  • BenchChem. (2025).
  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.
  • Forced degradation study | Download Table. (n.d.).
  • He, Y., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Hsieh, C. M., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 117-124.
  • Hulshof, J. H. W., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 67(11), e17381.
  • Mazari, S. A., et al. (2014). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 31, 195-209.
  • Nielsen, P., et al. (2016). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 86, 333-342.
  • Palmer, D. S., & McDonagh, J. L. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(13), 7764-7815.
  • PubChem. (n.d.). 2-Propylpiperidine.
  • PubChem. (n.d.). CID 136109093 | C7H15N2+.
  • Sigma-Aldrich. (n.d.). 1-n-Propylpiperazine.
  • Solubility of Things. (n.d.). Piperazine.
  • Tanthakit, P., et al. (2018). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. European Journal of Medicinal Chemistry, 157, 104-116.
  • The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase. (2012). Bioorganic & medicinal chemistry letters, 22(2), 1149-1153.
  • Van der Spek, M., et al. (2016). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical technology, 40(11), 32-39.
  • Zhang, Y., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.

Sources

(R)-1-Boc-2-propyl-piperazine: A Chiral Intermediate for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperazine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of therapeutic agents.[1][2] The introduction of a chiral center at the C-2 position dramatically expands the accessible chemical space, allowing for the development of drugs with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide focuses on (R)-1-Boc-2-propyl-piperazine , a key chiral building block whose stereodefined propyl group and orthogonal protection scheme offer significant advantages in the synthesis of complex, three-dimensional drug candidates. As a senior application scientist, this document provides not just a recitation of facts, but a field-proven perspective on the synthesis, characterization, and strategic application of this valuable intermediate.

The Strategic Value of C-2 Chirality in Piperazine Scaffolds

While N,N'-disubstituted piperazines are ubiquitous in pharmaceuticals, carbon-substituted piperazines remain a relatively underexplored area of chemical space.[2] Introducing a substituent at the C-2 position imparts a defined three-dimensional vector to the molecule, which can be critical for achieving specific and high-affinity interactions with biological targets.

The (R)-configuration of the propyl group in (R)-1-Boc-2-propyl-piperazine is not a trivial detail; it is a deliberate design element. Enantiomers of a drug often exhibit vastly different pharmacological activities, with one enantiomer providing the therapeutic benefit while the other may be inactive or even contribute to off-target toxicity. Access to enantiomerically pure building blocks like (R)-1-Boc-2-propyl-piperazine is therefore essential for the rational design of single-enantiomer drugs. The tert-butoxycarbonyl (Boc) group at the N-1 position provides robust protection during subsequent synthetic transformations while allowing for selective deprotection under acidic conditions, enabling regiocontrolled functionalization of the N-4 position.[3]

Enantioselective Synthesis: A Proposed Chiral Pool Approach

While multiple strategies exist for the asymmetric synthesis of chiral piperazines, a reliable and scalable approach often begins from the chiral pool of readily available α-amino acids.[4][5] The following proposed synthesis leverages (R)-norvaline as the chiral starting material to establish the desired (R)-stereochemistry at the C-2 position of the piperazine ring. This route is based on well-established methodologies for diketopiperazine formation and subsequent reduction.[6][7]

Synthetic Workflow Overview

The proposed pathway involves three key stages:

  • Diketopiperazine Formation: Construction of a chiral diketopiperazine intermediate from (R)-norvaline and glycine.

  • Stereospecific Reduction: Reduction of the diketopiperazine to the corresponding chiral piperazine.

  • Regioselective Protection: Introduction of the Boc group onto the N-1 nitrogen.

G cluster_0 Stage 1: Diketopiperazine Formation cluster_1 Stage 2: Reduction cluster_2 Stage 3: Boc Protection A (R)-Norvaline B Dipeptide Intermediate ((R)-Norvalylglycine) A->B Peptide Coupling (e.g., DCC, HOBt) D (R)-2-Propylpiperazine C (R)-3-Propyl-2,5-diketopiperazine B->C Thermal Cyclization (e.g., Reflux in 2-butanol) E (R)-1-Boc-2-propyl-piperazine C->D Reduction (e.g., BH3·THF or LiAlH4) D->E Boc Protection (Boc2O, Base)

Caption: Proposed synthetic workflow for (R)-1-Boc-2-propyl-piperazine.
Detailed Experimental Protocol (Proposed)

This protocol is a composite of established procedures for analogous transformations and should be optimized for this specific substrate.

Part A: Synthesis of (R)-3-Propyl-2,5-diketopiperazine

  • Dipeptide Formation: To a solution of N-protected (e.g., Cbz) (R)-norvaline (1.0 equiv) and glycine methyl ester hydrochloride (1.0 equiv) in dichloromethane (DCM), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1 equiv) at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Deprotection: Filter the reaction mixture to remove dicyclohexylurea. Concentrate the filtrate and purify the dipeptide ester by column chromatography. Deprotect the N-terminus (e.g., by hydrogenation if using Cbz) to yield the free amine.

  • Cyclization: Reflux the deprotected dipeptide ester in a suitable solvent such as 2-butanol with a catalytic amount of acetic acid for 3-6 hours.[7] Monitor the reaction by TLC for the disappearance of the starting material.

  • Isolation: Cool the reaction mixture to room temperature. The diketopiperazine product often precipitates and can be collected by filtration. Wash the solid with cold solvent and dry under vacuum.

Part B: Synthesis of (R)-2-Propylpiperazine

  • Reduction: To a suspension of the (R)-3-propyl-2,5-diketopiperazine (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) (approx. 4.0 equiv).[7]

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 12-24 hours. The progress of the reduction can be monitored by TLC or LC-MS.

  • Quenching and Work-up: Cool the reaction to 0 °C and cautiously quench by the slow addition of 6M HCl. Stir for 1 hour, then basify with a concentrated NaOH solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-2-propylpiperazine.

Part C: Synthesis of (R)-1-Boc-2-propyl-piperazine

  • Protection Reaction: Dissolve the crude (R)-2-propylpiperazine (1.0 equiv) in a suitable solvent like DCM or THF. Add a base such as triethylamine (1.2 equiv). Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) in the same solvent dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-12 hours until the starting material is consumed (monitored by TLC).

  • Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by silica gel column chromatography to afford (R)-1-Boc-2-propyl-piperazine as the final product.

Physicochemical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.

PropertyExpected Value/DataSource
Molecular Formula C₁₂H₂₄N₂O₂[PubChem CID: 24820503]
Molecular Weight 228.33 g/mol [PubChem CID: 24820503]
Appearance Colorless oil or low-melting solidAnalogous Compounds
¹H NMR (CDCl₃) δ ~3.8-2.8 (m, piperazine ring protons), ~1.4 (s, 9H, Boc), ~1.6-1.2 (m, 4H, propyl CH₂), ~0.9 (t, 3H, propyl CH₃)Predicted/Analogous Data[7]
¹³C NMR (CDCl₃) δ ~155 (C=O, Boc), ~80 (C(CH₃)₃), ~55-40 (piperazine carbons), ~35 (propyl CH₂), ~20 (propyl CH₂), ~14 (propyl CH₃), ~28 (Boc CH₃)Predicted/Analogous Data[7]
Optical Rotation [α]D: Positive value (in CHCl₃)Analogous (R)-isomers[8]

Note: Specific NMR chemical shifts and optical rotation values should be determined empirically on the synthesized material.

Applications in Drug Discovery and Development

The utility of (R)-1-Boc-2-propyl-piperazine lies in its role as a versatile intermediate for introducing a stereodefined piperazine moiety into lead compounds. The unprotected N-4 position serves as a nucleophilic handle for a variety of coupling reactions.

General Application Workflow

The primary use of this intermediate involves the functionalization of the N-4 nitrogen, followed by either retention or removal of the Boc group, depending on the synthetic strategy.

Caption: General synthetic utility workflow.
Case Study: Kinase Inhibitors

Many clinically approved kinase inhibitors feature a piperazine ring, which often serves to enhance solubility and engage in hydrogen bonding with the kinase hinge region.[8][9] The introduction of the C-2 propyl group can provide an additional vector for exploring interactions with the solvent front or other pockets of the ATP-binding site, potentially increasing potency and selectivity. For instance, in the synthesis of cyclin-dependent kinase (CDK) inhibitors, a Boc-piperazine intermediate is often coupled to a heterocyclic core via a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination reaction.[9]

Case Study: Antiviral Agents

Piperazine derivatives have also been successfully developed as antiviral agents, including inhibitors of HIV entry.[10][11][12] In these scaffolds, the piperazine often acts as a central linker connecting different pharmacophoric elements. The stereochemistry at C-2 can be crucial for orienting these elements correctly within the viral protein's binding pocket. The synthesis of such agents could involve the alkylation of the N-4 nitrogen of (R)-1-Boc-2-propyl-piperazine with a suitable electrophile, followed by further elaboration.

Conclusion and Future Outlook

(R)-1-Boc-2-propyl-piperazine represents a high-value chiral intermediate for medicinal chemists seeking to move beyond "flat" chemical space. Its defined stereochemistry and orthogonal protecting group strategy provide a reliable platform for the synthesis of complex and potent therapeutic agents. The proposed synthesis from the chiral pool offers a scalable and reproducible route to this key building block. As the demand for drugs with improved specificity and safety profiles continues to grow, the strategic use of three-dimensional fragments like (R)-1-Boc-2-propyl-piperazine will be paramount in the discovery of next-generation medicines.

References

  • Jida, M., & Ballet, S. (2018). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 42(2), 1595-1599. Available at: [Link]

  • Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651-659. Available at: [Link]

  • Djuric, S. W., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(6), 659-674. Available at: [Link]

  • CN111995569A - Preparation method of cyclin-dependent kinase inhibitor intermediate. Google Patents.
  • US8168615B2 - Prodrugs of piperazine and substituted piperidine antiviral agents. Google Patents.
  • PubChem Compound Summary for CID 24820503, (R)-1-Boc-2-propyl-piperazine. National Center for Biotechnology Information. Available at: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

  • WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity. Google Patents.
  • US7745625B2 - Prodrugs of piperazine and substituted piperidine antiviral agents. Google Patents.
  • WO2005090367A1 - Prodrugs of piperazine and substituted piperidine antiviral agents. Google Patents.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. Available at: [Link]

  • US20140275126A1 - Processes and intermediates for preparing a medicament. Google Patents.
  • US8476279B2 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors. Google Patents.
  • CN106543107A - A kind of synthetic method of 1 BOC piperazines. Google Patents.
  • Total Synthesis of Complex Diketopiperazine Alkaloids. PMC - PubMed Central. Available at: [Link]

  • Controlled Boc-Protection of Diketopiperazine Using Tributylphosphine. PubMed. Available at: [Link]

  • Diketopiperazines. Baran Lab. Available at: [Link]

  • Synthesis of Cross-linkable 2,5-Diketopiperazine Derivatives. ResearchGate. Available at: [Link]

  • Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science. Available at: [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. Available at: [Link]

  • 1-Boc-piperazine-2-carboxylic acid | C10H18N2O4 | CID 22507584. PubChem. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available at: [Link]

  • US4122178A - Piperazine compounds. Google Patents.
  • Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. NIH. Available at: [Link]

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. Available at: [Link]

  • A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. ResearchGate. Available at: [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Available at: [Link]

  • tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452. PubChem. Available at: [Link]

  • Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Organic Chemistry Portal. Available at: [Link]

  • General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Sci-Hub. Available at: [Link]

  • Synthesis of tert-butyl... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Available at: [Link]

  • CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents.

Sources

A Technical Guide to the Pharmacological Landscape of 2-Alkylpiperazines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] The introduction of an alkyl substituent at the 2-position creates a chiral center, allowing for stereospecific interactions with biological targets and opening new avenues for modulating pharmacological activity. This technical guide provides an in-depth review of the pharmacological effects of 2-alkylpiperazines. We will explore their primary molecular targets, delve into the nuances of their structure-activity relationships (SAR), discuss their therapeutic applications, and examine their toxicological profiles. This document is intended for researchers, scientists, and drug development professionals, offering a synthesized understanding of this important chemical class, grounded in field-proven insights and experimental data.

The 2-Alkylpiperazine Scaffold: A Primer

The piperazine moiety is a six-membered heterocycle with two nitrogen atoms at opposite positions.[1][3] This structure imparts favorable physicochemical properties, such as high water solubility and oral bioavailability, due to its ability to act as a hydrogen bond donor and acceptor.[4] The addition of an alkyl group at the C-2 position introduces a stereocenter, meaning these compounds can exist as (R) and (S) enantiomers. This chirality is a critical feature, as biological systems are inherently chiral, and different enantiomers can exhibit vastly different potency, efficacy, and safety profiles. The rational design of 2-alkylpiperazine derivatives, therefore, requires careful consideration of stereochemistry to optimize interactions with specific biological targets.[5]

Key Pharmacological Targets and Mechanisms of Action

2-Alkylpiperazines and their parent structures exhibit a broad range of pharmacological activities by interacting with a variety of receptors and channels, primarily within the central nervous system (CNS).[1][3]

Central Nervous System (CNS) Targets

The versatility of the piperazine scaffold allows for its derivatives to modulate several key neurotransmitter systems.[6]

  • Sigma (σ) Receptors : Many piperazine derivatives show high affinity for sigma receptors, particularly the σ₁ subtype.[5][7] These receptors are implicated in a range of cellular functions and are targets for neuropsychiatric and neurodegenerative diseases. The interaction of 2-alkylpiperazine derivatives can be highly selective for σ₁ over σ₂ receptors.[7]

  • Serotonin (5-HT) Receptors : The piperazine core is a common feature in ligands for various serotonin receptor subtypes, including 5-HT₁A and 5-HT₂A.[8][9] Compounds acting as agonists or antagonists at these receptors have applications as anxiolytics, antidepressants, and antipsychotics.[6][10] The length of the alkyl chain connecting the piperazine ring to another pharmacophore is critical for affinity and selectivity at these receptors.[8]

  • Dopamine (D) Receptors : Certain piperazine derivatives act as antagonists at dopamine D₂ receptors, a mechanism central to the action of many antipsychotic drugs.[6][8]

  • Transient Receptor Potential Canonical 6 (TRPC6) Channels : More recently, piperazine derivatives have been identified as agonists of TRPC6 channels.[11] Activation of these channels is linked to a neuroprotective pathway that regulates the stability of dendritic spines, suggesting a potential therapeutic avenue for Alzheimer's disease.[11]

cluster_cns CNS Targets cluster_effects Downstream Pharmacological Effects 2-Alkylpiperazine 2-Alkylpiperazine Sigma Receptors Sigma Receptors 2-Alkylpiperazine->Sigma Receptors Binds/Modulates Serotonin Receptors Serotonin Receptors 2-Alkylpiperazine->Serotonin Receptors Binds/Modulates Dopamine Receptors Dopamine Receptors 2-Alkylpiperazine->Dopamine Receptors Binds/Modulates TRPC6 Channels TRPC6 Channels 2-Alkylpiperazine->TRPC6 Channels Activates Neuroprotection Neuroprotection Sigma Receptors->Neuroprotection Modulation of Mood/Cognition Modulation of Mood/Cognition Serotonin Receptors->Modulation of Mood/Cognition Antipsychotic Action Antipsychotic Action Dopamine Receptors->Antipsychotic Action TRPC6 Channels->Neuroprotection

Figure 1: Major CNS targets of 2-alkylpiperazine derivatives.

Other Pharmacological Activities

Beyond the CNS, the piperazine scaffold is integral to drugs with a wide array of effects:

  • Anticancer Activity : Certain derivatives exhibit potent anticancer properties by interfering with critical cellular processes like cell cycle progression and apoptosis.[3][12]

  • Antimicrobial Activity : The structural diversity of piperazines allows for modifications that yield potent activity against bacteria, fungi, and parasites.[3][13]

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of a 2-alkylpiperazine is exquisitely sensitive to its molecular structure. Understanding these relationships is fundamental to rational drug design.[3]

Impact of the 2-Alkyl and N-4 Substituents

SAR studies on (piperazin-2-yl)methanol derivatives provide a clear example of the importance of substitution patterns for biological activity.[5] For affinity at the σ₁ receptor, a benzyl group at the N-4 position is crucial. Further substitution on this benzyl ring can dramatically enhance affinity, with electron-donating and lipophilic groups at the para-position being particularly favorable.[5] The p-methoxybenzyl substituted derivative, for instance, exhibits the highest affinity in one studied series.[5]

The configuration of chiral centers is also a key determinant of activity. In studies of dermorphin analogues, the stereochemistry of an amino acid-derived portion and the replacement of a piperazin-2-one ring with a piperazine ring were found to be critical for modulating opiate activities.[14]

Table 1: SAR of N-4 Substituted (S)-(Piperazin-2-yl)methanol Derivatives for Sigma Receptor Affinity
Compound IDN-4 Substituentσ₁ Receptor Affinity (Kᵢ, nM)σ₂ Receptor Affinity (Kᵢ, nM)
3a Benzyl158 ± 21> 10,000
3b 4-Fluorobenzyl89 ± 12> 10,000
3c 4-Chlorobenzyl65 ± 8> 10,000
3d 4-Methoxybenzyl12.4 ± 1.51,800 ± 250
3e 3,4-Dimethoxybenzyl25 ± 32,500 ± 300
3f Phenethyl210 ± 30> 10,000
Data extracted from Bedürftig, S., & Wünsch, B. (2004).[5]

Therapeutic Applications and Preclinical Evidence

The diverse receptor interactions of 2-alkylpiperazines translate into a broad range of current and potential therapeutic uses.

  • Neuropsychiatric Disorders : Arylpiperazine derivatives are foundational to many anxiolytic, antidepressant, and antipsychotic drugs.[6] For example, quantitative structure-activity relationship (QSAR) studies have been used to optimize aryl alkanol piperazine derivatives as inhibitors of serotonin (5-HT) and noradrenaline (NA) reuptake for the treatment of depression.[10]

  • Neurodegenerative Disorders : As modulators of TRPC6 channels, piperazine derivatives have shown neuroprotective effects in models of Alzheimer's disease.[11] One tested compound, referred to as PPZ, was shown to protect mushroom spines from amyloid toxicity and restore long-term potentiation in hippocampal slices from a mouse model of the disease.[11]

  • Oncology : The arylpiperazine scaffold is found in drugs like Doxazosin, which has demonstrated antiproliferative effects in several cancer cell lines.[12]

Pharmacokinetics and Toxicological Profile

Metabolism

Piperazine derivatives are primarily metabolized in the liver by the cytochrome P450 (CYP450) enzyme system, followed by potential glucuronidation or sulfation.[15] In vitro studies using CYP450 inhibitors have shown that this metabolic pathway is crucial for the detoxification of these compounds.[16]

Safety and Toxicology

While therapeutically valuable, piperazine derivatives are not without safety concerns.

  • Hepatotoxicity : In vitro studies on designer piperazine drugs like BZP and TFMPP have demonstrated potential hepatotoxicity.[16] The mechanism involves an increase in reactive oxygen species (ROS), depletion of intracellular ATP and glutathione (GSH), disruption of the mitochondrial membrane potential, and activation of caspase-3, ultimately leading to apoptosis.[16]

  • Neurotoxicity : Overdoses or, in some cases, therapeutic doses of piperazine and its salts have been associated with neurotoxic effects in humans, including agitation, anxiety, seizures, hypotonia, and tremors.[15][17][18] These effects have led to the withdrawal of piperazine for pharmaceutical use in some countries.[17]

  • Reproductive and Developmental Toxicity : Piperazine is classified as suspected of damaging fertility and the unborn child.[19] Studies in rabbits have shown that high doses can lead to maternal toxicity and teratogenic effects, which may be secondary to the maternal toxicity.[17][19]

Piperazine Derivative Piperazine Derivative CYP450 Metabolism CYP450 Metabolism Piperazine Derivative->CYP450 Metabolism ROS Formation ROS Formation CYP450 Metabolism->ROS Formation GSH Depletion GSH Depletion ROS Formation->GSH Depletion Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Formation->Mitochondrial Dysfunction ATP Depletion ATP Depletion Mitochondrial Dysfunction->ATP Depletion Caspase-3 Activation Caspase-3 Activation Mitochondrial Dysfunction->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Figure 2: Proposed mechanism of piperazine-induced hepatotoxicity.

Key Experimental Protocols

Protocol: Radioligand Binding Assay for Sigma Receptor Affinity

This protocol is designed to determine the binding affinity (Kᵢ) of test compounds for σ₁ and σ₂ receptors, a crucial step in characterizing novel 2-alkylpiperazine derivatives.[5]

Methodology:

  • Tissue Preparation : Guinea pig brains are homogenized in a cold sucrose buffer. The homogenate is centrifuged, and the resulting pellet (containing cell membranes) is resuspended.

  • Incubation : Membrane preparations are incubated in a buffer solution with a specific radioligand (e.g., [³H]-(+)-pentazocine for σ₁ receptors) and varying concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., haloperidol).

  • Filtration : The incubation is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound. The filters are then washed with cold buffer.

  • Quantification : The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The inhibition constant (Kᵢ) is then determined using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

A Prepare Membrane Homogenate (e.g., Guinea Pig Brain) B Incubate Membranes with: 1. Radioligand (e.g., [³H]-(+)-pentazocine) 2. Varying concentrations of Test Compound A->B C Terminate Reaction by Rapid Filtration (Separates Bound vs. Unbound Ligand) B->C D Wash Filters to Remove Non-specific Binding C->D E Measure Radioactivity (Liquid Scintillation Counting) D->E F Calculate IC₅₀ and Kᵢ Values (Cheng-Prusoff Equation) E->F

Figure 3: Workflow for a radioligand binding assay.

Protocol: In Vitro Hepatotoxicity Assay

This protocol assesses the potential of 2-alkylpiperazine derivatives to cause liver cell damage using a human hepatic cell line.[16]

Methodology:

  • Cell Culture : Human hepatoma cells (e.g., HepG2 or HepaRG) are cultured to an appropriate confluency in 96-well plates.

  • Compound Exposure : The culture medium is replaced with a medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (a known hepatotoxin) are included. Cells are incubated for a set period (e.g., 24 hours).

  • Viability Assessment (MTT Assay) : After incubation, the medium is replaced with a medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Solubilization : The formazan crystals are solubilized by adding a solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis : Cell viability is expressed as a percentage relative to the vehicle control. The concentration that causes a 50% reduction in cell viability (IC₅₀) is calculated to quantify the compound's cytotoxicity.

Future Perspectives and Conclusion

The 2-alkylpiperazine scaffold remains a highly productive area of research in medicinal chemistry. Its structural simplicity, favorable pharmacokinetic properties, and synthetic tractability ensure its continued relevance.[3][4] Future research will likely focus on the stereoselective synthesis and evaluation of enantiomerically pure compounds to exploit the chiral nature of drug targets. Furthermore, leveraging the polypharmacology of these derivatives—their ability to interact with multiple targets—offers a promising strategy for developing novel treatments for complex multifactorial diseases like depression and Alzheimer's.[6][11] However, a thorough understanding and early assessment of their toxicological profiles, particularly neurotoxicity and hepatotoxicity, are critical for the successful clinical translation of new 2-alkylpiperazine-based therapeutic agents.[15][16]

References

  • Benchchem. (n.d.). Structure-Activity Relationship of Piperazin-2-ylmethanol Derivatives: A Comparative Guide.
  • Yamashita, T., Hatamoto, E., Takenaka, H., Kojima, Y., Inoue, Y., Gemba, M., & Yasuda, M. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856-859. doi: 10.1248/cpb.44.856.
  • Abadi, A. H., Eltamany, E. H., Ibrahim, H. S., El-Maghraby, A., & Kolb, V. M. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 64, 488-497. doi: 10.1016/j.ejmech.2013.04.013.
  • Liu, H., Wang, J., & Li, Y. (2011). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Journal of Molecular Modeling, 17(8), 2035-2047. doi: 10.1007/s00894-010-0912-3.
  • Pchitskaya, E., Popugaeva, E., Cherezov, D., Zakharova, T. Y., Zvartsev, R. V., Poroikov, V., ... & Bezprozvanny, I. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 95(4), 433-444. doi: 10.1124/mol.118.114348.
  • Gil, M. J., Martinez-Alonso, M. J., Velasco, C., Perez, V., & Soto, J. L. (1996). Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1, 3-dioxoperhydroimidazo[1,5-alpha]pyridine: a selective 5-HT1A receptor agonist. Journal of Medicinal Chemistry, 39(24), 4806-4813. doi: 10.1021/jm960416g.
  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.
  • Dargan, P. I., & Wood, D. M. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 413-420. doi: 10.1002/dta.307.
  • Wünsch, B., & Bausch, S. (2001). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. Archiv der Pharmazie, 334(11), 347-354. doi: 10.1002/1521-4184(200111)334:11<347::aid-ardp347>3.0.co;2-5.
  • Chojnacka-Wójcik, E., Kłodzińska, A., & Dereń-Wesołek, A. (2006). Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione. Pharmacological Reports, 58(1), 107-114.
  • Tsolaki, E., Georgi, R., & Vizirianakis, I. S. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl) Adamantane Derivatives. Molecules, 27(6), 1801. doi: 10.3390/molecules27061801.
  • Research Square. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • de Oliveira, R. S., de Oliveira, T. T., & de Lima, T. C. M. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 589-601. doi: 10.1111/fcp.12408.
  • Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.
  • Rossi, T., Pedretti, A., & Vistoli, G. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1459. doi: 10.3390/ph16101459.
  • Norton, S. (1955). Some pharmacological properties of piperazine. British Journal of Pharmacology and Chemotherapy, 10(3), 389-392. doi: 10.1111/j.1476-5381.1955.tb00095.x.
  • Arbo, M. D., Bastos, M. L., & Carmo, H. F. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in Vitro, 29(6), 1159-1166. doi: 10.1016/j.tiv.2015.04.001.
  • Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(1), e14408. doi: 10.1111/cbdd.14408.
  • NICNAS. (2019). Piperazine: Human health tier II assessment.
  • NICNAS. (2018). Piperazine salts: Human health tier II assessment.
  • PubChem. (n.d.). Piperazine. National Center for Biotechnology Information.

Sources

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of 2-Propylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Propylpiperazine Quantification

2-Propylpiperazine is a substituted piperazine derivative that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). As a key starting material or intermediate, its purity and concentration must be meticulously controlled to ensure the safety, efficacy, and quality of the final drug product. Regulatory bodies worldwide mandate stringent control over impurities and starting materials, making the development of robust and reliable analytical methods for the quantification of 2-Propylpiperazine a critical aspect of drug development and manufacturing.

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 2-Propylpiperazine. We will delve into two primary chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The causality behind experimental choices, self-validating protocols, and references to authoritative standards are central to this document, ensuring scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) for 2-Propylpiperazine Quantification

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the inherent volatility of many piperazine derivatives, GC-MS offers excellent sensitivity and selectivity. However, the presence of polar amine groups in 2-Propylpiperazine can lead to poor peak shape and adsorption onto the chromatographic column. To mitigate these issues, a derivatization step is employed to increase volatility and thermal stability.

Causality of Experimental Choices in GC-MS Method Development
  • Derivatization with Trifluoroacetic Anhydride (TFAA): The secondary amine groups in 2-Propylpiperazine are derivatized with TFAA to replace the active hydrogens with trifluoroacetyl groups. This chemical modification reduces the polarity of the molecule, thereby increasing its volatility and improving its chromatographic behavior.[1] The resulting derivative is also more thermally stable, preventing degradation in the hot GC inlet and column.

  • Solid-Phase Extraction (SPE): For complex matrices, such as in-process samples or biological fluids, a sample cleanup step is essential to remove interferences. A cation-exchange SPE cartridge is often chosen to retain the basic 2-Propylpiperazine, allowing for the removal of neutral and acidic impurities.

  • Choice of GC Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or equivalent, is typically used for the separation of the derivatized analyte. These columns provide good resolution and peak shape for a wide range of compounds.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis sample Sample Solution (e.g., in Methanol) spe Solid-Phase Extraction (SPE) (Cation Exchange) sample->spe Loading elution Elution with Ammoniated Methanol spe->elution Elution evaporation1 Evaporation to Dryness elution->evaporation1 Drying reconstitution1 Reconstitution (Ethyl Acetate) add_tfaa Addition of TFAA evaporation1->add_tfaa Transfer reconstitution1->add_tfaa incubation Incubation (e.g., 70°C, 30 min) add_tfaa->incubation evaporation2 Evaporation of Excess Reagent incubation->evaporation2 reconstitution2 Reconstitution (Ethyl Acetate) evaporation2->reconstitution2 injection GC-MS Injection reconstitution2->injection Analysis separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification

Figure 1: Experimental workflow for the GC-MS analysis of 2-Propylpiperazine.
Detailed Protocol for GC-MS Quantification of 2-Propylpiperazine

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a cation-exchange SPE cartridge (e.g., Oasis MCX) with 2 mL of methanol followed by 2 mL of 0.1 M HCl.

  • Load an accurately measured aliquot of the sample solution onto the SPE cartridge.

  • Wash the cartridge with 2 mL of 0.1 M HCl followed by 2 mL of methanol to remove interfering substances.

  • Elute the 2-Propylpiperazine from the cartridge with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

2. Derivatization

  • To the dry residue from the previous step, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[2]

  • Vortex the mixture for 30 seconds and then heat at 70°C for 30 minutes.[2]

  • Cool the sample to room temperature and evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the derivatized sample in 100 µL of ethyl acetate for GC-MS analysis.[2]

3. GC-MS Instrumental Parameters

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program Initial temperature 120°C for 1 min, ramp at 10°C/min to 150°C, hold for 5 min, then ramp at 7.5°C/min to 300°C and hold for 2 min.[3]
Mass Spectrometer Agilent 5977B or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification
Transfer Line Temp 280°C

4. Data Analysis and Quantification

  • Create a calibration curve by analyzing a series of derivatized standard solutions of 2-Propylpiperazine at known concentrations.

  • The concentration of 2-Propylpiperazine in the sample is determined by comparing its peak area to the calibration curve.

Method Validation Summary (Representative Data for Alkylpiperazines)

The following table presents typical validation parameters for the GC-MS analysis of alkylpiperazines, which can be considered representative for 2-Propylpiperazine. These parameters should be established for the specific method and laboratory conditions as per ICH Q2(R1) guidelines.[4]

Validation ParameterTypical Performance
Linearity Range 0 - 10 µg/mL.[3]
Correlation Coefficient (r²) ≥ 0.99.[3]
Limit of Detection (LOD) 0.002 - 0.156 µg/mL.[3]
Limit of Quantification (LOQ) 0.008 - 0.625 µg/mL.[3]
Accuracy (% Recovery) 90% - 108%.[3]
Precision (% RSD) < 2.0%.[5]

Part 2: HPLC-UV for 2-Propylpiperazine Quantification

High-Performance Liquid Chromatography with UV detection is a widely accessible and robust technique for the quantification of pharmaceutical compounds. However, 2-Propylpiperazine lacks a significant chromophore, making direct UV detection challenging at low concentrations.[6] A pre-column derivatization step with a UV-active labeling agent is therefore necessary to achieve the required sensitivity.

Causality of Experimental Choices in HPLC-UV Method Development
  • Derivatization with NBD-Cl: 4-Chloro-7-nitrobenzofuran (NBD-Cl) is a common derivatizing agent for primary and secondary amines. It reacts with the amine groups of 2-Propylpiperazine to form a highly UV-active derivative, allowing for sensitive detection.[6][7]

  • Reversed-Phase Chromatography: A C18 stationary phase is typically used for the separation of the derivatized 2-Propylpiperazine. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

  • Mobile Phase Composition: The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The ratio of organic to aqueous phase is optimized to achieve good separation and reasonable retention times.

Experimental Workflow for HPLC-UV Analysis

HPLCUV_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC-UV Analysis sample Sample Solution (e.g., in Diluent) filtration Filtration (0.45 µm Syringe Filter) sample->filtration add_nbdcl Addition of NBD-Cl filtration->add_nbdcl Transfer incubation Incubation (e.g., 60°C, 1 hr) add_nbdcl->incubation injection HPLC Injection incubation->injection Analysis separation Chromatographic Separation injection->separation detection UV Detection (e.g., 340 nm) separation->detection quantification Quantification detection->quantification

Figure 2: Experimental workflow for the HPLC-UV analysis of 2-Propylpiperazine.
Detailed Protocol for HPLC-UV Quantification of 2-Propylpiperazine

1. Sample Preparation and Derivatization

  • Accurately weigh and dissolve the sample containing 2-Propylpiperazine in a suitable diluent (e.g., a mixture of acetonitrile and water).

  • Filter the sample solution through a 0.45 µm syringe filter.

  • To an aliquot of the filtered sample solution, add a solution of NBD-Cl in a suitable solvent (e.g., acetonitrile).

  • Incubate the mixture at 60°C for 1 hour to allow the derivatization reaction to complete.[6]

  • Cool the solution to room temperature before injection into the HPLC system.

2. HPLC-UV Instrumental Parameters

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A mixture of Acetonitrile, Methanol, and Diethylamine (e.g., 90:10:0.1, v/v/v).[6]
Flow Rate 1.0 mL/min.[6]
Column Temperature 35°C.[6]
Detection UV at 340 nm.[6]
Injection Volume 10 µL.[6]

3. Data Analysis and Quantification

  • Prepare a calibration curve by derivatizing and analyzing a series of standard solutions of 2-Propylpiperazine.

  • Determine the concentration of 2-Propylpiperazine in the sample by comparing its peak area to the calibration curve.

Method Validation Summary (Representative Data for Piperazine)

The following table presents typical validation parameters for the HPLC-UV analysis of piperazine after derivatization, which can be considered representative for 2-Propylpiperazine. These parameters should be established for the specific method and laboratory conditions.

Validation ParameterTypical Performance
Linearity Range 30 - 350 ppm.[6]
Correlation Coefficient (r²) ≥ 0.999.[6]
Limit of Detection (LOD) 30 ppm.[6]
Limit of Quantification (LOQ) 90 ppm.[6]
Accuracy (% Recovery) 104.87% - 108.06%.[6]
Precision (% RSD) < 1.13%.[6]

Part 3: Chiral Separation of 2-Propylpiperazine

For chiral drug substances where 2-Propylpiperazine is an intermediate, the enantiomeric purity of this starting material can be critical. Chiral chromatography, typically using HPLC with a chiral stationary phase (CSP), is the method of choice for separating and quantifying the enantiomers of 2-Propylpiperazine.

Considerations for Chiral Method Development
  • Chiral Stationary Phase (CSP): The selection of the appropriate CSP is crucial for achieving enantiomeric separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of a wide range of chiral compounds.

  • Mobile Phase: The mobile phase composition, including the type and concentration of organic modifier and any additives, needs to be carefully optimized to achieve baseline separation of the enantiomers.

  • Detection: As with achiral HPLC, derivatization may be necessary for sensitive UV detection, or a mass spectrometer can be used as a detector (LC-MS) for enhanced sensitivity and selectivity.

A detailed protocol for chiral separation is highly specific to the chosen CSP and the enantiomers of interest. Method development in this area often requires screening of different columns and mobile phases.

Conclusion

The analytical methods detailed in this guide provide robust and reliable approaches for the quantification of 2-Propylpiperazine in various settings. The choice between GC-MS and HPLC-UV will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For both techniques, proper method validation is essential to ensure the accuracy and reliability of the results, in accordance with regulatory expectations. The provided protocols and validation data serve as a strong foundation for developing and implementing these critical analytical methods in a drug development and quality control environment.

References

  • Analytical CHEMISTRY. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]

  • Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25.
  • Moreira, P., da Silva, D. D., Cunha, S., et al. (2020).
  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Moreira, P., da Silva, D. D., Cunha, S., et al. (2020).
  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Navaneeswari, R., & Reddy, P. R. (2012).
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Dolan, J. W. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
  • Juniper Publishers. (2018). Limit of Blank (LOB), Limit of Detection (LOD)
  • BioPharm International. (n.d.).
  • Williams, R. O., 3rd, Sykora, M. A., & Mahaguna, V. (2001). Method to recover a lipophilic drug from hydroxypropyl methylcellulose matrix tablets. AAPS PharmSciTech, 2(2), E8.
  • ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Benchchem. (n.d.). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.
  • Chemistry Job Insight. (n.d.). Practical Analysis of LOD and LOQ with Examples.
  • ResearchGate. (n.d.). LOD and LOQ in µg/L (ppb). | Download Table.
  • UNODC. (n.d.).
  • SciSpace. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine | Request PDF.
  • J-STAGE. (n.d.).
  • GC Derivatization. (n.d.). Retrieved from [Link]

Sources

Application Note: A Validated GC-MS Method for the Analysis of 2-Propylpiperazine and its Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Propylpiperazine is a heterocyclic organic compound belonging to the piperazine family. Piperazine derivatives are prevalent structural motifs in medicinal chemistry, forming the core of numerous pharmaceuticals targeting a wide range of conditions.[1] Consequently, the development of robust analytical methods to quantify these compounds and their metabolites in biological matrices is critical for pharmacokinetic, toxicokinetic, and clinical studies.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, prized for its high sensitivity and specificity.[2][3] However, piperazines, including 2-Propylpiperazine, contain polar secondary amine groups that lead to poor chromatographic peak shape and low volatility, making direct analysis by GC-MS challenging.[4]

This application note presents a comprehensive, validated protocol for the analysis of 2-Propylpiperazine and its predicted metabolites. The method employs a crucial derivatization step to enhance volatility and thermal stability, enabling sensitive and reliable quantification.[4][5] We will detail the entire workflow, from sample preparation and derivatization to instrument configuration and method validation, providing researchers with a self-validating system for accurate analysis.

Principle of Analysis: The Necessity of Derivatization

The primary analytical challenge with piperazines is the presence of polar N-H functional groups. These groups can engage in hydrogen bonding, which increases the boiling point of the analyte and allows for undesirable interactions with active sites within the GC injector and column. This results in poor peak shape, reduced sensitivity, and inconsistent retention times.

To overcome this, a chemical derivatization step is employed. This process converts the polar N-H groups into less polar, more volatile, and more thermally stable functional groups. For this application, we utilize Trifluoroacetic Anhydride (TFAA), a highly reactive acylating agent.[4][6] TFAA readily reacts with the secondary amines of the piperazine ring to form stable trifluoroacetyl derivatives.

The benefits of this derivatization are threefold:

  • Increased Volatility: The conversion of polar N-H groups to non-polar trifluoroacetyl groups significantly reduces intermolecular hydrogen bonding, lowering the boiling point and making the analyte suitable for GC.

  • Improved Chromatography: The derivatized analyte exhibits reduced interaction with the stationary phase of the GC column, leading to sharper, more symmetrical peaks and improved resolution.

  • Enhanced Sensitivity: Better peak shape and efficient transfer through the GC system result in a stronger signal and lower limits of detection at the mass spectrometer.

Predicted Metabolic Pathways of 2-Propylpiperazine

Understanding the metabolic fate of 2-Propylpiperazine is essential for a comprehensive toxicological or pharmacokinetic assessment. While specific metabolic data for 2-Propylpiperazine is not extensively published, we can predict its primary metabolic pathways based on well-documented transformations of similar piperazine-containing drugs.[7][8] The major metabolic routes are expected to be mediated by Cytochrome P450 (CYP) enzymes, particularly CYP2D6.[9][10]

Key predicted metabolic reactions include:

  • Hydroxylation: Addition of a hydroxyl (-OH) group, most likely on the propyl side chain or the piperazine ring.

  • N-dealkylation: Cleavage of the propyl group from the piperazine nitrogen.

  • Ring Opening: Scission of the piperazine ring structure.

G cluster_0 Phase I Metabolism Parent 2-Propylpiperazine Met1 Hydroxylated Metabolite (on propyl chain) Parent->Met1 CYP450 (Hydroxylation) Met2 Hydroxylated Metabolite (on piperazine ring) Parent->Met2 CYP450 (Hydroxylation) Met3 Piperazine (N-dealkylation product) Parent->Met3 CYP450 (N-dealkylation)

Caption: Predicted Phase I metabolic pathways of 2-Propylpiperazine.

Experimental Protocol

This protocol provides a step-by-step methodology for sample preparation, derivatization, and GC-MS analysis.

Materials and Reagents
  • 2-Propylpiperazine standard

  • Internal Standard (IS), e.g., a deuterated analog or a structurally similar piperazine derivative not present in the sample.

  • Trifluoroacetic anhydride (TFAA)[4][6]

  • Ethyl acetate (GC grade)

  • Methanol (GC grade)

  • Ammonium hydroxide (5% in Methanol)

  • Solid Phase Extraction (SPE) Cartridges (e.g., mixed-mode cation exchange)

  • Anhydrous sodium sulfate

  • Micro-reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen evaporator

  • Vortex mixer

  • GC-MS system with a suitable capillary column

Sample Preparation from Biological Matrices (Plasma/Urine)

This procedure utilizes Solid Phase Extraction (SPE) for efficient cleanup and concentration of the analyte from complex matrices like plasma and urine.[6][11]

  • Sample Pre-treatment: To 500 µL of plasma or urine, add 10 µL of the internal standard solution. For plasma, perform a protein precipitation step by adding 1 mL of cold acetonitrile, vortexing, and centrifuging. Use the resulting supernatant for the next step. Urine samples may be diluted 1:1 with a buffer if necessary.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol to remove interfering substances. Discard the eluates.

  • Elution: Elute the analytes (2-Propylpiperazine, its metabolites, and the IS) from the cartridge using 2 mL of 5% ammonium hydroxide in methanol into a clean glass tube.[11] The basic mobile phase neutralizes the charged amine groups, allowing them to be released from the sorbent.

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at approximately 40°C. It is crucial to ensure the sample is completely dry before proceeding to derivatization.[6]

Derivatization Procedure

This procedure converts the extracted analytes into their volatile trifluoroacetyl derivatives.

  • Reagent Addition: To the dry residue from step 4.2.6, add 50 µL of ethyl acetate and 50 µL of Trifluoroacetic anhydride (TFAA).[4][6]

  • Reaction: Tightly cap the vial, vortex for 30 seconds, and heat the mixture at 70°C for 30 minutes in a heating block.[6]

  • Final Evaporation: After incubation, cool the vial to room temperature. Evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the final dry residue in 100 µL of ethyl acetate. The sample is now ready for GC-MS analysis.[6]

G cluster_workflow Sample Preparation & Derivatization Workflow start Biological Sample (Plasma or Urine) pretreat Pre-treatment (Add IS, Precipitate Proteins) start->pretreat spe Solid Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) pretreat->spe evap1 Evaporate to Dryness (1) spe->evap1 deriv Derivatization (Add Ethyl Acetate + TFAA, Heat 70°C) evap1->deriv evap2 Evaporate to Dryness (2) deriv->evap2 reconstitute Reconstitute in Ethyl Acetate evap2->reconstitute end Inject into GC-MS reconstitute->end

Caption: Workflow for sample preparation and derivatization.

GC-MS Instrumental Analysis

The following parameters are recommended and should be optimized for the specific instrument in use.

GC Parameter Setting Rationale
Column DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent[6]A non-polar column providing excellent separation for a wide range of analytes.
Carrier Gas Helium at a constant flow of 1.0 mL/min[6]Inert gas, provides good chromatographic efficiency.
Injector Temp. 250°C[12]Ensures rapid volatilization of derivatized analytes without thermal degradation.
Injection Mode Splitless (1 µL injection volume)[1][12]Maximizes analyte transfer to the column for trace-level analysis.
Oven Program Initial 100°C for 1 min, ramp at 15°C/min to 300°C, hold for 5 minA general-purpose ramp that effectively separates analytes with varying boiling points.
MS Parameter Setting Rationale
Ionization Mode Electron Ionization (EI) at 70 eV[12]Standard ionization energy that produces reproducible fragmentation patterns for library matching.
Ion Source Temp. 230°C[1]Maintains analytes in the gas phase and prevents contamination.
Transfer Line Temp. 280°C[1][6]Prevents condensation of analytes between the GC and MS.
Acquisition Mode Full Scan (m/z 50-550) for qualitative analysis and metabolite ID.[12] Selected Ion Monitoring (SIM) for quantitative analysis.Full scan provides complete spectral information. SIM increases sensitivity and selectivity for target analytes.

Data Analysis and Interpretation

Qualitative Analysis: Identification of Metabolites

The identification of 2-Propylpiperazine and its metabolites is based on a combination of GC retention time and the mass spectrum of the derivatized compound.

  • Fragmentation of Derivatized 2-Propylpiperazine: Electron ionization of the di-TFA derivative will induce fragmentation. Key fragmentation pathways for piperazines involve cleavage of the piperazine ring and the bonds connecting substituents to the ring.[13][14] Expected characteristic ions would arise from:

    • Loss of the propyl group.

    • Cleavage of the piperazine ring, yielding fragments common to other derivatized piperazines.[13]

    • The molecular ion (M+) should be visible to confirm the mass of the derivatized analyte.

  • Identifying Metabolites: Metabolites are identified by searching for expected mass shifts from the parent compound. For example, a hydroxylated metabolite will have a mass increase corresponding to the addition of an oxygen atom plus the mass of the derivatizing agent on the new hydroxyl group. The fragmentation pattern will likely retain some characteristic ions from the core piperazine structure, aiding in identification.

Quantitative Analysis

For quantification, calibration standards and quality control (QC) samples are prepared by spiking blank matrix with known concentrations of 2-Propylpiperazine.[6][11] The samples are then extracted and analyzed alongside the unknown samples. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Method Validation

To ensure the reliability and accuracy of the results, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[15][16]

Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.No significant interfering peaks at the retention time of the analyte and IS in blank matrix.[11]
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99 for the calibration curve over the specified range.[15]
Accuracy The closeness of the measured value to the true value.Recovery of 85-115% (80-120% at LLOQ) for QC samples.[6][15]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) for intra- and inter-day assays.[6][11]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10; accuracy and precision criteria must be met.[11]
Stability Stability of the analyte in the biological matrix under different storage conditions and of the derivatized sample.[6][11]Analyte concentration should be within ±15% of the initial concentration.

Conclusion

This application note provides a robust and reliable GC-MS method for the determination of 2-Propylpiperazine and its metabolites in biological matrices. The protocol emphasizes a critical derivatization step with TFAA to ensure high sensitivity and excellent chromatographic performance. By following the detailed procedures for sample preparation, instrumental analysis, and method validation, researchers in drug development and toxicology can achieve accurate and reproducible results, facilitating a deeper understanding of the pharmacokinetics and metabolism of this important class of compounds.

References

  • Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Retrieved from [Link]

  • Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Development and Validation of GC-MS Method for Cocaine in Human Urine. Retrieved from [Link]

  • Al-Shannag, M., Al-Qudah, M., et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Journal of Analytical Science and Technology, 15(1). Retrieved from [Link]

  • MDPI. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). GCMS Total Ion Chromatograms of piperazine derivative mixture. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2012). Determination of piperazine derivatives in “Legal Highs”. Request PDF. Retrieved from [Link]

  • Phenomenex. (n.d.). GC-MS Drug Testing in Toxicology. Phenomenex. Retrieved from [Link]

  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • Uchaipichat, V., et al. (2005). Cyp2D6 Catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an Active Metabolite of Several Psychoactive Drugs, in Human Liver Microsomes. Drug Metabolism and Disposition, 33(2), 203-8. Retrieved from [Link]

  • Al-Ghannam, S. M. (2017). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical and Clinical Research, 9(1), 60-68. Retrieved from [Link]

  • Mardal, M., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 39(2), 438-453. Retrieved from [Link]

  • Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 469-478. Retrieved from [Link]

  • Chen, G., et al. (2018). Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 151, 315-322. Retrieved from [Link]

  • Baron, M., et al. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 6(1), 156-163. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • ResearchGate. (n.d.). Routes of metabolism of the homo-piperazine morpholine 2-substituent in vitro in human and dog liver microsomes. ResearchGate. Retrieved from [Link]

  • Lowe, J. E., et al. (2007). Identification of metabolites produced from N-phenylpiperazine by Mycobacterium spp. Journal of Industrial Microbiology & Biotechnology, 34(3), 219-24. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. MSU Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(6), 751-8. Retrieved from [Link]

  • ResearchGate. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. Retrieved from [Link]

  • Rotzinger, S., et al. (1998). Human CYP2D6 and metabolism of m-chlorophenylpiperazine. Biological Psychiatry, 44(11), 1185-91. Retrieved from [Link]

  • IQVIA. (n.d.). Metabolite Identification and Profiling. IQVIA Laboratories. Retrieved from [Link]

  • Weinkam, R. J., et al. (1982). Studies on the metabolism of procarbazine by mass spectrometry. Biomedical Mass Spectrometry, 9(2), 78-84. Retrieved from [Link]

  • Stancliffe, E., & Rainer, J. (2022). Navigating common pitfalls in metabolite identification and metabolomics bioinformatics. Metabolites, 12(10), 940. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Crude 2-Propylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Purifying 2-Propylpiperazine

2-Propylpiperazine is a key heterocyclic amine building block in contemporary drug discovery and development.[1] Its structural motif is integral to a variety of active pharmaceutical ingredients (APIs), spanning therapeutic classes from antipsychotics to antianginal agents.[2][3] The purity of this intermediate is paramount, as even minute impurities can propagate through a synthetic route, ultimately compromising the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the purification of such polar, often non-volatile compounds, offering high resolution and scalability.

This application note provides a comprehensive guide to developing a robust preparative HPLC method for the purification of crude 2-Propylpiperazine. We will delve into the rationale behind method development, provide a detailed step-by-step protocol, and discuss the critical parameters for ensuring a successful and reproducible purification.

Method Development: A Logic-Driven Approach

The successful purification of 2-Propylpiperazine hinges on a systematic approach to method development. The inherent basicity and polarity of the piperazine moiety present unique chromatographic challenges, including poor retention on traditional reversed-phase columns and peak tailing.[4]

Understanding the Analyte: Chemical Properties of 2-Propylpiperazine
The Challenge of UV Detection

A significant hurdle in the HPLC analysis of 2-Propylpiperazine is its lack of a strong chromophore, leading to poor UV absorbance.[2][6] Direct detection at low UV wavelengths (e.g., 205 nm) is possible but often lacks the sensitivity required for impurity profiling.[7] For analytical purposes, pre-column derivatization with reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to introduce a UV-active moiety.[6][8] However, for preparative purification, where the goal is to isolate the underivatized compound, alternative detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are often more suitable.[9] For simplicity and broader accessibility, this protocol will focus on UV detection at a low wavelength, which is often sufficient for the higher concentrations used in preparative work.

Strategic Selection of Stationary and Mobile Phases

Given the polar and basic nature of 2-Propylpiperazine, a reversed-phase approach is the most common starting point.

  • Stationary Phase: A C18 column is a versatile choice for the separation of many organic molecules.[10][11] However, the basic amine groups of 2-Propylpiperazine can interact with residual acidic silanol groups on the silica backbone of the stationary phase, leading to peak tailing.[4] To mitigate this, columns with end-capping or the use of a mobile phase modifier are essential.

  • Mobile Phase: The composition of the mobile phase is a powerful tool for controlling the retention and selectivity of basic compounds.[12]

    • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[12] Acetonitrile generally provides lower viscosity and better peak shapes for many compounds.

    • Aqueous Phase and pH Control: The pH of the aqueous phase is critical. To ensure sufficient retention and good peak shape for a basic compound like 2-Propylpiperazine, it is advantageous to work at a pH that suppresses the interaction with silanol groups. A common strategy is to use a low pH (e.g., pH 2-3) to protonate the analyte and the silanol groups, or a high pH (e.g., pH 8-10) to deprotonate the silanol groups. However, conventional silica-based columns are not stable at high pH.[11] Therefore, a low pH mobile phase containing a buffer like phosphate or an ion-pairing agent is often employed.

    • Additives: The addition of a small amount of an amine modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can dynamically coat the residual silanol groups, significantly improving peak symmetry for basic analytes.[4]

Workflow for Method Development

The following diagram illustrates the logical workflow for developing the HPLC purification method for 2-Propylpiperazine.

MethodDevelopmentWorkflow A Analyte Characterization (2-Propylpiperazine) B Initial Column & Mobile Phase Selection (C18, ACN/H2O) A->B C Scouting Runs (Gradient Elution) B->C D Mobile Phase Optimization (pH, Additives) C->D Poor Peak Shape/Retention? E Gradient Optimization D->E F Loading Study & Fraction Collection Strategy E->F G Final Preparative Method F->G

Caption: Workflow for HPLC Purification Method Development.

Detailed Protocol: Preparative HPLC Purification of 2-Propylpiperazine

This protocol outlines the steps for purifying crude 2-Propylpiperazine using a preparative reversed-phase HPLC system.

Materials and Instrumentation
  • Instrumentation: Preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV detector. An ELSD, CAD, or MS detector is recommended for higher sensitivity if available.

  • Column: C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Chemicals:

    • Crude 2-Propylpiperazine

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Deionized water (18.2 MΩ·cm)

    • Trifluoroacetic acid (TFA) or Formic Acid (reagent grade)

    • Diethylamine (DEA) (reagent grade)[2][6]

Sample and Mobile Phase Preparation
  • Mobile Phase A: Deionized water with 0.1% (v/v) TFA or Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA or Formic Acid.

  • Optional Mobile Phase Additive: For improved peak shape, add 0.1% (v/v) DEA to both Mobile Phase A and B.[2][6]

  • Sample Preparation: Dissolve the crude 2-Propylpiperazine in a suitable solvent (e.g., a mixture of Mobile Phase A and B, or water/methanol) to a concentration of 10-50 mg/mL. The exact concentration will depend on the loading capacity of the column, determined during method development. Filter the sample through a 0.45 µm syringe filter before injection.[10]

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the preparative HPLC purification.

ParameterRecommended ConditionRationale
Column C18, 250 x 21.2 mm, 5 µmStandard reversed-phase chemistry suitable for a wide range of organic molecules.
Mobile Phase A Water + 0.1% TFA/Formic AcidProvides a polar solvent for the reversed-phase separation and a low pH to protonate the analyte.
Mobile Phase B Acetonitrile + 0.1% TFA/Formic AcidThe organic modifier for eluting the compound from the column.
Gradient 5-95% B over 30 minutesA broad gradient is a good starting point to elute all components of the crude mixture.
Flow Rate 20 mL/minA typical flow rate for a preparative column of these dimensions.
Column Temperature 30 °CElevated temperature can improve peak shape and reduce mobile phase viscosity.
Detection UV at 210 nmLow wavelength detection for compounds lacking a strong chromophore.
Injection Volume 1-5 mLDependent on the sample concentration and column loading capacity.
Purification and Post-Purification Workflow

The logical flow of the purification and subsequent analysis is depicted in the diagram below.

PurificationWorkflow A Crude Sample Injection B Preparative HPLC Separation A->B C Fraction Collection (Based on UV Signal) B->C D Purity Analysis of Fractions (Analytical HPLC) C->D E Pooling of Pure Fractions D->E Purity > 98%? F Solvent Evaporation (Rotary Evaporation) E->F G Final Product (Pure 2-Propylpiperazine) F->G

Sources

Application Notes and Protocols for the Integration of 1-Boc-2-propyl-piperazine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidomimetic Toolkit with C-Substituted Piperazines

The piperazine scaffold is a cornerstone in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability to drug candidates[1][2]. In the realm of peptide science, the incorporation of piperazine moieties as amide bond isosteres or turn inducers offers a robust strategy to generate peptidomimetics with enhanced proteolytic resistance and controlled conformations[3][4]. While N-substituted piperazines are widely utilized, the introduction of substituents on the carbon framework of the piperazine ring, such as in 1-Boc-2-propyl-piperazine , provides a more nuanced approach to manipulate the three-dimensional structure and biological activity of the resulting peptide analogues.

The 2-propyl substituent introduces a significant steric and lipophilic element adjacent to the peptide backbone. This feature can be strategically employed to:

  • Induce specific conformational constraints: The bulky propyl group can restrict the rotational freedom of the piperazine ring, potentially stabilizing specific turn structures crucial for receptor recognition[5].

  • Modulate biological activity: The alkyl substituent can engage in hydrophobic interactions within a target's binding pocket, enhancing affinity and selectivity.

  • Fine-tune pharmacokinetic properties: The increased lipophilicity can influence cell permeability and metabolic pathways.

This guide provides a comprehensive overview of the chemical properties of 1-Boc-2-propyl-piperazine and detailed protocols for its successful incorporation into peptide chains using solid-phase peptide synthesis (SPPS). Special consideration is given to overcoming the steric challenges associated with this unique building block.

Physicochemical and Handling Properties

Proper handling and characterization of the building block are paramount for successful synthesis. The key properties of (S)-1-Boc-2-propyl-piperazine are summarized below.

PropertyValueSource
IUPAC Name tert-butyl (2S)-2-propylpiperazine-1-carboxylatePubChem CID 44593842
CAS Number 888972-67-6PubChem CID 44593842
Molecular Formula C₁₂H₂₄N₂O₂PubChem CID 44593842
Molecular Weight 228.33 g/mol PubChem CID 44593842
Appearance SolidInferred from supplier data
Storage Store at 2-8°CInferred from supplier data

Handling: As with all amine-containing reagents, 1-Boc-2-propyl-piperazine should be handled in a well-ventilated fume hood. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Core Synthetic Strategy: Boc-Based Solid-Phase Peptide Synthesis (SPPS)

The protocols outlined below utilize a standard Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy for SPPS. In this approach, the N-terminus of the growing peptide chain is temporarily protected with an acid-labile Boc group, while side-chain functional groups are protected with more acid-stable groups (e.g., benzyl ethers/esters), which are removed during the final cleavage step.

The incorporation of 1-Boc-2-propyl-piperazine involves the acylation of its secondary amine (N4) by the C-terminus of the resin-bound peptide. The primary challenge in this step is the steric hindrance imposed by the adjacent 2-propyl group. This necessitates the use of highly efficient coupling reagents and potentially modified reaction conditions to achieve high coupling yields.

SPPS_Workflow cluster_0 SPPS Cycle for Incorporating 1-Boc-2-propyl-piperazine Resin Peptide-Resin (Free N-terminus) Preactivation Pre-activation of 1-Boc-2-propyl-piperazine (Coupling Reagent + Base) Coupling Coupling to Resin Preactivation->Coupling Add to resin Wash1 Washing Coupling->Wash1 Monitor with Kaiser/Chloranil Test Capping Optional: Capping (e.g., Acetic Anhydride) Wash1->Capping If coupling incomplete Boc_Deprotection Boc Deprotection (TFA/DCM) Wash1->Boc_Deprotection If coupling complete Wash2 Washing Capping->Wash2 Wash2->Boc_Deprotection Neutralization Neutralization (DIPEA/DMF) Boc_Deprotection->Neutralization Wash3 Washing Neutralization->Wash3 Next_AA_Coupling Couple Next Fmoc/Boc-Amino Acid Wash3->Next_AA_Coupling

Figure 1: General workflow for incorporating 1-Boc-2-propyl-piperazine into a peptide chain during SPPS.

Experimental Protocols

Protocol 1: Coupling of 1-Boc-2-propyl-piperazine to a Resin-Bound Peptide

This protocol describes the crucial step of acylating the N4-amine of 1-Boc-2-propyl-piperazine. Due to the steric hindrance of the 2-propyl group, a high-efficiency coupling reagent such as HATU or COMU is strongly recommended[6][7]. A double coupling strategy is advised to ensure the reaction proceeds to completion[8].

Materials:

  • Peptide-resin with a free N-terminal amine

  • 1-Boc-2-propyl-piperazine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Kaiser test or Chloranil test kit

  • Peptide synthesis vessel

Procedure (First Coupling):

  • Resin Preparation: Swell the peptide-resin (1 eq.) in DMF for 30-60 minutes. After swelling, drain the DMF.

  • Deprotection: If the N-terminus is Fmoc-protected, deprotect using 20% piperidine in DMF. If Boc-protected, deprotect with 50% TFA in DCM followed by neutralization with 10% DIPEA in DMF. Wash the resin thoroughly with DMF.

  • Pre-activation: In a separate vial, dissolve 1-Boc-2-propyl-piperazine (4 eq. relative to resin loading) and HATU or COMU (3.9 eq.) in DMF. Add DIPEA (8 eq.) to the mixture and allow it to pre-activate for 2-5 minutes.

  • Coupling: Add the pre-activated solution to the resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, increasing the temperature to 50°C may be beneficial[7].

  • Monitoring: Take a small sample of the resin and perform a Kaiser test (for primary amines) or a Chloranil test (for secondary amines) to check for the presence of free amine. A negative result (yellow beads for Kaiser, no color change for Chloranil) indicates a complete reaction.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Procedure (Double Coupling - Recommended): 7. If the monitoring test in step 5 is positive, a second coupling is necessary. 8. Repeat steps 3 and 4 with fresh reagents. 9. Agitate for an additional 2-4 hours. 10. Wash the resin as described in step 6. 11. Perform a final monitoring test to confirm the absence of free amine. If the test is still positive, capping of the unreacted amines with acetic anhydride is recommended to prevent the formation of deletion sequences.

Protocol 2: Subsequent Peptide Chain Elongation

Following the successful coupling of the piperazine unit, the next amino acid is coupled to the newly introduced Boc-protected N1-amine. This involves the deprotection of the Boc group and a subsequent standard amino acid coupling.

Reaction_Mechanism cluster_0 Boc Deprotection and Neutralization cluster_1 Amino Acid Coupling start Resin-Peptide-(2-propyl-piperazine)-Boc deprotected Resin-Peptide-(2-propyl-piperazine)-NH₂⁺TFA⁻ start->deprotected Acidolysis tfa + TFA/DCM neutral Resin-Peptide-(2-propyl-piperazine)-NH deprotected->neutral Neutralization dipea + DIPEA/DMF final_product Resin-Peptide-(2-propyl-piperazine)-AA-Boc neutral->final_product + Activated AA aa_preact Boc-AA-OH + HATU/DIPEA activated_aa Boc-AA-OAt aa_preact->activated_aa Activation

Figure 2: Reaction sequence for chain elongation after piperazine incorporation.

Materials:

  • Peptide-resin functionalized with 1-Boc-2-propyl-piperazine

  • Trifluoroacetic acid (TFA)

  • DCM

  • DIPEA

  • Boc-protected amino acid

  • HATU or other suitable coupling reagent

  • DMF

Procedure:

  • Boc Deprotection: Swell the resin in DCM. Treat the resin with a solution of 50% TFA in DCM for 30 minutes[3][9].

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x) and then DMF (3x).

  • Neutralization: Treat the resin with a solution of 10% DIPEA in DMF for 5 minutes (repeat twice). Wash with DMF (5x).

  • Amino Acid Coupling: In a separate vial, pre-activate the next Boc-protected amino acid (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes[10].

  • Coupling Reaction: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Monitoring and Washing: Monitor the coupling completion with a Kaiser test. Once complete, wash the resin with DMF (3x) and DCM (3x). The cycle can now be repeated for further chain elongation.

Protocol 3: Final Cleavage and Deprotection

This final step cleaves the completed peptide from the solid support and removes any remaining acid-labile side-chain protecting groups.

Materials:

  • Fully assembled peptide-resin

  • Cleavage cocktail (e.g., TFA/H₂O/Triisopropylsilane (TIS) 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours[5].

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether.

  • Dry the crude peptide under vacuum. The product can then be purified by reverse-phase HPLC.

Expert Insights and Troubleshooting

  • Causality of Reagent Choice: The steric bulk of the 2-propyl group significantly slows the kinetics of the acylation of the N4-amine. Standard carbodiimide coupling agents like DCC or DIC are often insufficient to drive this reaction to completion. Uronium/aminium (HATU, HCTU, HBTU) and phosphonium (PyBOP, PyAOP) salt-based reagents are superior because they form highly reactive activated esters (OAt or OBt esters) that can overcome this steric barrier[6][11]. COMU is another excellent choice due to its high reactivity and the formation of a non-carcinogenic urea byproduct[7][12].

  • The Rationale for Double Coupling: Even with potent coupling reagents, achieving >99% coupling efficiency in a single step on a sterically hindered secondary amine can be challenging. In SPPS, incomplete couplings lead to deletion sequences that are often difficult to separate from the target peptide during purification. Performing a second, fresh coupling reaction is a robust and widely accepted strategy to maximize the yield of the desired product and simplify downstream purification[8].

  • Conformational Impact: The 2-propyl group is expected to favor an axial orientation on the piperazine ring to minimize steric clashes[13]. This conformational preference can propagate along the peptide backbone, potentially inducing or stabilizing a β-turn. NMR studies on similar N-acylated 2-substituted piperazines have shown distinct signals for different conformers due to restricted amide bond rotation and ring inversion, indicating a rigidified structure[14][15]. Researchers can leverage this property to design peptidomimetics with a more defined three-dimensional shape, which can lead to higher binding affinity and selectivity for biological targets.

  • Troubleshooting Incomplete Couplings: If a positive Kaiser or Chloranil test persists after a double coupling, consider the following:

    • Increase Temperature: Performing the coupling at an elevated temperature (e.g., 50-75°C), especially with microwave assistance, can provide the necessary energy to overcome the activation barrier[7].

    • Switch Coupling Reagent: If using HATU, switching to COMU or a phosphonium salt like PyBOP may offer different reactivity profiles.

    • Capping is Crucial: If the coupling cannot be driven to completion, it is critical to cap the unreacted amines with acetic anhydride. This terminates the unreacted chains, preventing the formation of a complex mixture of deletion peptides and simplifying the final purification.

Conclusion

1-Boc-2-propyl-piperazine is a valuable building block for introducing conformational constraints and steric bulk into peptide structures. While its incorporation presents a steric challenge, the use of modern, high-efficiency coupling reagents like HATU or COMU, combined with strategies such as double coupling, enables its effective integration into peptide sequences via Boc-based SPPS. The resulting 2-propyl-substituted piperazine moiety can significantly influence the conformation and biological properties of the final peptidomimetic, offering a powerful tool for researchers in drug discovery and chemical biology.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Boc-Protected Piperazin-2-ylmethanol in Peptide Synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Optimizing Boc-D-Lys-OH Coupling in SPPS. BenchChem.
  • VanVeller Lab. (2025). Background knowledge necessary to start on pep3de projects. University of Iowa.
  • BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine in Solid-Phase Peptide Synthesis. BenchChem.
  • Zhang, Y., et al. (2021). Visualized and Quantitative Conformational Analysis of Peptidomimetics. ACS Omega, 6(39), 25337–25346. [Link]

  • Hruby, V. J. (2002). Conformational and topographical considerations in designing agonist peptidomimetics from peptide leads. Methods in Molecular Biology, 211, 207-229. [Link]

  • Drug Design Org. (2009). Peptidomimetics examples. Drug Design Org.
  • DiMaio, J., et al. (2016). Conformational analysis of 2-substituted piperazines. Tetrahedron Letters, 57(30), 3341-3344. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec.
  • Ressurreição, A. S. M., et al. (2008). Synthesis and conformational studies of peptidomimetics containing a new bifunctional diketopiperazine scaffold acting as a beta-hairpin inducer. The Journal of Organic Chemistry, 73(2), 652–660. [Link]

  • Gyros Protein Technologies. (2019). Challenging SPPS: Difficult Sequences And Side Reactions. Gyros Protein Technologies.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. [Link]

  • Burgess, K. (2010). Universal Peptidomimetics. Accounts of Chemical Research, 43(8), 1133–1142. [Link]

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Akaji, K. (2011). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Organic Letters, 13(18), 4814–4817. [Link]

  • Subirós-Funosas, R., et al. (2013). COMU: scope and limitations of the latest innovation in peptide acyl transfer reagents. Journal of Peptide Science, 19(7), 408–414. [Link]

  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep.
  • BenchChem. (2025). A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HBTU in Peptide Synthesis. BenchChem.
  • D'Andrea, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6689. [Link]

  • Hruby, V. J. (2009). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Pharmacology, 9(5), 624–629. [Link]

  • de la Torre, B. G., et al. (2014). Highly functionalized 2-oxopiperazine-based peptidomimetics: an approach to PAR1 antagonists. European Journal of Medicinal Chemistry, 71, 248–255. [Link]

  • Wodtke, R., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 1-11. [Link]

  • Sánchez-Rico, M., et al. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Foods, 10(3), 563. [Link]

  • Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3217–3229. [Link]

  • Olivier, D. W., et al. (2007). The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). Bioorganic & Medicinal Chemistry, 15(24), 7726–7735. [Link]

  • Bofill, J. M., et al. (2014). Solid-phase peptide synthesis. Chemical Society Reviews, 43(24), 8238–8269. [Link]

  • Gellman, S. H. (2010). Design and synthesis of beta-peptides with biological activity. Methods in Enzymology, 484, 29–64. [Link]

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-product. Tetrahedron Letters, 31(2), 205-208. [Link]

  • Wodtke, R., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(17), 3121. [Link]

  • Cagabhion, A. T., et al. (2025). Bioactivity of synthetic peptides. Food Chemistry, 465, 139588. [Link]

  • Patchett, A. A., et al. (1998). Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. Bioorganic & Medicinal Chemistry Letters, 8(11), 1431–1436. [Link]

  • BenchChem. (2025).

Sources

Application Note: Selective N-Alkylation of Piperazine with Propyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylation of piperazine is a cornerstone reaction in medicinal chemistry, yielding scaffolds prevalent in a vast array of pharmaceuticals. However, controlling the selectivity between mono- and di-alkylation presents a significant synthetic challenge. This application note provides a comprehensive guide to the N-alkylation of piperazine with propyl bromide, detailing the mechanistic principles, critical reaction parameters, and step-by-step protocols for selectively synthesizing both 1-propylpiperazine and 1,4-dipropylpiperazine. By elucidating the causality behind experimental choices, this guide offers researchers a robust framework for optimizing reaction conditions and troubleshooting common issues.

Introduction: The Significance of the Piperazine Moiety

The piperazine ring is a privileged scaffold in drug discovery, integral to the structure of numerous FDA-approved drugs. Its two basic nitrogen atoms allow for diverse functionalization, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and target engagement. The selective introduction of alkyl groups, such as a propyl chain, onto the piperazine core is a critical step in the synthesis of many active pharmaceutical ingredients (APIs), including antimicrobial, anticancer, and antipsychotic agents[1].

The primary challenge in the direct alkylation of piperazine is controlling the degree of substitution. The reaction of piperazine with an alkyl halide can yield the desired mono-alkylated product, the di-alkylated byproduct, or a mixture of both. This guide will explore the strategic manipulation of reaction conditions to favor the desired product.

Mechanistic Insights and Principles of Selectivity

The N-alkylation of piperazine with propyl bromide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of piperazine acts as the nucleophile, attacking the electrophilic carbon of propyl bromide and displacing the bromide ion.

A key feature of this reaction is that the product of the first alkylation, 1-propylpiperazine, is itself a secondary amine and can act as a nucleophile. It can react with another molecule of propyl bromide to form the di-alkylated product, 1,4-dipropylpiperazine. The relative rates of these two competing reactions determine the final product distribution.

Controlling Selectivity: The most effective strategy to favor mono-alkylation is to exploit Le Châtelier's principle by using a large excess of the piperazine starting material.[2] This ensures that the alkylating agent (propyl bromide) is statistically more likely to encounter an unreacted piperazine molecule than a mono-alkylated one, thus suppressing the formation of the di-substituted product.[2] Conversely, to synthesize the di-alkylated product, the alkylating agent is used in stoichiometric excess.

Critical Reaction Parameters and Optimization

Successful and selective N-alkylation hinges on the careful control of several key parameters. Understanding the role of each component is crucial for optimizing the reaction for either mono- or di-alkylation.

Stoichiometry

As discussed, the molar ratio of piperazine to propyl bromide is the primary determinant of selectivity.

  • For Mono-alkylation (1-Propylpiperazine): A significant excess of piperazine (e.g., 4 to 10 equivalents) is recommended.[2][3]

  • For Di-alkylation (1,4-Dipropylpiperazine): A stoichiometric amount or slight excess of propyl bromide (e.g., 2.2 to 2.5 equivalents relative to piperazine) is required to drive the reaction to completion.

The Role of the Base

The alkylation reaction produces hydrobromic acid (HBr) as a byproduct. This acid will protonate the basic nitrogen atoms of piperazine, forming an ammonium salt that is no longer nucleophilic and effectively halts the reaction. Therefore, a base is required to act as an acid scavenger.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) is a commonly used, cost-effective, and moderately strong base that is effective in this reaction.[1][4] It is a solid, which can simplify workup via filtration.

  • Organic Bases: Triethylamine (Et₃N) is a liquid organic base that can also be used.[1]

  • Excess Piperazine as a Base: When a large excess of piperazine is used for mono-alkylation, it can also serve as the base, though the addition of a dedicated base like K₂CO₃ is still recommended for optimal results.

Solvent Selection

The choice of solvent influences reaction rate, solubility of reagents, and temperature control.

  • Acetonitrile (ACN): A polar aprotic solvent that is an excellent choice for SN2 reactions. It readily dissolves the reactants and is relatively easy to remove under reduced pressure.[1][5]

  • N,N-Dimethylformamide (DMF): Another polar aprotic solvent that can be used, particularly if solubility issues arise. However, its high boiling point can make it more difficult to remove during workup.[1]

  • Alcohols (e.g., Ethanol): Polar protic solvents can also be used. They are good at solvating the inorganic base and the piperazine starting material.[6][7]

Temperature and Reaction Time

Higher temperatures generally increase the reaction rate. However, excessive heat can also promote the second alkylation step, reducing selectivity for the mono-alkylated product.[2]

  • For Mono-alkylation: The reaction is often started at a lower temperature (e.g., 0 °C or room temperature) during the slow addition of the alkylating agent, and then gently heated (e.g., 50-80 °C) to ensure completion.[1][2]

  • Reaction Monitoring: Progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of optimal conversion and minimize byproduct formation.[2]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Propyl bromide is a hazardous substance.

Protocol 1: Selective Synthesis of 1-Propylpiperazine (Mono-alkylation)

This protocol is designed to maximize the yield of the mono-alkylated product by using a large excess of piperazine.

Reagents and Materials

Reagent/Material Molar Mass ( g/mol ) Amount (mmol) Equivalents Mass/Volume
Piperazine 86.14 40 4.0 3.45 g
Propyl bromide 122.99 10 1.0 1.23 g (0.89 mL)
Potassium Carbonate (K₂CO₃), anhydrous 138.21 20 2.0 2.76 g

| Acetonitrile (ACN), anhydrous | - | - | - | 50 mL |

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazine (3.45 g, 40 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.

  • Stirring: Begin stirring the suspension under a nitrogen atmosphere.

  • Reagent Addition: Add propyl bromide (0.89 mL, 10 mmol) dropwise to the stirred suspension at room temperature over 15-20 minutes.

  • Reaction: Heat the reaction mixture to 60 °C and maintain for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 10% Methanol in Dichloromethane eluent system with ninhydrin stain).

  • Cooling & Filtration: Once the starting material is consumed, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid cake with a small amount of acetonitrile.

  • Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.

  • Workup: Dissolve the resulting residue in dichloromethane (DCM, 50 mL) and wash with a saturated aqueous sodium bicarbonate solution (2 x 30 mL), followed by brine (1 x 30 mL).[1]

  • Drying & Final Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-propylpiperazine.

  • Purification: The crude product contains a large amount of unreacted piperazine. Purify by silica gel column chromatography to isolate the pure 1-propylpiperazine. The high polarity of piperazine means it will have strong interactions with the silica gel.[8] Alternatively, an acid-base extraction can be employed to separate the more basic piperazine from the mono-alkylated product.

Protocol 2: Synthesis of 1,4-Dipropylpiperazine (Di-alkylation)

This protocol adjusts the stoichiometry to favor the formation of the di-substituted product.

Reagents and Materials

Reagent/Material Molar Mass ( g/mol ) Amount (mmol) Equivalents Mass/Volume
Piperazine 86.14 10 1.0 0.86 g
Propyl bromide 122.99 22 2.2 2.71 g (1.96 mL)
Potassium Carbonate (K₂CO₃), anhydrous 138.21 30 3.0 4.15 g

| Acetonitrile (ACN), anhydrous | - | - | - | 50 mL |

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazine (0.86 g, 10 mmol) and anhydrous potassium carbonate (4.15 g, 30 mmol).

  • Solvent & Reagent Addition: Add 50 mL of anhydrous acetonitrile, followed by propyl bromide (1.96 mL, 22 mmol).

  • Reaction: Heat the mixture to reflux (approx. 82 °C for ACN) and maintain for 8-12 hours, or until TLC/LC-MS analysis indicates the completion of the reaction.

  • Workup & Purification: Follow steps 6-10 from Protocol 1. Purification is typically simpler as the main product is less polar than the starting material and the mono-alkylated intermediate.

Process Workflow and Troubleshooting

Experimental Workflow Diagram

G reagents Reagent Preparation (Piperazine, Propyl Bromide, K₂CO₃, Solvent) setup Reaction Setup (Flask, Condenser, N₂ Atmosphere) reagents->setup 1. Combine reaction Reaction Execution (Heating & Stirring) setup->reaction 2. Heat monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring 3. Analyze workup Aqueous Workup (Filtration, Extraction, Drying) reaction->workup 4. Quench & Extract monitoring->reaction Continue if incomplete purification Purification (Column Chromatography) workup->purification 5. Isolate analysis Product Characterization (NMR, MS) purification->analysis 6. Verify

Caption: General workflow for the N-alkylation of piperazine.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction - Inactive alkyl halide.- Insufficient temperature.- Reagents are wet (piperazine is hygroscopic[8]).- Check the purity of the propyl bromide.- Increase reaction temperature moderately.- Ensure all reagents and glassware are thoroughly dried. Use anhydrous piperazine.
Significant Di-alkylation in Mono-alkylation Protocol - Ratio of piperazine to alkyl halide is too low.- Reaction temperature is too high.- Alkyl halide was added too quickly.- Increase the excess of piperazine to 10 equivalents.[3]- Lower the reaction temperature.[2]- Add the alkyl halide slowly at 0 °C before warming.[2]
Formation of Quaternary Ammonium Salt - Significant excess of alkyl halide.- Prolonged reaction at high temperature.- Use precise stoichiometry for di-alkylation; avoid large excesses of propyl bromide.- Monitor reaction carefully and stop once the secondary amine is consumed.
Difficult Purification - Product and starting material have similar polarity.- Product is highly water-soluble.[6]- Use a gradient elution system for column chromatography.- For highly polar products, consider salt formation and precipitation.[8] Adjusting the pH of the aqueous layer during workup can help drive the product into the organic phase.[9]

Conclusion

The selective N-alkylation of piperazine with propyl bromide is a highly controllable reaction that can be directed to favor either mono- or di-substitution primarily through the strategic manipulation of stoichiometry. By employing an excess of piperazine, researchers can effectively synthesize 1-propylpiperazine, while using an excess of propyl bromide drives the formation of 1,4-dipropylpiperazine. Careful consideration of the base, solvent, and temperature further enables the optimization of these critical transformations, providing a reliable and adaptable methodology for the synthesis of valuable piperazine-based intermediates in drug discovery and development.

References

  • Google Patents. US2919275A - Purification of piperazine.
  • McManus, J. B., et al. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679–683. Available at: [Link]

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available at: [Link]

  • Christensen, J. B., et al. A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]

  • Organics. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]

  • Journal of the American Chemical Society. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]

  • Google Patents. DE1092019B - Process for the N-monoalkylation of piperazine.
  • National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available at: [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. Available at: [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • National Institutes of Health. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Available at: [Link]

  • Royal Society of Chemistry. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. Available at: [Link]

  • J-STAGE. A New Method for the Preparation of Piperazines. I. Preparation of N-Mono-alkyl(-aryl). Available at: [Link]

  • ResearchGate. How to extract/isolate piperazine from water without distillation?. Available at: [Link]

Sources

Application Note: A Strategic Approach to Developing a Cell-Based Bioassay for Novel Piperazine Analogs like 2-Propylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a vast range of biological activities, including anticancer, antipsychotic, and antimicrobial effects.[1][2][3] This structural motif confers favorable pharmacokinetic properties, such as improved solubility and bioavailability.[4] Consequently, the synthesis of novel piperazine derivatives, like 2-Propylpiperazine, is a common strategy in drug discovery. However, elucidating the specific biological activity of a new, uncharacterized analog requires a systematic and logical screening cascade. This guide provides a comprehensive, multi-tiered strategy for developing a robust bioassay for 2-Propylpiperazine, moving from broad cytotoxicity assessment to specific G protein-coupled receptor (GPCR) target identification and mechanistic validation. The protocols herein are designed to be self-validating, ensuring that results from each stage inform and corroborate the next, providing researchers with a reliable framework to characterize novel chemical entities.

Introduction: The Challenge of a Novel Scaffold

When presented with a novel compound such as 2-Propylpiperazine, the initial challenge is the absence of a known biological target. The vast therapeutic landscape of piperazine derivatives suggests numerous possibilities but offers no specific starting point.[5][6] A logical, phased approach is therefore critical to efficiently identify its mechanism of action. Our strategy is built on a foundational principle of drug discovery: first, understand a compound's general effect on cell health, and then, guided by the chemistry of its scaffold, probe the most probable target classes.[7] Given that many centrally-acting piperazine derivatives modulate G protein-coupled receptors (GPCRs), this superfamily represents a high-priority target class for investigation.[8]

This document outlines a three-part workflow:

  • Phase I: Foundational Viability and Cytotoxicity Screening. To determine the compound's therapeutic window and appropriate concentration range for subsequent functional assays.

  • Phase II: Target Class Identification. To perform a primary screen against a panel of high-probability GPCR targets known to interact with piperazine-like structures.

  • Phase III: Mechanistic Elucidation. To use secondary, pathway-specific assays to confirm the target and understand the signaling mechanism (e.g., G-protein vs. β-arrestin pathways).

This strategic workflow ensures that resources are used efficiently and that the resulting data is robust, reproducible, and mechanistically insightful.

Phase I: Foundational Viability & Cytotoxicity Profiling

Expert Rationale: Before investigating specific functional activities, it is imperative to establish the concentration range at which 2-Propylpiperazine exhibits biological effects without causing general cell death.[9] This step prevents false positives or negatives in subsequent functional assays that could be skewed by cytotoxic artifacts.[10] We will use a standard resazurin reduction assay, a cost-effective and sensitive method to measure metabolic activity as an indicator of cell viability.[11]

Protocol 1: Cell Viability Assessment using Resazurin Reduction Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Propylpiperazine on a representative cell line (e.g., HEK293 or SH-SY5Y) and identify the non-toxic concentration range for functional assays.

Materials & Reagents:

  • HEK293 cells (or other relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% Penicillin-Streptomycin

  • 2-Propylpiperazine (stock solution in DMSO or water)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 96-well clear-bottom black plates

  • Multichannel pipette

  • Plate reader (Fluorometer, Ex/Em: ~560/590 nm)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count HEK293 cells. Seed 10,000 cells in 100 µL of complete culture medium per well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2x concentration serial dilution of 2-Propylpiperazine in culture medium. A typical starting range is from 200 µM down to ~10 nM. Include a vehicle control (e.g., DMSO at the highest concentration used) and a "cells only" control.

  • Compound Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2x compound dilutions to the appropriate wells, resulting in a final volume of 100 µL and the desired 1x final concentrations.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2. The incubation time can be adjusted based on the expected mechanism (e.g., 24h for acute toxicity, 72h for anti-proliferative effects).

  • Resazurin Addition: Add 10 µL of Resazurin solution to each well.

  • Final Incubation: Incubate for 2-4 hours at 37°C, protected from light. The metabolically active cells will reduce the blue resazurin to the highly fluorescent pink resorufin.

  • Data Acquisition: Measure fluorescence intensity using a plate reader (Excitation ~560 nm, Emission ~590 nm).

Data Presentation & Analysis:

  • Subtract the background fluorescence (wells with medium only).

  • Normalize the data by setting the vehicle-treated cells to 100% viability and wells with a cell-killing agent (e.g., 10% DMSO) to 0% viability.

  • Plot the normalized viability (%) against the log concentration of 2-Propylpiperazine.

  • Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

ParameterDescriptionExample Value
IC50 The concentration of 2-Propylpiperazine that reduces cell viability by 50%.45.2 µM
Therapeutic Window The concentration range where the compound is functionally active but not cytotoxic.< 10 µM

Table 1: Example data summary for cytotoxicity profiling.

Phase II: Target Class Identification & Primary Screening

Expert Rationale: The chemical structure of 2-Propylpiperazine is similar to scaffolds known to interact with GPCRs, particularly those in the central nervous system.[6][8] Therefore, a logical next step is to screen the compound against a panel of representative GPCRs. We propose focusing on key dopamine, serotonin, and adrenergic receptors due to their frequent modulation by piperazine-containing drugs.[1][12] A calcium flux assay is an excellent primary screening method as it is high-throughput and serves as a common downstream signal for many GPCRs, especially Gq-coupled receptors, or Gi-coupled receptors co-expressed with a promiscuous G-protein.[13][14]

Screening Workflow

G cluster_0 Phase I: Foundation cluster_1 Phase II: Primary Screen cluster_2 Phase III: Confirmation Cytotoxicity Cytotoxicity Assay (Protocol 1) TherapeuticWindow Determine Non-Toxic Concentration Range Cytotoxicity->TherapeuticWindow GPCR_Panel Select GPCR Panel (DRD2, 5-HT2A, ADRA2A) TherapeuticWindow->GPCR_Panel Inform Assay Concentrations Calcium_Assay Calcium Flux Assay (Protocol 2) GPCR_Panel->Calcium_Assay Hit_Ident Identify 'Hit' Receptor Calcium_Assay->Hit_Ident Secondary_Assays Secondary Assays (cAMP, β-Arrestin) Hit_Ident->Secondary_Assays

Caption: High-level workflow for bioassay development.

Protocol 2: GPCR Primary Screen via Calcium Flux Assay

Objective: To determine if 2-Propylpiperazine activates or inhibits a panel of selected GPCRs (e.g., Dopamine D2, Serotonin 5-HT2A, Alpha-2A Adrenergic) by measuring changes in intracellular calcium.

Materials & Reagents:

  • Recombinant cell lines stably expressing the target GPCRs (e.g., from DiscoverX, Innoprot).[15][16][17]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (an anion-exchange transport inhibitor, to prevent dye leakage).

  • Known receptor agonist and antagonist (positive controls).

  • 384-well clear-bottom black plates.

  • Fluorescent plate reader with kinetic reading capability (e.g., FLIPR, FlexStation).

Step-by-Step Methodology:

  • Cell Plating: Seed the recombinant cells into 384-well plates at a density optimized for a confluent monolayer and incubate overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and probenecid in assay buffer. Remove the culture medium from the cells and add 20 µL of the loading buffer.

  • Incubation: Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the dye.

  • Compound Preparation: Prepare a 4x serial dilution of 2-Propylpiperazine and control compounds in assay buffer.

  • Assay Execution (Agonist Mode):

    • Place the cell plate in the kinetic plate reader.

    • Establish a stable baseline fluorescence reading for ~15-20 seconds.

    • Inject 10 µL of the 4x compound solution into the wells.

    • Immediately begin reading fluorescence intensity every second for 2-3 minutes.

  • Assay Execution (Antagonist Mode):

    • Pre-incubate the cells with 2-Propylpiperazine for 15-30 minutes.

    • Place the plate in the reader and establish a baseline.

    • Inject a known agonist at its EC80 concentration (the concentration that gives 80% of its maximal effect).

    • Read fluorescence intensity kinetically as described above.

Data Analysis:

  • The response is measured as the peak fluorescence intensity minus the baseline reading.

  • Plot the response against the log concentration of 2-Propylpiperazine.

  • Calculate the EC50 (for agonists) or IC50 (for antagonists) using a non-linear regression model.

Phase III: Mechanistic Elucidation & Confirmatory Assays

Expert Rationale: A positive result, or "hit," from the primary screen must be confirmed using an orthogonal assay that measures a different point in the signaling cascade.[18] This validates the initial finding and provides deeper insight into the compound's mechanism of action. For instance, if 2-Propylpiperazine shows activity at the Alpha-2A Adrenergic Receptor (ADRA2A), which is a Gi-coupled receptor, the expected downstream effect is the inhibition of adenylyl cyclase and a corresponding decrease in cyclic AMP (cAMP).[12][19] Measuring cAMP levels provides direct evidence of Gi pathway engagement. Furthermore, assessing β-arrestin recruitment can reveal if the compound is a "biased agonist," preferentially activating one pathway over another.[20][21]

G Protein-Coupled Receptor Signaling Pathways

Caption: Simplified Gq and Gi GPCR signaling pathways.

Protocol 3: Confirmatory cAMP Assay for Gi-Coupled Receptors

Objective: To confirm the activity of 2-Propylpiperazine on a Gi-coupled receptor (e.g., ADRA2A) by measuring the inhibition of forskolin-stimulated cAMP production.

Materials & Reagents:

  • Recombinant cell line expressing the target Gi-coupled receptor.

  • cAMP assay kit (e.g., HTRF-based from Cisbio, or ELISA-based).[13][16]

  • Forskolin (an adenylyl cyclase activator).

  • IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation).

  • Stimulation buffer provided with the kit.

Step-by-Step Methodology:

  • Cell Preparation: Harvest and resuspend cells in stimulation buffer containing IBMX to a pre-determined optimal density.

  • Compound Addition: Dispense 5 µL of cells into a 384-well low-volume white plate. Add 5 µL of 2-Propylpiperazine dilutions (or known antagonist).

  • Forskolin Stimulation: Add 5 µL of a pre-determined concentration of forskolin mixed with a known agonist (for antagonist mode) or buffer alone (for agonist mode). This step stimulates a high basal level of cAMP, against which inhibition can be measured.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Detection: Add the detection reagents from the cAMP kit (typically a cAMP-d2 acceptor and an anti-cAMP-cryptate donor for HTRF).

  • Final Incubation: Incubate for 1 hour at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.

Data Analysis & Interpretation:

  • Calculate the ratio of the two emission wavelengths and normalize the data.

  • Plot the response against the log concentration of 2-Propylpiperazine to determine the EC50 or IC50.

  • A decrease in the signal confirms that 2-Propylpiperazine is acting through the Gi pathway to inhibit cAMP production.

AssayEndpoint MeasuredExpected Result for ADRA2A AgonistExample EC50
Calcium Flux Intracellular Ca²⁺ (via promiscuous G-protein)Increase in Signal120 nM
cAMP Assay Intracellular cAMPDecrease in Signal95 nM
β-Arrestin Receptor-Arrestin InteractionIncrease in Signal350 nM

Table 2: Hypothetical multi-assay data for a 2-Propylpiperazine hit on the ADRA2A receptor, suggesting potential G-protein bias.

Conclusion

This application note provides a systematic, phase-appropriate framework for characterizing the biological activity of a novel piperazine derivative, 2-Propylpiperazine. By progressing from broad cytotoxicity screening to specific, orthogonal functional assays, researchers can confidently identify a compound's primary target and elucidate its mechanism of action. This tiered approach, which begins with establishing a therapeutic window and proceeds to confirmatory, pathway-specific assays like cAMP measurement, ensures data integrity and minimizes the risk of artifacts.[18][22] The protocols and workflows described herein offer a robust and efficient pathway from a novel chemical entity to a well-characterized lead compound, accelerating the early stages of the drug discovery process.

References

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]

  • Shields, B. J., et al. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. In Methods in Molecular Biology (Vol. 2349). PubMed. Retrieved from [Link]

  • Coaherabio. (n.d.). Dopamine Receptor D2 (DRD2) BioAssay™ ELISA Kit (Rat). Retrieved from [Link]

  • Mardal, M., et al. (2019). Setup of a Serotonin 2A Receptor (5-HT2AR) Bioassay. Analytical Chemistry, 91(24), 15444–15452. PubMed. Retrieved from [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • Mohr, A., et al. (2007). Assessing GPCR activation using protein complementation: a novel technique for HTS. Drug Discovery Today: Technologies, 4(2), 61-67. Retrieved from [Link]

  • Gentry, P. R., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. In Methods in Enzymology (Vol. 655). PubMed Central. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]

  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]

  • Mardal, M., et al. (2019). Set-up of a Serotonin 2A Receptor (5-HT2AR) Bio-Assay. ResearchGate. Retrieved from [Link]

  • Biocompare. (n.d.). Dopamine D2 Receptor ELISA Kits. Retrieved from [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

  • Kaur, U., et al. (2023). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers in Pharmacology. NIH. Retrieved from [Link]

  • Cloud-Clone Corp. (n.d.). Multiplex Assay Kit for Dopamine Receptor D2 (DRD2). Retrieved from [Link]

  • Schetz, J. A., et al. (2018). Approaches to Assess Functional Selectivity in GPCRs. In Neuromethods (Vol. 132). NIH. Retrieved from [Link]

  • DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Retrieved from [Link]

  • Cichoń, T., et al. (2022). Computational and experimental approaches to probe GPCR activation and signaling. RSC Medicinal Chemistry, 13(9), 1038-1055. Retrieved from [Link]

  • Hieble, J. P. (2001). α-Adrenoceptor Assays. Current Protocols in Pharmacology. PubMed. Retrieved from [Link]

  • Solvias. (n.d.). Cell-Based Bioassays for Potency Testing: From Assay Design to GMP Readiness. Retrieved from [Link]

  • Corradin, A., et al. (2019). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules, 24(21), 3977. MDPI. Retrieved from [Link]

  • Sahu, J. K., et al. (2012). Synthesis and biological activity of piperazine derivatives of phenothiazine. Archiv der Pharmazie, 345(6), 494-500. PubMed. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2020). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry, 16(7), 999-1011. PubMed. Retrieved from [Link]

  • Schürer, S. C., et al. (2013). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 53(3), 709-722. ACS Publications. Retrieved from [Link]

  • Pharmaron. (n.d.). Enhance Drug Efficacy With Cell-Based Assays. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • Nowaczyk, G., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4209. MDPI. Retrieved from [Link]

  • Qureshi, A. A., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Ghasemi, S., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 12(45), 29397-29421. NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Alpha-2 adrenergic receptor. Retrieved from [Link]

  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(5), 555-573. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 2-propylpiperazine. Retrieved from [Link]

  • Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2846–2865. Retrieved from [Link]

  • Singh, J., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158. ResearchGate. Retrieved from [Link]

Sources

Protocol for the synthesis of 2-Propylpiperazine dihydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 2-Propylpiperazine Dihydrobromide

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Propylpiperazine Dihydrobromide, a valuable building block in medicinal chemistry. The described synthetic strategy is a robust, multi-step process designed for clarity, reproducibility, and high yield. The protocol begins with the construction of a piperazinone ring, followed by N-protection, reduction to the piperazine core, deprotection, and final salt formation. Each step is accompanied by detailed experimental procedures, safety precautions, and analytical characterization guidelines. The causality behind key experimental choices is explained, grounding the protocol in established principles of organic synthesis to ensure scientific integrity and trustworthiness.

Introduction and Scientific Background

Piperazine and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals, acting as key pharmacophores in drugs for indications ranging from antipsychotics to anti-cancer agents. The conformational rigidity of the piperazine ring and the presence of two nitrogen atoms allow for precise modulation of physicochemical properties and biological activity. 2-substituted piperazines, such as the target compound 2-Propylpiperazine, are of particular interest as they introduce a chiral center, enabling the exploration of stereospecific interactions with biological targets.

The synthesis of asymmetrically substituted piperazines presents a significant challenge, often requiring multi-step sequences to control regioselectivity and avoid the formation of undesired byproducts. The protocol detailed herein employs a logical and efficient pathway that circumvents these common issues. The core strategy involves:

  • Construction of a Piperazinone Intermediate: Building the heterocyclic core as a cyclic amide (piperazinone) allows for the regioselective introduction of the propyl group at the C3 position (which becomes the C2 position in the final piperazine).

  • N-Benzylation as a Protection Strategy: The use of a benzyl group to protect one of the nitrogen atoms is a well-established method.[1] This prevents side reactions in the subsequent reduction step and can be cleanly removed under mild conditions.[2]

  • Amide Reduction: Conversion of the piperazinone to the corresponding piperazine is achieved using a powerful reducing agent.

  • Catalytic Hydrogenolysis for Deprotection: The N-benzyl group is selectively cleaved using palladium-catalyzed hydrogenation, a green and efficient method that typically yields clean products.[2][3]

  • Salt Formation: The final free base is converted to the more stable and easily handled dihydrobromide salt, which is a common form for amine-containing pharmaceutical intermediates.[4][5][6]

This approach provides a reliable and scalable method for accessing 2-Propylpiperazine Dihydrobromide for research and development purposes.

Overall Synthetic Scheme

The synthesis is performed in four main stages, followed by the final salt formation.

Synthesis_Workflow cluster_0 Stage 1: Piperazinone Formation cluster_1 Stage 2: N-Benzylation & Reduction cluster_2 Stage 3: Deprotection cluster_3 Stage 4: Salt Formation A Ethylenediamine C 3-Propyl-piperazin-2-one A->C Cyclocondensation B Ethyl 2-bromopentanoate B->C D 1-Benzyl-3-propyl-piperazin-2-one C->D Benzyl Bromide, K2CO3 E 1-Benzyl-2-propylpiperazine D->E LiAlH4 Reduction F 2-Propylpiperazine (Free Base) E->F Pd/C, H2 (Hydrogenolysis) G 2-Propylpiperazine Dihydrobromide F->G 48% HBr (aq)

Figure 1: Overall workflow for the synthesis of 2-Propylpiperazine Dihydrobromide.

Materials and Equipment

Reagents and Solvents
Reagent/SolventFormulaPuritySupplierNotes
EthylenediamineC₂H₈N₂≥99%Sigma-Aldrich
Ethyl 2-bromopentanoateC₇H₁₃BrO₂≥98%Sigma-Aldrich
TolueneC₇H₈AnhydrousSigma-Aldrich
Benzyl BromideC₇H₇Br≥98%Sigma-AldrichLachrymator, handle in fume hood
Potassium Carbonate (K₂CO₃)K₂CO₃AnhydrousSigma-Aldrich
Acetonitrile (ACN)C₂H₃NAnhydrousSigma-Aldrich
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄1.0 M in THFSigma-AldrichExtremely reactive with water
Tetrahydrofuran (THF)C₄H₈OAnhydrousSigma-Aldrich
Diethyl Ether(C₂H₅)₂OAnhydrousSigma-Aldrich
Palladium on Carbon (Pd/C)Pd/C10 wt. %Sigma-AldrichFlammable solid
MethanolCH₃OHACS GradeFisher Scientific
Hydrobromic AcidHBr48% aq. solutionSigma-AldrichCorrosive
Sodium Sulfate (Na₂SO₄)Na₂SO₄AnhydrousFisher Scientific
Saturated Sodium BicarbonateNaHCO₃ (aq)Lab Prepared
BrineNaCl (aq)Lab Prepared
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flasks

  • High-vacuum pump

  • Parr hydrogenator or H-Cube system

  • Standard laboratory glassware

  • NMR spectrometer, Mass spectrometer, and FT-IR spectrometer for analysis

Experimental Protocols

Safety Precaution: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of 3-Propyl-piperazin-2-one
  • Rationale: This step forms the core heterocyclic ring via a cyclocondensation reaction. Toluene is used as the solvent to facilitate the removal of ethanol and water byproducts through azeotropic distillation, driving the reaction to completion.

Procedure:

  • To a 500 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethylenediamine (12.0 g, 0.2 mol) and anhydrous toluene (250 mL).

  • Begin stirring the solution. Slowly add a solution of ethyl 2-bromopentanoate (41.8 g, 0.2 mol) in toluene (50 mL) dropwise over 1 hour at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-16 hours.

  • Cool the reaction mixture to room temperature. A white precipitate (ethylamine hydrobromide) will form.

  • Filter the mixture through a Büchner funnel to remove the precipitate and wash the solid with a small amount of cold toluene.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a viscous oil.

  • The crude product can be purified by vacuum distillation or column chromatography (Silica gel, 5-10% Methanol in Dichloromethane) to afford 3-propyl-piperazin-2-one as a pale yellow solid.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected MW: 142.20 g/mol .

Protocol 2: Synthesis of 1-Benzyl-3-propyl-piperazin-2-one
  • Rationale: This step protects the N4 nitrogen with a benzyl group, preventing it from reacting during the subsequent amide reduction. Potassium carbonate acts as a mild base to neutralize the HBr generated.[7][8] Acetonitrile is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

Procedure:

  • In a 500 mL round-bottom flask, dissolve 3-propyl-piperazin-2-one (14.2 g, 0.1 mol) in anhydrous acetonitrile (200 mL).

  • Add anhydrous potassium carbonate (20.7 g, 0.15 mol) to the solution.

  • Add benzyl bromide (18.8 g, 0.11 mol) dropwise to the stirring suspension at room temperature.

  • Heat the mixture to reflux (approx. 80 °C) for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by flash column chromatography (Silica gel, Ethyl Acetate/Hexanes gradient) to yield 1-benzyl-3-propyl-piperazin-2-one.

  • Characterization: Confirm structure via NMR and MS. Expected MW: 232.32 g/mol .

Protocol 3: Synthesis of 1-Benzyl-2-propylpiperazine
  • Rationale: The amide functional group in the piperazinone is reduced to an amine using lithium aluminum hydride (LiAlH₄), a potent reducing agent. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

Procedure:

  • WARNING: Perform this reaction under an inert atmosphere (Nitrogen or Argon).

  • Set up a 1 L three-neck flask with a dropping funnel, reflux condenser, and nitrogen inlet.

  • Carefully add LiAlH₄ (1 M solution in THF, 150 mL, 0.15 mol) to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve 1-benzyl-3-propyl-piperazin-2-one (23.2 g, 0.1 mol) in anhydrous THF (150 mL) and add it to the dropping funnel.

  • Add the solution dropwise to the stirred LiAlH₄ suspension over 1 hour, maintaining the temperature below 10 °C.

  • After addition, remove the ice bath and heat the mixture to reflux for 4 hours.

  • Cool the reaction back down to 0 °C. Quench the reaction by the slow, sequential dropwise addition of water (5.7 mL), followed by 15% aq. NaOH (5.7 mL), and then water again (17.1 mL). This is the Fieser workup method.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

  • Combine the filtrates and evaporate the solvent to yield 1-benzyl-2-propylpiperazine as an oil. The product can be used in the next step without further purification if deemed sufficiently pure by NMR.

  • Characterization: Confirm structure via NMR and MS. Expected MW: 218.34 g/mol .

Protocol 4: Synthesis of 2-Propylpiperazine (Free Base)
  • Rationale: Catalytic transfer hydrogenation or direct hydrogenation is used to remove the N-benzyl protecting group.[2] The palladium catalyst facilitates the cleavage of the C-N bond and its replacement with a C-H bond.

Procedure:

  • Dissolve 1-benzyl-2-propylpiperazine (21.8 g, 0.1 mol) in methanol (250 mL).

  • Carefully add 10% Pd/C (2.2 g, 10 wt. %) to the solution under a nitrogen atmosphere.

  • Pressurize the reaction vessel with hydrogen gas (50 psi or as appropriate for the available equipment) in a Parr hydrogenator.

  • Shake or stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain 2-propylpiperazine as the free base.

  • Characterization: Confirm structure via NMR and MS. Expected MW: 128.22 g/mol .

Protocol 5: Synthesis of 2-Propylpiperazine Dihydrobromide
  • Rationale: The final free base is converted to its dihydrobromide salt to improve stability, crystallinity, and ease of handling.[4][6]

Procedure:

  • Dissolve the crude 2-propylpiperazine (12.8 g, 0.1 mol) in isopropanol (100 mL) and cool the solution to 0 °C.

  • Slowly add 48% aqueous hydrobromic acid (~38 mL, ~0.22 mol) dropwise with stirring. A white precipitate will form.

  • Stir the suspension at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Collect the white solid by vacuum filtration, washing the cake with cold isopropanol and then diethyl ether.

  • Dry the solid in a vacuum oven at 50 °C to a constant weight.

  • Final Product: 2-Propylpiperazine Dihydrobromide. Expected MW: 290.04 g/mol .[5][9]

  • Characterization: Confirm identity and purity using ¹H NMR, ¹³C NMR, melting point analysis, and elemental analysis.

Data Summary and Expected Results

CompoundMolecular Weight ( g/mol )Expected FormTypical Yield
3-Propyl-piperazin-2-one142.20Pale yellow solid60-75%
1-Benzyl-3-propyl-piperazin-2-one232.32White to off-white solid80-90%
1-Benzyl-2-propylpiperazine218.34Colorless to yellow oil85-95%
2-Propylpiperazine128.22Oil or low-melting solid>95%
2-Propylpiperazine Dihydrobromide290.04White crystalline powder90-98% (from free base)

Troubleshooting and Key Considerations

  • Low Yield in Step 1: Ensure reagents are pure and the reaction is driven to completion by efficient removal of byproducts. Extended reflux time may be necessary.

  • Incomplete Reduction in Step 3: LiAlH₄ is highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. An excess of LiAlH₄ may be required if the starting material is not completely dry.

  • Incomplete Debenzylation in Step 4: The Pd/C catalyst can sometimes be deactivated. Ensure the catalyst is of good quality. If the reaction stalls, filtering and adding fresh catalyst may help. In some cases, adding an acid like acetic acid can accelerate the reaction, but this will yield the salt directly.[3]

  • Product Purity: Purification at intermediate stages, especially after steps 1 and 2, is crucial for obtaining a high-purity final product.

References

  • PrepChem. (n.d.). Synthesis of 1,4-bis(2-(Acetylsalicyloyloxy)Propyl)Piperazine. Retrieved from [Link]

  • Supplementary Information. (n.d.). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Retrieved from [Link]

  • Cymerman Craig, J., & Young, R. J. (n.d.). 1-BENZYLPIPERAZINE DIHYDROCHLORIDE. Organic Syntheses Procedure. Retrieved from [Link]

  • Srinivasan, S., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.
  • The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing N-benzyl piperazine.
  • Patsnap Eureka. (n.d.). Process for preparing N-benzyl piperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Unsuccessful and successful methods for removal of N-benzyl protecting group and N-dimethoxybenzyl protecting group. Retrieved from [Link]

  • MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • Berkheij, M., et al. (2019, March 19). Synthesis of 2-substituted piperazines via direct a-lithiation. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • NIH. (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved from [Link]

  • EPub Bayreuth. (n.d.). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. Retrieved from [Link]

  • Sciencemadness.org. (2020, February 18). Deprotection of N-benzyl piperidine compound. Retrieved from [Link]

  • MDPI. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

  • Sci-Hub. (n.d.). Synthesis of 2‐Substituted Piperazines via Direct α‐Lithiation. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vivo Experimental Design of 2-Propylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Unveiling the Therapeutic Potential of 2-Propylpiperazine

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of approved drugs with diverse therapeutic applications, including antipsychotic, antidepressant, anxiolytic, and anti-inflammatory effects. The introduction of a propyl group at the 2-position of the piperazine ring presents a novel chemical entity, 2-Propylpiperazine, with an unknown but potentially rich pharmacological profile. A systematic and resource-efficient in vivo evaluation is paramount to elucidating its therapeutic promise.

This guide eschews a rigid, one-size-fits-all template in favor of a tiered, decision-driven experimental cascade. This approach, grounded in established preclinical testing paradigms, ensures that foundational safety and pharmacokinetic data inform the subsequent, more complex pharmacodynamic and disease model studies.[1][2] Our methodology is designed to maximize the acquisition of meaningful data at each stage, allowing for go/no-go decisions and the refinement of experimental designs in subsequent tiers.

Tier 1: Foundational In Vivo Characterization

The initial tier of our investigation focuses on establishing the fundamental safety and pharmacokinetic profile of 2-Propylpiperazine. These data are critical prerequisites for designing meaningful and ethically sound efficacy studies.

Acute Oral Toxicity Assessment

Rationale: The primary objective of an acute toxicity study is to determine the median lethal dose (LD50) and identify potential target organs for toxicity. This information is crucial for dose selection in subsequent studies and for initial safety assessment. We will follow the OECD guidelines for the acute toxic class method or the up-and-down procedure to minimize animal use while obtaining robust data.[3][4][5]

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

  • Animal Model: Female Swiss Albino mice (8-12 weeks old). Females are often used as they are generally more sensitive.

  • Acclimatization: Animals should be acclimatized to laboratory conditions for at least 5 days prior to dosing.[3]

  • Housing: House animals individually in cages with controlled temperature (22 ± 3°C), humidity (50-60%), and a 12-hour light/dark cycle. Provide free access to standard rodent diet and water.[3]

  • Dosing:

    • Administer 2-Propylpiperazine orally via gavage.

    • The starting dose is selected based on any available in vitro cytotoxicity data or structure-activity relationships with known piperazine derivatives. A default starting dose of 175 mg/kg can be used in the absence of prior information.

    • Dose a single animal. If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level. The dose progression factor is typically 3.2.

  • Observation:

    • Observe animals for clinical signs of toxicity and mortality at 30 minutes, 1, 2, and 4 hours post-dosing, and then daily for 14 days.

    • Record body weight changes.

    • At the end of the observation period, perform a gross necropsy on all animals.

Preliminary Pharmacokinetic (PK) Profiling

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of 2-Propylpiperazine is fundamental to designing effective pharmacodynamic studies. A preliminary PK study will determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life (t1/2), which will guide the selection of dosing routes, frequencies, and time points for efficacy assessments.

Protocol: Single-Dose Pharmacokinetics in Mice

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Dosing Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg) to determine bioavailability.

    • Group 2: Oral (PO) administration (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect sparse blood samples (e.g., 20-30 µL) from a consistent site (e.g., saphenous or tail vein) at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

    • Each animal is sampled a limited number of times to minimize stress and blood loss.

  • Sample Analysis:

    • Process blood to obtain plasma.

    • Quantify the concentration of 2-Propylpiperazine in plasma using a validated LC-MS/MS method.

  • Data Analysis:

    • Use pharmacokinetic modeling software to calculate key PK parameters.

Table 1: Example Pharmacokinetic Parameters

ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg)110
Cmax (ng/mL)-To be determined
Tmax (hr)-To be determined
AUC (ng*hr/mL)To be determinedTo be determined
t1/2 (hr)To be determinedTo be determined
Bioavailability (%)100To be calculated

Tier 2: Broad Pharmacodynamic Screening Cascade

Based on the established safety and PK profile from Tier 1, this tier aims to cast a wide net to identify the most promising therapeutic area(s) for 2-Propylpiperazine. The selection of assays is guided by the known pharmacological activities of the broader piperazine class of compounds.

G cluster_tier1 Tier 1: Foundational Studies cluster_tier2 Tier 2: Broad Pharmacodynamic Screening cluster_neuro_assays Neuropharmacological Assays cluster_inflam_assays Anti-inflammatory Assay cluster_metabolic_assays Metabolic Assay T1_Start 2-Propylpiperazine T1_Acute_Tox Acute Toxicity (OECD 423/425) T1_Start->T1_Acute_Tox T1_PK Preliminary PK (IV & PO) T1_Start->T1_PK T2_Neuro Neuropharmacological Screening T1_Acute_Tox->T2_Neuro Dose Selection T2_Inflam Anti-inflammatory Screening T1_Acute_Tox->T2_Inflam Dose Selection T2_Metabolic Metabolic Screening T1_Acute_Tox->T2_Metabolic Dose Selection T1_PK->T2_Neuro T1_PK->T2_Inflam T1_PK->T2_Metabolic EPM Elevated Plus Maze (Anxiolytic) T2_Neuro->EPM FST Forced Swim Test (Antidepressant) T2_Neuro->FST HotPlate Hot Plate Test (Analgesic) T2_Neuro->HotPlate Carrageenan Carrageenan-Induced Paw Edema T2_Inflam->Carrageenan OGTT Oral Glucose Tolerance Test T2_Metabolic->OGTT G cluster_tier2_results Tier 2: Positive Signal cluster_tier3 Tier 3: Confirmatory Disease Models Neuro_Signal Neuropharmacological Activity CUMS_Model Chronic Unpredictable Mild Stress (CUMS) Neuro_Signal->CUMS_Model Confirmatory Study Inflam_Signal Anti-inflammatory Activity Arthritis_Model Adjuvant-Induced Arthritis Inflam_Signal->Arthritis_Model Confirmatory Study Metabolic_Signal Metabolic Activity STZ_Model Streptozotocin (STZ) Induced Diabetes Metabolic_Signal->STZ_Model Confirmatory Study

Caption: Decision tree from Tier 2 to Tier 3 studies.

Chronic Unpredictable Mild Stress (CUMS) Model

Rationale: If 2-Propylpiperazine shows antidepressant or anxiolytic potential, the CUMS model offers a more etiologically relevant model of depression, inducing a state of anhedonia and behavioral despair through prolonged exposure to various mild stressors. [6]

Adjuvant-Induced Arthritis Model

Rationale: For confirmed anti-inflammatory activity, this model mimics the chronic inflammation and joint destruction seen in rheumatoid arthritis, providing a more comprehensive assessment of therapeutic potential.

Streptozotocin (STZ)-Induced Diabetes Model

Rationale: If the OGTT results are promising, the STZ model, which selectively destroys pancreatic β-cells, creates a model of type 1 diabetes, allowing for the evaluation of the compound's ability to lower blood glucose in a hyperglycemic state. [7][8][9][10] Protocol: STZ-Induced Diabetes in Mice [7][8][9][11]

  • Induction: Administer a single high dose or multiple low doses of STZ intraperitoneally to induce hyperglycemia.

  • Confirmation: Confirm diabetes by measuring fasting blood glucose levels; mice with levels >250 mg/dL are typically considered diabetic.

  • Treatment: Begin chronic daily administration of 2-Propylpiperazine, vehicle, or a positive control (e.g., insulin or an oral hypoglycemic agent).

  • Monitoring: Monitor blood glucose levels, body weight, and water/food intake over several weeks.

  • Endpoint: A sustained reduction in blood glucose levels and improvement in other diabetic symptoms would confirm the anti-diabetic potential.

Table 2: Example Experimental Design for STZ Model

GroupTreatmentNumber of AnimalsDosing Regimen
1Non-diabetic Control10Vehicle, once daily, PO
2Diabetic Control10Vehicle, once daily, PO
32-Propylpiperazine (Low Dose)10X mg/kg, once daily, PO
42-Propylpiperazine (High Dose)10Y mg/kg, once daily, PO
5Positive Control (e.g., Metformin)10Z mg/kg, once daily, PO

Conclusion and Future Directions

This structured, multi-tiered approach provides a robust framework for the initial in vivo characterization of 2-Propylpiperazine. By systematically evaluating safety, pharmacokinetics, and a broad range of potential pharmacodynamic effects before moving to more complex disease models, researchers can make informed decisions, optimize resource allocation, and efficiently advance the development of this novel compound. Positive findings in any of the Tier 3 models would warrant further investigation into the mechanism of action, chronic toxicity studies, and additional preclinical development activities as outlined by regulatory agencies like the FDA. [1][2]

References

  • U.S. Food and Drug Administration. (n.d.). Preclinical Assessment of Investigational Cellular and Gene Therapy Products. FDA. Retrieved from [Link]

  • Slideshare. (n.d.). In vivo screening method for anti inflammatory agent. Retrieved from [Link]

  • de F.S. Frutuoso, V., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. Retrieved from [Link]

  • González-García, E., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Retrieved from [Link]

  • Griebel, G., & Holmes, A. (2013). Animal models for screening anxiolytic-like drugs: a perspective. Taylor & Francis Online. Retrieved from [Link]

  • National Toxicology Program. (n.d.). OECD Test Guideline 425. NTP. Retrieved from [Link]

  • O'Brien, J. E., et al. (2016). Rapid screening and identification of novel psychoactive substances using PaperSpray interfaced to high resolution mass spectrometry. PubMed Central. Retrieved from [Link]

  • protocols.io. (2023). Elevated plus maze protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Streptozotocin-Induced Diabetic Models in Mice and Rats. PubMed. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA. Retrieved from [Link]

  • de F.S. Frutuoso, V., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. Retrieved from [Link]

  • SlidePlayer. (n.d.). Analgesia Hot Plat Test. Retrieved from [Link]

  • Journal of Herbmed Pharmacology. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Animal models for screening anxiolytic-like drugs: a perspective. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Animal Models of Depression: Molecular Perspectives. PubMed Central. Retrieved from [Link]

  • Wang, Y., et al. (2022). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Hot plate test. Retrieved from [Link]

  • European Medicines Agency. (2010). Guideline on Repeated Dose Toxicity. EMA. Retrieved from [Link]

  • ResearchGate. (n.d.). Streptozotocin-Induced Diabetic Models in Mice and Rats. Retrieved from [Link]

  • NAMSA. (n.d.). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2012). In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. Retrieved from [Link]

  • National Toxicology Program. (2001). 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS. NTP. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Elevated Plus Maze for Mice. PubMed Central. Retrieved from [Link]

  • ECETOC. (1991). Repeated Dose Oral Toxicity Rodent: 28-day or 14-day Study. Retrieved from [Link]

  • Wikipedia. (n.d.). Animal models of depression. Retrieved from [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2024). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Novel Nontargeted Screening Strategy for New Psychoactive Substances. PubMed. Retrieved from [Link]

  • The Joint Research Centre - EU Science Hub. (n.d.). Acute Toxicity. Retrieved from [Link]

  • Panlab | Harvard Apparatus. (n.d.). Hot plate test. Retrieved from [Link]

  • NDI Neuroscience. (n.d.). STZ-Induced Diabetes Model – Protocol. Retrieved from [Link]

  • MDPI. (2023). Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. Retrieved from [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Retrieved from [Link]

  • International Journal of Basic & Clinical Pharmacology. (2022). Animal models of anxiety: a review. Retrieved from [Link]

  • MMPC.org. (2024). Elevated Plus Maze. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). *Animal models for screening anxiolytic-like

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 2-Propylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Propylpiperazine synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of synthesizing C2-substituted piperazines. This guide is structured to address specific challenges encountered in the lab, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses strategic considerations for planning the synthesis of 2-Propylpiperazine.

Question 1: What are the primary synthetic strategies for obtaining 2-Propylpiperazine, and how do they differ?

Answer: The synthesis of 2-substituted piperazines like 2-Propylpiperazine is a significant challenge because it requires selective functionalization of a carbon atom within the heterocyclic core, a task more complex than the more common N-alkylation. The two predominant strategies are:

  • Cyclization of Chiral Precursors: This "bottom-up" approach involves constructing the piperazine ring from acyclic starting materials where the C2-substituent is already in place. A common method starts from α-amino acids (e.g., norvaline, which has a propyl side chain) or their derivatives.[1][2] This strategy offers excellent control over stereochemistry, as the chirality of the starting material can be directly transferred to the final product. The key transformation is typically an intramolecular cyclization.[2]

  • Direct C-H Functionalization of a Pre-formed Piperazine Ring: This "top-down" approach modifies an existing piperazine scaffold. The most established method is the direct α-lithiation of an N-protected piperazine (typically N-Boc), followed by quenching the resulting anion with an electrophile (e.g., a propyl halide).[3] This reaction requires careful control of conditions, such as cryogenic temperatures and strong, non-nucleophilic bases, to achieve regioselectivity at the C2 position. More recent advances also include photoredox catalysis for C-H functionalization, offering milder reaction conditions.[4][5]

Question 2: How should I choose between a cyclization strategy and a direct C-H functionalization approach?

Answer: The choice depends on your specific experimental goals, including stereochemical requirements, scale, and available starting materials. The causality behind this decision is rooted in the inherent strengths and weaknesses of each method.

FeatureCyclization from Chiral PrecursorsDirect C-H Functionalization (α-Lithiation)
Stereocontrol Excellent. Inherits stereochemistry from the starting material (e.g., L- or D-amino acids).[2]Can be challenging. Often produces a racemic mixture unless chiral directing groups or ligands are used.[3]
Scalability Generally more scalable and predictable, as it often involves more traditional, well-understood reaction types.Can be difficult to scale due to the need for cryogenic temperatures (-78 °C) and highly reactive organolithium reagents.
Versatility The C2-substituent is defined by the choice of starting material, which can be limiting.[1]Highly versatile. A single N-protected piperazine can be functionalized with a wide variety of electrophiles.
Key Challenge Multi-step synthesis can lead to lower overall yield. Potential for side reactions like lactam formation during cyclization.[1]Achieving high regioselectivity for C2 over C3. Preventing over-alkylation. Handling air- and moisture-sensitive reagents.

Recommendation: For synthesizing an enantiomerically pure target, the cyclization route starting from a chiral amino acid is superior. For rapid analog synthesis or when a racemic product is acceptable, direct C-H functionalization offers greater flexibility.

Part 2: Troubleshooting Guide

This section provides direct answers to specific experimental problems.

Issue 1: Low Yield in Cyclization-Based Synthesis

Question: I am attempting to synthesize an orthogonally protected 2-propylpiperazine from a 1,2-diamine precursor derived from norvaline, but the final ring-closing step is inefficient. What are the common failure points?

Answer: Low yield in this key step often stems from three primary issues: inefficient cyclization, competing side reactions, or degradation.

  • Inefficient Cyclization Kinetics: The intramolecular SN2 reaction that forms the ring requires a good nucleophile (the second amine) and a good leaving group.

    • Causality: If the amine is protonated or sterically hindered, its nucleophilicity is reduced. If the leaving group (e.g., tosylate, mesylate, or halide) is not sufficiently activated or is sterically inaccessible, the reaction will be slow.

    • Solution: Ensure the reaction is run under basic conditions to deprotonate the attacking amine (e.g., using a non-nucleophilic base like K₂CO₃ or Cs₂CO₃). If the leaving group is a halide, consider adding a catalytic amount of sodium iodide to perform an in situ Finkelstein reaction, converting it to a more reactive iodide.[6]

  • Competing Intermolecular Reactions: If the reaction concentration is too high, the diamine precursor can react with another molecule of itself instead of cyclizing, leading to dimer or polymer formation.

    • Causality: Intermolecular reactions are favored at high concentrations, while intramolecular reactions are concentration-independent.

    • Solution: Perform the cyclization under high-dilution conditions (typically ≤0.05 M). This can be achieved by using a large volume of solvent or by the slow addition of the precursor to the reaction vessel via a syringe pump.

  • Side Reaction: Aziridine or Lactam Formation: Depending on the precursor structure, formation of a three-membered aziridine ring or a six-membered lactam can compete with the desired piperazine formation.[1]

    • Causality: The reaction pathway is determined by the relative activation energies of the competing transition states.

    • Solution: Carefully select protecting groups to favor the desired 6-endo-trig cyclization. For example, using a bulky protecting group on one nitrogen can sterically disfavor competing pathways.

Issue 2: Poor Selectivity and Yield in Direct α-Lithiation

Question: My direct α-lithiation of N-Boc-piperazine followed by quenching with 1-iodopropane gives a complex mixture with very little of the desired 2-propylpiperazine. What is going wrong?

Answer: This is a powerful but technically demanding reaction. Failure usually originates from issues with the lithiation step or the subsequent alkylation.

Troubleshooting α-Lithiation of N-Boc-Piperazine
ParameterPotential IssueRecommended Action & Explanation
Base Insufficiently strong or incorrect stoichiometry of sec-Butyllithium (s-BuLi).Use freshly titrated s-BuLi (1.1–1.3 equivalents). Causality: The acidity of the α-protons is low, requiring a very strong base. Old or improperly stored s-BuLi will have a lower concentration, leading to incomplete deprotonation.
Temperature Temperature rising above -78 °C during base addition or reaction.Maintain strict temperature control at -78 °C using a dry ice/acetone bath. Add the base dropwise to prevent exothermic spikes. Causality: The lithiated intermediate is thermally unstable and can undergo decomposition or side reactions at higher temperatures.[3]
Solvent/Additives Impurities in the solvent (e.g., water) or absence of a necessary coordinating agent.Use freshly distilled, anhydrous THF. The addition of a coordinating agent like TMEDA (tetramethylethylenediamine) can sometimes stabilize the lithiated intermediate and accelerate the reaction, but may also affect regioselectivity.
Alkylation Poor electrophile or incorrect addition temperature.Use a reactive electrophile like 1-iodopropane rather than the less reactive bromide or chloride. Add the electrophile slowly at -78 °C and then allow the reaction to warm slowly. Causality: The lithiated species is a strong base as well as a nucleophile. A slow, cold addition minimizes side reactions like elimination.
Visualization: Logical Workflow for α-Lithiation

lithiation_workflow start Start: N-Boc-Piperazine in Anhydrous THF step1 Cool to -78 °C start->step1 step2 Slowly Add s-BuLi (1.2 eq) step1->step2 step3 Stir for 2-3h @ -78 °C α-Lithiated Intermediate Forms step2->step3 ts1 Ensure s-BuLi is freshly titrated. step2->ts1 step4 Slowly Add 1-Iodopropane (1.5 eq) step3->step4 ts2 Maintain temp strictly. Dropwise addition is key. step3->ts2 step5 Warm to RT & Quench (e.g., with sat. NH₄Cl) step4->step5 ts3 Use reactive electrophile. Keep cold. step4->ts3 end Workup & Purification step5->end

Caption: Experimental workflow for direct α-lithiation and alkylation.

Issue 3: Difficulty in Product Purification

Question: My crude 2-Propylpiperazine is highly polar and streaks badly on silica gel. How can I effectively purify it?

Answer: The high polarity and basicity of piperazines make standard silica gel chromatography challenging due to strong, irreversible binding to the acidic silica surface.[7]

  • Acid-Base Extraction: This is the most effective initial purification step.

    • Causality: The basic nitrogen atoms can be protonated to form a water-soluble salt, separating the product from non-basic organic impurities.

    • Protocol: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Extract with aqueous acid (e.g., 1M HCl). The protonated 2-propylpiperazine will move to the aqueous layer. Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities. Then, make the aqueous layer basic (e.g., with 2M NaOH) and extract the free-based product back into an organic solvent. Dry and concentrate to get the purified product.

  • Modified Chromatography: If chromatography is necessary, you must deactivate the silica gel.

    • Causality: Deactivation prevents strong binding and reduces tailing.[7]

    • Solution: Use a mobile phase containing a small amount of a competing base, such as 0.5-1% triethylamine or ammonia in methanol/DCM. Alternatively, use a less acidic stationary phase like alumina or a polymer-based column.

  • Crystallization as a Salt: This is an excellent method for obtaining a highly pure, stable, and non-hygroscopic solid.

    • Causality: Salts often form well-defined crystal lattices, excluding impurities.[8]

    • Protocol: Dissolve the purified free base in a suitable solvent (e.g., isopropanol or ethanol). Add a stoichiometric amount of an acid (e.g., 2 equivalents of HCl in ether, or acetic acid) dropwise. The corresponding salt (dihydrochloride or diacetate) will often precipitate out of solution. The precipitate can then be collected by filtration.

Visualization: Purification Troubleshooting Flowchart

purification_flowchart decision decision action action start Crude 2-Propylpiperazine d1 Is the major impurity non-basic? start->d1 act1 Perform Acid-Base Extraction d1->act1 Yes act3 Use Modified Chromatography (e.g., TEA in mobile phase) d1->act3 No d2 Is the product pure enough? act1->d2 act2 Attempt Crystallization as a Salt (e.g., Dihydrochloride) d2->act2 No end Pure Product d2->end Yes act2->end act3->d2

Caption: Decision flowchart for purifying 2-Propylpiperazine.

Part 3: Experimental Protocols & Data

Protocol 1: Synthesis via α-Lithiation of 1-Boc-piperazine

This protocol describes the direct C-H functionalization route.

Materials:

  • 1-Boc-piperazine (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi), ~1.4 M in cyclohexane (1.2 eq)

  • 1-Iodopropane (1.5 eq)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Add 1-Boc-piperazine to an oven-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Dissolve the starting material in anhydrous THF (to make a ~0.1 M solution).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add s-BuLi dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting dark-colored solution at -78 °C for 3 hours.

  • Add 1-iodopropane dropwise, again maintaining the temperature at -78 °C.

  • After the addition is complete, stir the mixture at -78 °C for an additional 2 hours.

  • Allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Dilute with ethyl acetate and wash with water, then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product (1-Boc-2-propylpiperazine) can be purified by modified column chromatography (silica gel, 1% triethylamine in a hexane/ethyl acetate gradient).

  • The Boc group can be removed by treating with an acid such as TFA in DCM or HCl in dioxane to yield the final product, 2-Propylpiperazine.

Predicted Spectroscopic Data for 2-Propylpiperazine

This data is predicted based on structural analysis and data from similar compounds, serving as a guide for characterization.[9][10]

SpectrumPredicted DataAssignment
¹H NMR (400 MHz, CDCl₃)δ ~2.9-3.1 (m, 1H)H-2 (methine proton)
δ ~2.7-2.9 (m, 4H)H-3, H-5 (axial & equatorial)
δ ~2.5-2.7 (m, 2H)H-6 (axial & equatorial)
δ ~1.6 (br s, 2H)N-H protons (exchangeable)
δ ~1.3-1.5 (m, 4H)-CH₂-CH₂-CH₃ (propyl methylene)
δ ~0.9 (t, 3H)-CH₂-CH₃ (propyl methyl)
¹³C NMR (100 MHz, CDCl₃)δ ~55-58C-2
δ ~46-49C-3, C-5, C-6
δ ~35-38-CH₂-CH₂-CH₃
δ ~18-21-CH₂-CH₂-CH₃
δ ~13-15-CH₂-CH₃
Mass Spec (ESI+)m/z 129.1386[M+H]⁺
Molecular Formula: C₇H₁₆N₂Exact Mass: 128.1314

References

  • BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis.
  • BenchChem. (2025).
  • Perreault, C., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • McManus, J. B., et al. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679-683.
  • MDPI. (2022).
  • PubChemLite. 2-propylpiperazine (C7H16N2).
  • Maccarone, A. T., et al. (2021).
  • Fall, Y., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1599.
  • van der Sar, S. A., et al. (2005). Synthesis of 2-substituted piperazines via direct a-lithiation. Tetrahedron Letters, 46(18), 3169-3172.
  • Google Patents. (1959).
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Royal Society of Chemistry. (2018). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines.
  • BenchChem. (2025). Spectroscopic Profile of Piperazin-2-ylmethanol Dihydrochloride: A Technical Guide.

Sources

Technical Support Center: Selective Mono-propylation of Piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperazine alkylation. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of selectively introducing a propyl group onto the piperazine scaffold. Over-alkylation, leading to the undesired di-propylated product, is a common and often frustrating side reaction. This resource provides in-depth troubleshooting advice, validated protocols, and a mechanistic understanding to help you achieve high yields of your target mono-propylated piperazine.

Frequently Asked Questions (FAQs)

Q1: Why is di-propylation such a persistent side reaction in piperazine alkylation?

The symmetric nature of piperazine, with its two chemically equivalent secondary amine nitrogens, is the primary reason for the difficulty in achieving mono-alkylation.[1] Once the first propylation occurs, the resulting N-propylpiperazine is often still nucleophilic enough to react with the remaining propylating agent in the mixture.[2] Several factors exacerbate this issue:

  • Stoichiometry: Using an excess of the propylating agent (e.g., propyl bromide or iodide) dramatically increases the statistical probability of a second alkylation event.[2]

  • Basicity: The mono-propylated piperazine product remains basic and can be deprotonated, regenerating a nucleophilic amine that readily attacks the electrophile.

  • Reaction Conditions: Elevated temperatures and extended reaction times provide more energy and opportunity for the second, often slower, alkylation to occur.[2]

  • Reactivity of Alkylating Agent: Highly reactive alkylating agents are more prone to causing di-substitution.[2]

Q2: What are the primary strategies to favor mono-propylation over di-propylation?

There are three main strategies to control selectivity, each with its own advantages and disadvantages:

  • Statistical Control (Excess Piperazine): This is the most straightforward approach. By using a large excess of piperazine (e.g., 5-10 equivalents) relative to the propylating agent, the electrophile is statistically more likely to encounter an unreacted piperazine molecule than a mono-propylated one.[2]

  • Protecting Group Strategy: This is often the most reliable method for achieving high selectivity.[3][4] One nitrogen is temporarily "blocked" with a protecting group, such as a tert-butyloxycarbonyl (Boc) group.[5][6] Alkylation is then directed to the unprotected nitrogen. A final deprotection step removes the Boc group to yield the desired mono-propylated product.

  • Alternative Alkylation Methods: Reductive amination offers a milder and often more selective route.[3][4] This method involves reacting the piperazine with propanal to form an intermediate iminium ion, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4][7]

Q3: I'm considering a protecting group strategy. How do I choose the right protecting group?

The tert-butyloxycarbonyl (Boc) group is the most common and versatile choice for piperazine mono-protection for several key reasons:

  • Ease of Introduction: It can be readily introduced by reacting piperazine with di-tert-butyl dicarbonate (Boc₂O).

  • Stability: The Boc group is stable to a wide range of reaction conditions, including basic and nucleophilic environments, making it ideal for subsequent alkylation steps.[8]

  • Facile Removal: It is easily and cleanly removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[8][9]

The choice between TFA and HCl for deprotection depends on the presence of other acid-sensitive functional groups in your molecule.[8] TFA is highly effective but very corrosive, while HCl in dioxane is a common and slightly milder alternative.[8][9]

Troubleshooting Guide: Common Experimental Issues

"My reaction is yielding almost exclusively the di-propylated product. What went wrong?"

This is a classic sign that your reaction conditions are too harsh or your stoichiometry is incorrect.

  • Primary Cause: The most likely culprit is an excess of the propylating agent. Double-check your calculations and ensure you are using piperazine in large excess if you are not using a protecting group.

  • Solutions:

    • Adjust Stoichiometry: Increase the excess of piperazine to at least 5-10 equivalents.[2]

    • Slow Addition: Add the propylating agent dropwise to the piperazine solution at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration of the electrophile, which favors mono-alkylation.[2]

    • Lower Temperature: Running the reaction at a lower temperature can decrease the rate of the second alkylation more significantly than the first, improving selectivity.[2]

"I'm getting a messy mixture of starting material, mono-propylated, and di-propylated product. How can I improve selectivity?"

This outcome suggests that the reactivity of the starting piperazine and the mono-propylated product are too similar under your current conditions.

  • Primary Cause: Insufficient differentiation between the first and second alkylation rates.

  • Solutions:

    • Switch to a Protecting Group Strategy: This is the most robust solution for eliminating di-alkylation. By protecting one nitrogen, you force the reaction to occur only at the desired site.[5]

    • Use a Weaker Base: If you are using a base to scavenge the acid byproduct (e.g., HBr), switch to a milder base like sodium bicarbonate or potassium carbonate.[2][5] Strong bases can deprotonate the mono-propylated product, increasing its nucleophilicity and promoting the second reaction.[2][5]

    • Consider Reductive Amination: This alternative pathway avoids the use of highly reactive alkyl halides and often provides higher selectivity for mono-alkylation.[7]

"My Boc-deprotection step is not going to completion. What should I do?"

Incomplete deprotection is a common hurdle but is usually resolved by adjusting the reaction parameters.

  • Primary Cause: Insufficient acid strength or concentration, or insufficient reaction time.

  • Solutions:

    • Increase Acid Equivalents: Ensure you are using a sufficient excess of TFA or HCl solution (typically 3-10 equivalents or using TFA as a co-solvent).[9]

    • Extend Reaction Time: Monitor the reaction closely by TLC or LC-MS and allow it to stir until all the Boc-protected starting material has been consumed.[9]

    • Increase Temperature: Gentle heating (e.g., to 40-50 °C) can often accelerate the deprotection process without causing significant side reactions.[9]

Visualizing the Reaction: Pathways and Strategies

The following diagrams illustrate the key chemical transformations and strategic decisions in piperazine propylation.

G Piperazine Piperazine MonoPropyl Mono-Propylpiperazine (Desired Product) Piperazine->MonoPropyl 1st Alkylation (Fast) PropylHalide1 Propyl-X PropylHalide1->MonoPropyl PropylHalide2 Propyl-X DiPropyl Di-Propylpiperazine (Side Product) PropylHalide2->DiPropyl MonoPropyl->DiPropyl 2nd Alkylation (Slower, Undesired)

Caption: Competitive reaction pathway in piperazine alkylation.

G Start Piperazine Step1 Protect (e.g., Boc₂O) Start->Step1 Protected N-Boc-Piperazine Step1->Protected Step2 Propylate (Propyl-X, Base) Protected->Step2 Alkylated N-Boc-N'-Propyl- piperazine Step2->Alkylated Step3 Deprotect (e.g., TFA or HCl) Alkylated->Step3 Final Mono-Propylpiperazine (Pure Product) Step3->Final

Caption: Workflow for the selective mono-propylation using a protecting group.

Validated Experimental Protocols

Protocol 1: Mono-propylation via Stoichiometric Control

This protocol leverages a large excess of piperazine to statistically favor mono-alkylation. It is a rapid method but may require careful chromatographic purification.

Materials:

  • Piperazine (10 equivalents)

  • Propyl bromide or iodide (1 equivalent)

  • Dichloromethane (DCM) or Acetonitrile (ACN) as solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve piperazine (10 eq.) in DCM.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add the propyl halide (1 eq.) dropwise to the solution over 30-60 minutes.[2]

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Self-Validation Step: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the propyl halide.[2]

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to separate the desired mono-propylated product from excess piperazine and the di-propylated side product.

Protocol 2: High-Selectivity Mono-propylation using a Boc-Protecting Group

This multi-step protocol offers superior selectivity and generally results in a cleaner product that is easier to purify.

Part A: Synthesis of N-Boc-piperazine [3]

  • Dissolve piperazine (2 eq.) in DCM in a round-bottom flask and cool to 0 °C.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1 eq.) in DCM.

  • Add the Boc₂O solution dropwise to the stirred piperazine solution over 2-3 hours.[3]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Add water to the residue. The di-Boc-piperazine byproduct is insoluble and can be removed by filtration.[5]

  • Extract the aqueous filtrate with DCM or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-piperazine, which can often be used without further purification.

Part B: Propylation of N-Boc-piperazine [10]

  • To a stirred solution of N-Boc-piperazine (1 eq.) in dry DMF or ACN, add potassium carbonate (K₂CO₃, 2 eq.) and the propyl halide (1.1 eq.).

  • Heat the mixture to 60-80 °C and stir for 4-12 hours.

  • Self-Validation Step: Monitor the reaction by TLC or LC-MS until the N-Boc-piperazine is consumed.[10]

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify by flash column chromatography to isolate N-Boc-N'-propylpiperazine.

Part C: Deprotection to Yield Mono-propylpiperazine [9]

  • Dissolve the purified N-Boc-N'-propylpiperazine (1 eq.) in anhydrous DCM (at a concentration of ~0.1 M).

  • Add trifluoroacetic acid (TFA, 10 eq., or use a 1:1 mixture of TFA:DCM).

  • Stir the reaction at room temperature for 1-3 hours.

  • Self-Validation Step: Monitor by TLC or LC-MS until the starting material is fully consumed.

  • Remove the excess TFA and DCM under reduced pressure.

  • Re-dissolve the residue in DCM and wash carefully with saturated sodium bicarbonate solution until the aqueous layer is basic (pH > 8).

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final mono-propylpiperazine product.

Data Summary: Strategy Comparison

StrategyKey AdvantagesKey DisadvantagesBest For...
Stoichiometric Control • Fast, one-step reaction.[2]• Avoids protection/deprotection steps.• Requires large excess of piperazine.• Often yields mixtures requiring careful purification.• Lower overall yield of pure product.Rapid, exploratory synthesis where purification is straightforward.
Protecting Group • Excellent selectivity, minimal di-propylation.[5][11]• Cleaner reaction profile, easier purification.• Multi-step process (protection, alkylation, deprotection).[6]• Increases overall synthesis time and reagent cost.Syntheses where high purity is critical and for complex molecules.
Reductive Amination • Milder conditions than alkyl halides.• High selectivity for mono-alkylation.• Avoids formation of quaternary ammonium salts.[3]• Requires handling of aldehydes and specific reducing agents.• May not be suitable for all substrates.Substrates sensitive to harsh alkylating agents or bases.

References

  • Tajbakhsh, M., et al. (n.d.). One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine.
  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Bienz, S. (2013). Answer to "What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?". ResearchGate. [Link]

  • Pazdera, P. et al. (1960). Process for the N-monoalkylation of piperazine.
  • Pazdera, P. et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. [Link]

Sources

Troubleshooting low yield in 2-Propylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Propylpiperazine Synthesis

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 2-Propylpiperazine. As a C-substituted piperazine, this scaffold presents unique challenges compared to more common N-substituted analogs. This document provides in-depth troubleshooting advice and FAQs based on established chemical principles and field-proven insights to help you diagnose and resolve issues leading to low reaction yields.

Part 1: Troubleshooting Guide - Diagnosing Low Yield

Low yields in multi-step organic syntheses can arise from a variety of factors, from reagent quality to suboptimal reaction conditions and product loss during workup. This section is structured to help you systematically identify the root cause of the issue. Our reference protocol involves a modern, robust approach using a photoredox-catalyzed cyclization, a method gaining traction for its mild conditions and functional group tolerance.[1]

Scenario 1: Low Conversion of Starting Materials

Q1: I'm seeing primarily unreacted starting materials (diamine precursor and carbonyl compound) by TLC and LC-MS analysis after the recommended reaction time. What is the likely cause?

A1: Low conversion is typically rooted in one of three areas: the catalytic cycle, reaction conditions, or reagent integrity.

  • Catalyst and Light Source Inactivity: The photoredox catalytic cycle is the engine of this reaction.[1]

    • Photocatalyst Integrity: Ensure your photocatalyst (e.g., an iridium or organic acridinium catalyst) has not decomposed. Store it protected from light and moisture. If in doubt, use a fresh batch from a reputable supplier.

    • Light Source: Verify the wavelength and intensity of your light source (typically a blue LED). An underpowered or incorrect wavelength lamp will fail to excite the catalyst efficiently, halting the reaction. Ensure the reaction vessel is positioned for uniform and maximum irradiation.

  • Suboptimal Reaction Conditions:

    • Oxygen Contamination: Photoredox reactions are often sensitive to oxygen, which can quench the excited state of the catalyst. Ensure your reaction is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas like argon for 20-30 minutes) and maintained under a positive pressure of inert gas.

    • Solvent Purity: Use anhydrous, high-purity solvents. Water or other protic impurities can interfere with the formation of the key imine intermediate.[2]

  • Reagent Quality:

    • Amine Oxidation: The diamine starting material can be susceptible to air oxidation. Use freshly sourced or purified material.

    • Aldehyde/Ketone Quality: Aldehydes, in particular, can oxidize to carboxylic acids upon storage. An acid-base extraction can purify the aldehyde if this is suspected.

G cluster_solutions Potential Solutions start Low Conversion Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_catalyst Check Catalyst & Light Source start->check_catalyst check_conditions Degas System & Use Anhydrous Solvent start->check_conditions run_control Run Small-Scale Control Reaction check_reagents->run_control If reagents suspect check_catalyst->run_control If catalyst suspect check_conditions->run_control If conditions suspect analyze Analyze Outcome run_control->analyze sol_reagent Purify Reagents / Use Fresh Batch analyze->sol_reagent Control works sol_catalyst Replace Photocatalyst / Verify Light Source analyze->sol_catalyst Control works sol_conditions Improve Degassing / Dry Solvents analyze->sol_conditions Control works

Caption: Troubleshooting logic for low starting material conversion.

Scenario 2: Complex Mixture of Byproducts

Q2: My reaction consumes the starting materials, but the crude NMR/LC-MS shows a complex mixture with very little of the desired 2-propylpiperazine. What are the common side reactions?

A2: The formation of a complex mixture indicates that side reactions are outcompeting the desired cyclization pathway. The primary culprits are often related to the stability of intermediates and reaction stoichiometry.

  • Over-alkylation/Di-substitution: If the nitrogen atoms of the diamine precursor are not appropriately protected, or if piperazine is used as a starting material for subsequent N-alkylation, di-alkylation is a common side reaction where both nitrogen atoms are alkylated. This is less of a concern in a cyclization forming the ring but critical if modifying a pre-existing piperazine.

  • Iminium Ion Side Reactions: The iminium ion intermediate is a key branch point. While it is supposed to undergo radical addition and cyclization, it can also be attacked by other nucleophiles or undergo polymerization, particularly at higher concentrations.

  • Homocoupling of Radical Intermediates: The radical species generated can sometimes couple with themselves instead of the desired iminium ion, leading to undesired dimers.

  • Disproportionation and Decomposition: Unstable intermediates can decompose under the reaction conditions, especially with prolonged reaction times or excessive heat.

G cluster_main Desired Pathway cluster_side Side Reactions SM Diamine + Carbonyl Imine Imine Intermediate SM->Imine Condensation Radical Radical Cation Imine->Radical SET (Photocatalyst) Polymer Polymerization Imine->Polymer High Concentration Cyclized Cyclized Radical Radical->Cyclized 6-endo-trig Cyclization Dimer Homocoupling Radical->Dimer Inefficient Cyclization Decomp Decomposition Products Radical->Decomp Instability Product 2-Propylpiperazine Cyclized->Product Reduction & Protonation

Caption: Key branch points leading to desired product or side reactions.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 eq.) of the more stable or less expensive reagent to drive the reaction to completion.

  • Slow Addition: Adding one of the starting materials slowly via syringe pump can maintain a low concentration of reactive intermediates, minimizing polymerization and dimerization.

  • Temperature Control: While photoredox reactions are often run at room temperature, excessive light energy can cause localized heating. Use a fan or water bath to maintain a constant temperature.

Scenario 3: Significant Product Loss During Workup & Purification

Q3: My crude reaction analysis looks promising, but the final isolated yield after extraction and chromatography is extremely low. Where am I losing my product?

A3: Piperazines are basic amines, and their physical properties can make isolation challenging. Product loss is almost always attributable to the workup and purification stages.

  • Aqueous Workup Losses:

    • Protonation: During an acidic wash (intended to remove basic impurities), your product will be protonated to form a water-soluble salt (e.g., piperazinium chloride). If you fail to re-basify the aqueous layer sufficiently (to pH > 10) before extraction, your product will remain in the aqueous phase.

    • Emulsions: The amphiphilic nature of some amine products can lead to the formation of stubborn emulsions during liquid-liquid extraction. Breaking these may require adding brine or filtering through Celite.

  • Purification Losses:

    • Volatility: 2-Propylpiperazine has a relatively low molecular weight (128.23 g/mol ) and can be volatile.[3] Aggressive removal of solvent under high vacuum, especially with heating, can lead to significant product loss. Always use a cold trap and remove the final traces of solvent at reduced temperature.

    • Silica Gel Adsorption: As a basic amine, 2-propylpiperazine can strongly adsorb to standard silica gel, leading to streaking and poor recovery from column chromatography. To mitigate this, either deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1-2% Et₃N in your eluent) or use an alternative stationary phase like alumina.[4]

StepProcedureRationale
1. Quenching Quench the reaction with a saturated aqueous solution of NaHCO₃ or a mild base.Neutralizes any acidic components from the reaction.
2. Extraction Extract the aqueous layer 3-4 times with a suitable organic solvent (e.g., DCM, EtOAc).Ensures complete transfer of the free-base product to the organic phase.
3. Washing Combine organic layers and wash with brine (saturated NaCl solution).Helps break emulsions and removes residual water.
4. Drying & Conc. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature (<30°C).Prevents product loss due to volatility.
5. Chromatography Purify by column chromatography on triethylamine-deactivated silica gel or basic alumina.Prevents irreversible adsorption of the basic amine product to the stationary phase.[4]

Part 2: Frequently Asked Questions (FAQs)

Q4: What is the best way to prepare monosubstituted C-alkyl piperazines while avoiding competitive N-alkylation or di-substitution?

A4: The most robust strategies involve building the ring with the substituent already in place or using protecting groups. The traditional approach of direct alkylation of piperazine is prone to di-substitution.[5]

  • Protecting Group Strategy: The most common method involves protecting one nitrogen of the piperazine ring, typically with a Boc (tert-butyloxycarbonyl) group. This allows for selective functionalization of the other nitrogen. However, for C-substitution, this is less direct.[5][6]

  • Cyclization Strategy: A superior method is to synthesize the ring from acyclic precursors. For example, the cyclization of a 1,2-diamine with a suitable dielectrophile. Modern methods, such as the photoredox-catalyzed approach described here, offer high selectivity for C-substitution.[1]

Q5: My chosen synthesis is a reductive amination. Which reducing agent is most suitable?

A5: The choice of reducing agent is critical for success in reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate without reducing the starting carbonyl compound.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is mild enough that it does not readily reduce aldehydes or ketones but is highly effective for reducing the iminium ion intermediate that forms in situ. This allows for a convenient one-pot procedure.[7][8]

  • Sodium Cyanoborohydride (NaBH₃CN): Similar to NaBH(OAc)₃, it is selective for the iminium ion over the carbonyl. However, it is highly toxic and generates cyanide waste, making NaBH(OAc)₃ a preferred alternative in many labs.[2]

  • Catalytic Hydrogenation (H₂, Pd/C): This is a powerful method but is less selective. It can reduce other functional groups in the molecule (e.g., alkenes, nitro groups) and is sensitive to catalyst poisons. It is generally not performed as a one-pot reaction.

Q6: How can I definitively confirm the structure and purity of my 2-propylpiperazine product?

A6: A combination of spectroscopic methods is required for unambiguous structure confirmation.

MethodExpected Observations for 2-Propylpiperazine
¹H NMR Expect characteristic signals for the propyl group (a triplet for the CH₃, a multiplet for the central CH₂, and another multiplet for the CH attached to the ring). The piperazine ring protons will appear as a series of complex multiplets, typically between 2.5-4.0 ppm. The N-H protons may appear as a broad singlet.
¹³C NMR Expect 7 distinct carbon signals (unless there is coincidental overlap). The three carbons of the propyl group will be in the aliphatic region (~10-40 ppm), and the four carbons of the piperazine ring will appear further downfield (~40-60 ppm).
Mass Spec (MS) Using a soft ionization technique like ESI-MS, expect to see the protonated molecular ion [M+H]⁺ at m/z 129.14.[3] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Infrared (IR) Look for N-H stretching bands (typically a broad peak around 3300 cm⁻¹), C-H stretching of the alkyl groups (2850-3000 cm⁻¹), and N-H bending (~1600 cm⁻¹).

Part 3: Reference Experimental Protocol

Protocol: Synthesis of 2-Propylpiperazine via Photoredox Catalysis

This protocol is a representative example based on modern synthetic methods for C-substituted piperazines and should be adapted and optimized for your specific laboratory conditions.[1]

Materials:

  • N-(2-amino-3-pentenyl)benzenesulfonamide (1.0 eq)

  • Butyraldehyde (1.5 eq)

  • 4CzIPN (photocatalyst, 1 mol%)

  • Trifluoroacetic Acid (TFA, 20 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Blue LED light source (450-460 nm)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add N-(2-amino-3-pentenyl)benzenesulfonamide and the photocatalyst 4CzIPN.

  • Seal the vial with a septum and purge with argon for 15 minutes.

  • Add anhydrous DCM via syringe, followed by butyraldehyde and TFA.

  • Degas the resulting solution by sparging with argon for an additional 20 minutes.

  • Place the vial approximately 5 cm from the blue LED light source and begin vigorous stirring. Use a fan to maintain the reaction at room temperature.

  • Allow the reaction to proceed for 12-24 hours, monitoring by TLC or LC-MS until the starting diamine is consumed.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Follow the Optimized Workup & Purification Protocol detailed in Scenario 3 to isolate the N-sulfonyl protected 2-propylpiperazine.

  • The final deprotection of the sulfonyl group can be achieved under standard conditions (e.g., Mg/MeOH or HBr/phenol) to yield the final 2-propylpiperazine product.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Piperazines.
  • Ambeed.com. Reactions of Piperazines.
  • Wikipedia. Piperazine.
  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • National Center for Biotechnology Information. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

  • PrepChem.com. Synthesis of 1,4-bis(2-(Acetylsalicyloyloxy)Propyl)Piperazine. [Link]

  • ResearchGate. (2025). Methods for the catalytic synthesis of piperazine. [Link]

  • PubChemLite. 2-propylpiperazine (C7H16N2). [Link]

  • University of California, Irvine. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?[Link]

  • ScienceOpen. (2008). Synthesis of 2-methyl piperazine from cyclo condensation of ethylene diamine and propylene glycol over promoted copper catalyst. [Link]

  • National Center for Biotechnology Information. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. [Link]

  • BenchChem. (2025). Spectroscopic Profile of Piperazin-2-ylmethanol Dihydrochloride: A Technical Guide.

Sources

Technical Support Center: Improving the Chiral Purity of (R)-2-Propylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral purification of (R)-2-Propylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The goal is to equip you with the knowledge to overcome common challenges and successfully enhance the enantiomeric excess (ee) of your target compound.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the chiral purification of (R)-2-Propylpiperazine, particularly when using diastereomeric salt crystallization, a common and scalable method.[1][2][3]

Issue 1: Low Yield of the Diastereomeric Salt

Q: I'm performing a diastereomeric salt resolution of racemic 2-propylpiperazine with L-(+)-tartaric acid, but the yield of the crystallized salt is consistently low. What are the likely causes and how can I improve it?

A: Low yields in diastereomeric salt formation are a frequent challenge and can stem from several factors. Here’s a systematic approach to troubleshooting this issue:

  • Solvent System Optimization: The choice of solvent is paramount as it governs the solubility difference between the two diastereomeric salts—((R)-2-propylpiperazine)-(L)-tartrate and ((S)-2-propylpiperazine)-(L)-tartrate.[3][4] The ideal solvent will maximize this solubility difference.

    • Causality: If the desired diastereomer is too soluble, or if both diastereomers have similar solubilities in the chosen solvent, preferential crystallization will be inefficient, leading to poor yields.

    • Solution: Screen a variety of solvents and solvent mixtures. Common choices include water, lower alcohols (methanol, ethanol), or their combinations.[3] Start with the solvent system reported in the literature for similar piperazine derivatives and then systematically vary the composition and polarity.

  • Molar Ratio of Resolving Agent: The stoichiometry between the racemic amine and the chiral resolving agent can significantly impact the yield.

    • Causality: An inappropriate molar ratio can lead to the formation of soluble complexes or fail to drive the equilibrium towards the precipitation of the desired salt.

    • Solution: Experiment with different molar ratios of L-(+)-tartaric acid to racemic 2-propylpiperazine. While a 1:1 ratio is a common starting point, ratios of 0.5 or 1.2 equivalents of the resolving agent may sometimes yield better results.[3][5]

  • Cooling Profile and Crystallization Time: The rate of cooling and the time allowed for crystallization directly influence crystal growth and, consequently, the yield.

    • Causality: Rapid cooling can lead to the formation of small, impure crystals and may trap the undesired diastereomer. Insufficient crystallization time will result in an incomplete precipitation of the less soluble salt.[6]

    • Solution: Implement a slow, controlled cooling profile. Allow the solution to cool gradually to the final crystallization temperature and then hold it at that temperature for a sufficient period (aging) to maximize crystal growth.

  • Purity of Starting Materials: Impurities in either the racemic 2-propylpiperazine or the resolving agent can interfere with crystallization.

    • Causality: Impurities can act as crystal growth inhibitors or alter the solubility properties of the diastereomeric salts.[3]

    • Solution: Ensure the purity of your starting materials. If necessary, purify the racemic amine or the resolving agent before use.

Issue 2: Low Enantiomeric Excess (ee) of the Final Product

Q: After isolating the diastereomeric salt, liberating the free amine, I'm finding that the enantiomeric excess of my (R)-2-Propylpiperazine is below the desired level. How can I improve the chiral purity?

A: Achieving high enantiomeric excess is the primary goal of chiral resolution. If your ee is low, consider the following optimization strategies:

  • Recrystallization of the Diastereomeric Salt: This is the most common and effective method for enhancing the purity of the diastereomeric salt.

    • Causality: The initial crystallization may trap some of the more soluble, undesired diastereomer. Recrystallization takes advantage of the solubility difference to further enrich the less soluble, desired diastereomer.

    • Solution: Perform one or more recrystallizations of the isolated diastereomeric salt from a suitable solvent system. The optimal solvent for recrystallization may be the same as or different from the initial crystallization solvent.

  • Kinetic vs. Thermodynamic Control: The crystallization process can be under kinetic or thermodynamic control, which can affect the final ee.

    • Causality: In some cases, the undesired diastereomer might crystallize faster (kinetic product), while the desired diastereomer is the more stable, less soluble salt (thermodynamic product).[4][6]

    • Solution: Vary the crystallization time and temperature. A shorter crystallization time might favor the kinetic product, while a longer time at a slightly elevated temperature could favor the thermodynamic product.

  • Seeding: The introduction of seed crystals can promote the crystallization of the desired diastereomer.

    • Causality: Seeding helps to overcome the energy barrier for nucleation and directs the crystallization towards the desired form, preventing the spontaneous nucleation of the undesired diastereomer.[4]

    • Solution: If you have a small amount of the pure desired diastereomeric salt, add it as seed crystals to the supersaturated solution.

  • Alternative Resolving Agents: If optimizing the conditions with L-(+)-tartaric acid doesn't yield the desired purity, consider other chiral resolving agents.

    • Causality: Different resolving agents will form diastereomeric salts with different solubility properties.

    • Solution: Screen other chiral acids such as D-(-)-tartaric acid (to isolate the (S)-enantiomer), mandelic acid, or dibenzoyl-L-tartaric acid.[1][3]

Troubleshooting Workflow Diagram

G cluster_start Initial Problem cluster_analysis Analysis & Strategy cluster_solutions_yield Yield Improvement cluster_solutions_ee EE Improvement cluster_outcome Outcome start Low Chiral Purity of (R)-2-Propylpiperazine low_yield Low Yield of Diastereomeric Salt? start->low_yield low_ee Low Enantiomeric Excess? start->low_ee optimize_solvent Optimize Solvent System low_yield->optimize_solvent Yes recrystallize Recrystallize Diastereomeric Salt low_ee->recrystallize Yes optimize_ratio Adjust Molar Ratio optimize_solvent->optimize_ratio optimize_cooling Control Cooling Profile optimize_ratio->optimize_cooling check_purity Check Starting Material Purity optimize_cooling->check_purity success High Chiral Purity Achieved check_purity->success Resolved control_kinetics Investigate Kinetic vs. Thermodynamic Control recrystallize->control_kinetics seeding Employ Seeding Strategy control_kinetics->seeding alt_agent Screen Alternative Resolving Agents seeding->alt_agent alt_agent->success Resolved

Caption: Troubleshooting workflow for improving chiral purity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for improving the chiral purity of (R)-2-Propylpiperazine?

A1: The main strategies for obtaining enantiomerically pure (R)-2-Propylpiperazine are:

  • Chiral Resolution: This involves separating a racemic mixture. The most common method is diastereomeric salt formation and crystallization.[1][2][7] Other resolution techniques include kinetic resolution and chiral chromatography.[8][9][10]

  • Enantioselective Synthesis: This approach involves synthesizing the desired (R)-enantiomer directly using chiral catalysts or starting materials.[11][12][13]

Q2: How do I choose between chiral resolution and enantioselective synthesis?

A2: The choice depends on several factors:

  • Scale: For large-scale production, diastereomeric salt resolution is often more cost-effective and easier to implement.[2]

  • Efficiency: Enantioselective synthesis can be more efficient as it avoids discarding the unwanted enantiomer, a drawback of classical resolution.[1]

  • Development Time: Developing a robust enantioselective synthesis can be more time-consuming and require more specialized expertise than optimizing a chiral resolution.

Q3: What analytical techniques are used to determine the enantiomeric excess (ee) of 2-Propylpiperazine?

A3: Several analytical methods are available, with chiral High-Performance Liquid Chromatography (HPLC) being the most widely used.[14][15][16]

  • Chiral HPLC: This is considered the gold standard for its robustness and the wide availability of chiral stationary phases (CSPs).[14][16]

  • Chiral Gas Chromatography (GC): Suitable for volatile compounds. Derivatization may be necessary for piperazine derivatives.[17]

  • Capillary Electrophoresis (CE): Offers high separation efficiency and is ideal for small sample volumes.[15][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used with chiral solvating agents or derivatizing agents to determine the ratio of enantiomers.[14][19]

Q4: Can I use kinetic resolution for 2-propylpiperazine?

A4: Yes, kinetic resolution is a viable strategy. This method involves the use of a chiral catalyst or reagent that reacts at a different rate with each enantiomer of the racemic mixture.[10] For piperazine derivatives, enzymatic kinetic resolution or kinetic resolution using chiral acylating agents have been reported.[10][20][21] This technique can be highly selective but is often more complex to develop than diastereomeric salt resolution.

Q5: My desired (R)-enantiomer forms the more soluble diastereomeric salt. What should I do?

A5: This is a common challenge. Here are some approaches:

  • Isolate the Other Enantiomer: Crystallize the less soluble salt of the (S)-enantiomer, remove it, and then isolate the (R)-enantiomer from the mother liquor.

  • Use a Different Resolving Agent: Screen for a resolving agent that inverts the solubilities of the diastereomeric salts.

  • Kinetic Resolution: It might be possible that the more soluble salt crystallizes faster. By carefully controlling the crystallization time, you may be able to isolate it.[4]

Section 3: Experimental Protocols

Protocol 1: Chiral Resolution of Racemic 2-Propylpiperazine via Diastereomeric Salt Crystallization

This protocol provides a general procedure for the resolution of racemic 2-propylpiperazine using L-(+)-tartaric acid.

Materials:

  • Racemic 2-propylpiperazine

  • L-(+)-tartaric acid

  • Methanol (or other suitable solvent)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Salt Formation:

    • Dissolve racemic 2-propylpiperazine (1.0 eq) in methanol at an elevated temperature.

    • In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.2 eq) in a minimal amount of hot methanol.

    • Slowly add the tartaric acid solution to the 2-propylpiperazine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature.

    • Further cool the mixture in an ice bath or refrigerator for a specified period to maximize crystallization.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol.

    • Dry the crystals under vacuum.

  • (Optional) Recrystallization:

    • To improve chiral purity, dissolve the dried salt in a minimal amount of hot methanol and repeat the crystallization process.

  • Liberation of the Free Amine:

    • Dissolve the diastereomerically pure salt in water.

    • Basify the solution with a NaOH solution to pH > 12.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-2-propylpiperazine.

  • Analysis:

    • Determine the enantiomeric excess of the final product using a suitable analytical method like chiral HPLC.

Protocol 2: General Method for Chiral HPLC Analysis

This protocol outlines a general approach for determining the enantiomeric excess of 2-propylpiperazine.

Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A chiral stationary phase (CSP) column. Polysaccharide-based columns are often a good starting point for piperazine derivatives.[22]

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the 2-propylpiperazine sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. For basic compounds like 2-propylpiperazine, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is often necessary.[23]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-35 °C.

    • Detection: UV at a low wavelength (e.g., 205-220 nm) as piperazines may lack a strong chromophore.[22]

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample.

    • Identify the peaks corresponding to the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Workflow for Chiral Resolution and Analysis

G cluster_resolution Chiral Resolution cluster_analysis Chiral Purity Analysis start Racemic 2-Propylpiperazine salt_formation Diastereomeric Salt Formation (with Chiral Resolving Agent) start->salt_formation crystallization Fractional Crystallization salt_formation->crystallization liberation Liberation of Free Amine crystallization->liberation product Enriched (R)-2-Propylpiperazine liberation->product hplc_prep Sample Preparation for HPLC product->hplc_prep Sample hplc_analysis Chiral HPLC Analysis hplc_prep->hplc_analysis ee_calc Calculate % ee hplc_analysis->ee_calc result Final Enantiomeric Purity ee_calc->result

Caption: General workflow for chiral resolution and analysis.

Section 4: Data Summary Table

ParameterTypical Range/ValueKey Considerations
Resolving Agent L-(+)-tartaric acid, D-(-)-tartaric acid, mandelic acidChoice depends on the desired enantiomer and solubility properties.
Molar Ratio (Amine:Acid) 0.5:1 to 1.2:1Stoichiometry affects yield and purity.[3][5]
Solvent System Alcohols (MeOH, EtOH), Water, or mixturesCritical for achieving differential solubility of diastereomeric salts.[3]
Crystallization Temperature -10 °C to 25 °CLower temperatures generally favor higher yields but may impact purity.
Analytical Method Chiral HPLCGold standard for ee determination.[14][16]
HPLC Column Polysaccharide-based CSPsOften effective for piperazine derivatives.[22]
HPLC Mobile Phase Hexane/Alcohol + Amine modifierThe modifier is crucial for good peak shape of basic analytes.[23]

References

  • A Comparative Guide to Analytical Methods for Chiral Purity Determination. BenchChem.
  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Chiral resolution. Wikipedia.
  • Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. PMC.
  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Resolution of Enantiomers. Chiralpedia.
  • What Is Chiral Purity And How To Perform: Learn In 3 Minutes. PharmaGuru.
  • Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. ACS Publications.
  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro.
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
  • Troubleshooting low yields in diastereomeric salt formation. BenchChem.
  • Kinetic Resolution of Piperazine-2-Carboxamide by Leucine Aminopeptidase. An Application in the Synthesis of the Nucleoside Transport Blocker (-) Draflazine. Taylor & Francis Online.
  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. ACS Publications.
  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. MDPI.
  • A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. PMC.
  • Technical Support Center: Enhancing Enantiomeric Excess in Chiral Syntheses. BenchChem.
  • Technical Support Center: Optimizing Chiral Resolution of 2-Methylpiperazine. BenchChem.
  • Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. BenchChem.
  • Enantioenrichment by Crystallization. ACS Publications.
  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH.
  • A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. SciSpace.
  • Preparation of chiral 2-methylpiperazine. ResearchGate.
  • Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. BenchChem.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
  • Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.
  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. RSC Publishing.
  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. PubMed.
  • Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N. NIH.
  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. PubMed.
  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. ACS Publications.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. RSC Publishing.
  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block.
  • 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • A Comparative Guide to Assessing the Enantiomeric Purity of Chiral N-(4-chlorophenyl)piperidin-4-amine Derivatives. BenchChem.
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. CORE.
  • Synthesis of piperazines. Organic Chemistry Portal.
  • Chiral HPLC Separations. Phenomenex.
  • Chiral HPLC separation: strategy and approaches. Chiralpedia.

Sources

Navigating the Stability of 2-Propylpiperazine in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Propylpiperazine. This guide is designed to provide you with in-depth, practical, and scientifically grounded answers to common stability challenges encountered when working with this compound in aqueous environments. While specific literature on 2-Propylpiperazine is limited, the principles outlined here are derived from the well-established chemistry of the piperazine scaffold and its derivatives. This guide will equip you to anticipate potential issues, troubleshoot experimental inconsistencies, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the handling and stability of 2-Propylpiperazine.

Q1: What are the primary factors that can affect the stability of 2-Propylpiperazine in my aqueous stock solutions?

The stability of 2-Propylpiperazine, like other piperazine derivatives, is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. Piperazine itself is a weak base, and its aqueous solutions can be susceptible to degradation over time, especially under harsh conditions. It's important to note that piperazine is sensitive to air and light and is also hygroscopic[1].

Q2: What is the recommended procedure for preparing and storing aqueous stock solutions of 2-Propylpiperazine?

For optimal stability, it is recommended to prepare stock solutions fresh. If storage is necessary, solutions should be stored at low temperatures (2-8°C or frozen at -20°C) and protected from light in tightly sealed containers to minimize exposure to air and prevent water absorption[1][2]. The choice of storage temperature can be critical; for some piperazine derivatives, freezing has been shown to be a better long-term storage condition than refrigeration[2].

Q3: Can the pH of my aqueous solution impact the stability of 2-Propylpiperazine?

Yes, pH is a critical factor. The piperazine ring is generally stable against hydrolysis, but extreme pH conditions, especially when combined with elevated temperatures, can promote degradation[3]. Since 2-Propylpiperazine is a base, the pH of the solution will also determine its ionization state, which can influence its reactivity.

Q4: Are there any known degradation pathways for piperazine derivatives that I should be aware of?

Yes, the primary degradation pathways for piperazine derivatives include oxidation and thermal degradation. Oxidative degradation can lead to the formation of products such as N-formylpiperazine, ethylenediamine (EDA), and 2-oxopiperazine (OPZ)[4][5]. Thermal degradation, especially at temperatures above 135°C, can result in ring-opening and the formation of various byproducts[6]. While your experimental conditions are likely to be less extreme, these pathways highlight the inherent reactivity of the piperazine ring.

Troubleshooting Guide

This section provides a more in-depth, problem-solving approach to common experimental issues related to the stability of 2-Propylpiperazine.

Issue 1: I'm observing inconsistent results in my assays over time. Could this be related to the stability of my 2-Propylpiperazine stock solution?

Inconsistent assay results are a classic indicator of analyte instability. If you observe a drift in your measurements over time, it is highly probable that your 2-Propylpiperazine is degrading in solution.

Troubleshooting Steps:

  • Prepare Fresh Solutions: The most straightforward way to rule out stability issues is to prepare a fresh stock solution of 2-Propylpiperazine immediately before each experiment and compare the results with those obtained using an older stock.

  • Perform a Time-Course Stability Study: To quantify the degradation, you can perform a simple time-course study. Prepare a stock solution and analyze its concentration at regular intervals (e.g., 0, 2, 4, 8, 24 hours) while storing it under your typical experimental conditions. A decrease in the main peak area and the appearance of new peaks in your chromatogram would confirm degradation.

  • Evaluate Storage Conditions: If you must store your solutions, investigate different conditions. A study on synthetic piperazines in whole blood demonstrated that storage at room temperature should be avoided, and frozen or refrigerated conditions are preferable for short-term storage[2].

Issue 2: My analytical chromatogram shows unexpected peaks that are not present in my standard. What could be the cause?

The appearance of new peaks in your chromatogram is a strong indication of degradation. These new peaks likely correspond to the degradation products of 2-Propylpiperazine.

Troubleshooting Workflow:

G start Unexpected Peaks Observed check_blank Analyze a Solvent Blank start->check_blank is_contaminant Are Peaks Present in Blank? check_blank->is_contaminant contaminant Source of Contamination Identified (e.g., solvent, glassware) is_contaminant->contaminant Yes not_contaminant Peaks are Likely Degradants is_contaminant->not_contaminant No forced_degradation Perform Forced Degradation Study not_contaminant->forced_degradation compare_profiles Compare Chromatographic Profiles forced_degradation->compare_profiles match Do Profiles Match? compare_profiles->match confirmed Degradation Confirmed. Identify Degradants (e.g., via MS). match->confirmed Yes no_match Investigate Other Sources (e.g., reaction byproducts). match->no_match No

Caption: Troubleshooting workflow for identifying the source of unexpected chromatographic peaks.

Explanation of Workflow:

  • Analyze a Solvent Blank: This initial step helps to rule out contamination from your solvent or analytical system.

  • Perform Forced Degradation Study: A forced degradation study involves intentionally exposing your 2-Propylpiperazine solution to harsh conditions (e.g., acid, base, peroxide, heat, light) to generate its degradation products[3][7]. This provides a reference chromatogram of what to expect if the compound is unstable.

  • Compare Chromatographic Profiles: By comparing the chromatogram from your experiment with the one from the forced degradation study, you can confirm if the unknown peaks are indeed degradants.

  • Identify Degradants: If degradation is confirmed, techniques like mass spectrometry (MS) can be used to identify the structure of the degradation products[4].

Experimental Protocols

Protocol 1: Forced Degradation Study of 2-Propylpiperazine

This protocol outlines a general procedure for conducting a forced degradation study to understand the potential degradation pathways of 2-Propylpiperazine.

Materials:

  • 2-Propylpiperazine

  • High-purity water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H2O2), 3%

  • HPLC or UFLC system with a suitable detector (e.g., DAD or MS)[2][8]

  • Appropriate HPLC column (e.g., C18)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-Propylpiperazine in high-purity water.

  • Stress Conditions: Set up the following experiments in parallel:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H2O2.

    • Thermal Degradation: Place an aliquot of the stock solution in a sealed vial and heat at 60°C.

    • Photodegradation: Expose an aliquot of the stock solution to a UV lamp.

    • Control: Keep an aliquot of the stock solution under normal storage conditions.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24 hours), taking time points if necessary.

  • Sample Preparation for Analysis: Before injection, neutralize the acid and base hydrolysis samples with an equimolar amount of base and acid, respectively. Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis: Analyze all samples by HPLC or UFLC-MS.

Data Analysis:

Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks. The conditions under which new peaks appear will indicate the susceptibility of 2-Propylpiperazine to specific degradation pathways.

Stress ConditionExpected DegradationPotential Products
0.1 M HCl, 60°CLow to ModerateRing-opening products (under harsh conditions)
0.1 M NaOH, 60°CLow to ModerateRing-opening products (under harsh conditions)
3% H2O2HighOxidized piperazines (e.g., N-oxides, 2-oxopiperazine)
60°CModerateThermally induced rearrangement products
UV LightModeratePhotolytic cleavage products
Protocol 2: Quantitative Analysis of 2-Propylpiperazine using HPLC

Due to the lack of a strong chromophore in the piperazine nucleus, derivatization is often required for sensitive UV detection.[9] Alternatively, methods like GC-MS or LC-MS can be employed for direct analysis.[8][10]

Method: HPLC with Pre-column Derivatization (Conceptual)

This protocol is based on a common method for analyzing piperazine derivatives.

Instrumentation:

  • HPLC system with a UV or photodiode array (PDA) detector.[9]

  • Analytical column (e.g., C18, 250 x 4.6 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Derivatizing agent (e.g., 4-chloro-7-nitrobenzofuran, NBD-Cl)[9]

  • 2-Propylpiperazine standard

Procedure:

  • Standard and Sample Preparation: Prepare a series of standard solutions of 2-Propylpiperazine in a suitable solvent. Prepare your experimental samples in the same solvent.

  • Derivatization: a. To a known volume of your standard or sample, add an excess of the NBD-Cl solution (prepared in acetonitrile). b. Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.[9] c. Cool the solution and dilute with the mobile phase before injection.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of acetonitrile and water may be suitable.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 35°C

    • UV Detection: Wavelength will depend on the absorption maximum of the derivatized product.

  • Quantification: Create a calibration curve by plotting the peak area of the derivatized 2-Propylpiperazine standards against their known concentrations. Use this curve to determine the concentration of 2-Propylpiperazine in your experimental samples.

References

  • Benchchem. (n.d.). Navigating the Analytical Landscape: A Comparative Guide to Methods Utilizing Piperazin-2-one-d6.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.
  • ResearchGate. (2025). Determination of piperazine derivatives in “Legal Highs”.
  • MDPI. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
  • Journal of Environmental Chemical Engineering. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions.
  • ACS Publications. (n.d.). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates.
  • ACS Publications. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions.
  • ACS Publications. (2022). Intriguing Thermal Degradation Behavior of Aqueous Piperazine for Carbon Dioxide Capture: A First-Principles Assessment.
  • ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
  • ResearchGate. (2025). Thermal degradation of piperazine and its structural analogs.
  • University of Texas at Austin. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture.
  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
  • Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood.
  • University of Texas at Austin. (n.d.). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture.
  • PubMed. (2013). Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge.
  • CymitQuimica. (n.d.). CAS 90000-28-5: 2-Propylpiperazine.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride.
  • ACS Publications. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method.
  • ChemicalBook. (2025). Piperazine | 110-85-0.

Sources

Technical Support Center: Overcoming Poor Solubility of 2-Propylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-propylpiperazine derivatives. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of compounds. The inherent lipophilicity imparted by the 2-propyl group, combined with the basic nature of the piperazine ring, presents a unique set of formulation challenges. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you navigate these issues and achieve your experimental goals.

Over 70% of new chemical entities in development pipelines are poorly soluble, which poses a significant hurdle to their absorption and bioavailability.[1] This guide is structured to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when working with 2-propylpiperazine derivatives.

Q1: My 2-propylpiperazine derivative won't dissolve in my aqueous buffer. What is the primary reason for this?

A: The poor aqueous solubility of 2-propylpiperazine derivatives is typically due to a combination of two factors. Firstly, the propyl group increases the molecule's lipophilicity, or its tendency to dissolve in fats and oils rather than water.[2][3] High lipophilicity is a common cause of poor aqueous solubility for many drug candidates.[4][5] Secondly, as a derivative of piperazine, the compound is a weak base.[6] In neutral or basic aqueous solutions, the molecule will exist predominantly in its neutral, less soluble form.

Q2: I've noticed the solubility of my compound changes dramatically with pH. Why does this happen?

A: The piperazine ring in your derivative has two nitrogen atoms that can be protonated in acidic conditions.[6] When these nitrogens accept a proton (H+), the molecule becomes charged (ionized). This ionized form is significantly more polar and, therefore, more soluble in water. Conversely, at higher pH (more basic conditions), the molecule is deprotonated and exists in its neutral, less soluble form. This pH-dependent solubility is a key characteristic of basic compounds.[7][8] The relationship between pH, pKa (the acid dissociation constant), and solubility is a fundamental principle in pharmaceutical sciences.[7][9]

Q3: Can I just use DMSO to dissolve my compound for my in vitro assays?

A: While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many poorly soluble compounds and is often used to prepare high-concentration stock solutions, its use in final assay conditions must be carefully managed.[10] When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can often precipitate out, a phenomenon known as "crashing out."[11] Furthermore, high final concentrations of DMSO (typically above 0.5-1%) can be toxic to cells or interfere with enzyme activity, compromising your experimental results.[11][12]

Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I be measuring?

A: Kinetic solubility is a measure of how quickly a compound dissolves and is often assessed by adding a concentrated organic stock solution to an aqueous buffer and observing for precipitation.[11] Thermodynamic solubility, on the other hand, is the true equilibrium solubility of a compound in a given solvent, determined by allowing the solid compound to equilibrate with the solvent over a longer period.[11][13] For early-stage discovery, kinetic solubility can be a useful high-throughput screen. However, for formulation development and understanding the true biopharmaceutical properties of your compound, thermodynamic solubility is the more critical parameter.

Troubleshooting Guide: Step-by-Step Solutions

This section provides detailed, actionable strategies to overcome the poor solubility of your 2-propylpiperazine derivatives.

Issue 1: Compound Precipitation Upon Dilution from DMSO Stock

Symptom: Your 2-propylpiperazine derivative is soluble in 100% DMSO, but precipitates when diluted into your aqueous assay buffer (e.g., PBS, cell culture media).

Root Cause Analysis: The aqueous buffer cannot accommodate the high concentration of the lipophilic compound once the solubilizing effect of the DMSO is reduced.

Solutions:

  • pH Modification: The most straightforward approach for a basic compound. By lowering the pH of your aqueous buffer, you can protonate the piperazine nitrogens and significantly increase solubility.[14][15]

  • Co-Solvent Systems: Employing a mixture of water and a water-miscible organic solvent (a co-solvent) can increase the solubility of lipophilic compounds.[14][16]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming an inclusion complex with enhanced aqueous solubility.[17][18][]

Workflow for Systematic Solubility Enhancement

cluster_0 Initial Observation cluster_1 Primary Strategies cluster_2 Advanced Strategy A Poor solubility of 2-propylpiperazine derivative B Strategy 1: pH Adjustment A->B  Is compound ionizable? C Strategy 2: Co-Solvent System A->C  Need for organic  component? D Strategy 3: Salt Formation A->D  For solid dosage  formulation? E Strategy 4: Cyclodextrin Complexation B->E  pH modification  insufficient or not  compatible? C->E  Co-solvent toxicity  or concentration  is a concern? D->E  Salt form still  shows poor  solubility?

Caption: Decision workflow for selecting a solubility enhancement strategy.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

This protocol will allow you to determine the solubility of your 2-propylpiperazine derivative at different pH values.

Materials:

  • 2-Propylpiperazine derivative (solid)

  • Series of buffers (e.g., pH 3, 5, 7.4, 9)

  • Vials with magnetic stir bars

  • Stir plate

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of buffer.

  • Stir the suspension at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, stop stirring and allow the suspension to settle.

  • Centrifuge the samples to pellet the remaining solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a calibrated analytical method.

Illustrative Data: Solubility of a Model 2-Propylpiperazine Derivative
pH Aqueous Solubility (µg/mL)
3.01500
5.0850
7.415
9.0< 1

This table illustrates the expected trend of decreasing solubility with increasing pH for a basic compound.

Protocol 2: Salt Formation for Enhanced Solubility

Salt formation is a robust strategy to improve the solubility and dissolution rate of ionizable drugs.[7][20][21] For your basic 2-propylpiperazine derivative, you will form a salt with a pharmaceutically acceptable acid.

Materials:

  • 2-Propylpiperazine derivative (free base)

  • Acid (e.g., hydrochloric acid, methanesulfonic acid, tartaric acid)

  • Suitable solvent (e.g., ethanol, isopropanol)

  • Stir plate and heating mantle

  • Filtration apparatus

Procedure:

  • Dissolve the 2-propylpiperazine free base in a minimal amount of the chosen solvent.

  • In a separate container, dissolve a stoichiometric equivalent of the selected acid in the same solvent.

  • Slowly add the acid solution to the free base solution while stirring.

  • The salt may precipitate immediately or upon cooling. If necessary, cool the mixture in an ice bath to promote crystallization.

  • Collect the precipitated salt by filtration and wash with a small amount of cold solvent.

  • Dry the salt under vacuum.

  • Characterize the resulting salt (e.g., by melting point, PXRD) and measure its aqueous solubility using Protocol 1.

Mechanism of pH-Dependent Solubilization

cluster_0 Low pH (Acidic) cluster_1 High pH (Basic/Neutral) A 2-Propylpiperazine (Protonated) [Soluble, Charged Species] C 2-Propylpiperazine (Neutral) [Poorly Soluble, Uncharged] A->C - H+ B H+ C->A + H+

Caption: Equilibrium between the soluble (protonated) and insoluble (neutral) forms.

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Cyclodextrins are widely used to enhance the solubility of poorly water-soluble drugs by forming inclusion complexes.[17][22] HP-β-CD is a common choice due to its high aqueous solubility and low toxicity.[22]

Materials:

  • 2-Propylpiperazine derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer

  • Vials and stir plate

Procedure (Phase Solubility Study):

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).

  • Add an excess amount of the 2-propylpiperazine derivative to each solution.

  • Equilibrate the samples by stirring for 48-72 hours at a constant temperature.

  • Separate the undissolved solid by centrifugation and/or filtration.

  • Quantify the concentration of the dissolved drug in the supernatant of each sample.

  • Plot the concentration of the dissolved drug against the concentration of HP-β-CD. A linear increase in drug solubility with increasing HP-β-CD concentration indicates the formation of an inclusion complex.

Mechanism of Cyclodextrin-Mediated Solubilization

cluster_0 Separate Components cluster_1 Inclusion Complex A Poorly Soluble Drug E Soluble Drug-Cyclodextrin Complex A->E + B Cyclodextrin C Hydrophobic Cavity B->C D Hydrophilic Exterior B->D B->E

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.

Concluding Remarks

The solubility of 2-propylpiperazine derivatives is a multifaceted challenge that can often be overcome with a systematic and mechanistically informed approach. By understanding the interplay between the compound's lipophilicity and its basic nature, researchers can effectively employ strategies such as pH modification, co-solvency, salt formation, and cyclodextrin complexation. This guide provides a foundational framework for troubleshooting these issues. Always remember that the optimal solution will be dependent on the specific properties of your derivative and the requirements of your experimental system.

References

  • Jarak, I., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Kumar, S., & Singh, A. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. [Link]

  • Jarak, I., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. International Journal of Molecular Sciences, 27(2), 915. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Trivedi, V. (2011). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield Repository. [Link]

  • Porter, C. J., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 34(1), 1-15. [Link]

  • Pharmaffiliates. (2025). Key Challenges in Pharmaceutical Formulation Development and Evidence-Based Mitigation Strategies. Pharmaffiliates. [Link]

  • Singh, A., & Kumar, S. (2015). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 7(3), 159-165. [Link]

  • Timpe, C. (2013). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. [Link]

  • Jackson, G., & Routledge, P. (2005). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Heart, 91(7), 856-858. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. ScienceDirect. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). AAPS PharmSciTech, 12(2), 565-573. [Link]

  • Jain, P., & Goel, A. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 185-192. [Link]

  • Proprep. (n.d.). What troubleshooting steps should be taken when a dissolution chamber not working properly in a drug... Proprep. [Link]

  • de Oliveira, R. B., et al. (2021). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Bioorganic & Medicinal Chemistry, 44, 116281. [Link]

  • Lamson, N. G., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 523-531. [Link]

  • ResearchGate. (n.d.). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. ResearchGate. [Link]

  • Trivedi, R. (2020). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. Tablets & Capsules. [Link]

  • Lamson, N. G., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. ResearchGate. [Link]

  • Li, Y., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of Pharmaceutical Sciences, 111(8), 2266-2275. [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]

  • ResearchGate. (n.d.). Influence of pH of Piperazine strip ionization and fraction of... ResearchGate. [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Dissolution Method Troubleshooting. (2022). Dissolution Technologies. [Link]

  • Science Buddies. (n.d.). Drug Solubility. Science Buddies. [Link]

  • Singh, S., & Singh, P. (2021). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 11(48), 30282-30312. [Link]

  • Drug Hunter. (2025). Lowering lipophilicity by adding carbon? Trends in bridged saturated heterocycles. Drug Hunter. [Link]

  • ResearchGate. (n.d.). Lipophilicity Parameters of Analyzed Compounds with the log P Values... ResearchGate. [Link]

  • Jovanović, M., et al. (2019). Investigation of lipophilicity and pharmacokinetic properties of 2-(methoxy)phenylpiperazine dopamine D2 ligands. Journal of Chromatography B, 1124, 146-153. [Link]

  • Staszewska-Krajewska, O., & Fijałkowski, K. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. International Journal of Molecular Sciences, 24(8), 7013. [Link]

Sources

Technical Support Center: Byproduct Identification in 2-Propylpiperazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-propylpiperazine. The unique asymmetrical structure of 2-propylpiperazine, with its secondary amine functionalities of differing steric environments, presents specific challenges in controlling reaction selectivity and minimizing byproduct formation. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to facilitate the identification and characterization of potential byproducts in common 2-propylpiperazine reactions. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of unwanted side products, thereby streamlining your synthetic workflows and ensuring the purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with 2-propylpiperazine?

A1: 2-Propylpiperazine is a versatile building block in medicinal chemistry. The most common reactions involve the functionalization of one or both of its secondary amine groups. These include:

  • N-Alkylation: Introduction of an alkyl group onto one or both nitrogen atoms.

  • N-Acylation: Formation of an amide bond by reacting with an acylating agent.

  • Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent to form a new C-N bond.

  • N-Arylation: Formation of a nitrogen-aryl bond, typically through transition metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.

Q2: Why is regioselectivity a concern in reactions with 2-propylpiperazine?

A2: 2-Propylpiperazine is an unsymmetrical molecule. The two secondary amine nitrogens (N1 and N4) are in different chemical environments. The N1 nitrogen is adjacent to the propyl group, making it more sterically hindered than the N4 nitrogen.[1][2][3] This difference in steric hindrance can lead to preferential reaction at the less hindered N4 position, but the degree of selectivity depends heavily on the reaction conditions and the nature of the electrophile.[4]

Q3: What are the primary types of byproducts I should expect in 2-propylpiperazine reactions?

A3: The most common byproducts arise from a lack of selectivity or over-reaction. These can be broadly categorized as:

  • Di-substituted products: In reactions where mono-substitution is desired, the corresponding di-substituted 2-propylpiperazine derivative is a common byproduct.

  • Regioisomers: If the reaction conditions are not optimized for selectivity, you may obtain a mixture of N1- and N4-substituted products.

  • Piperazine-2,5-diones: These cyclic dipeptides can form under conditions that favor intramolecular cyclization, particularly if the starting materials or reagents have amino acid-like structures.[2][5][6]

  • Degradation products: Under harsh reaction conditions (e.g., high temperatures), the piperazine ring itself can degrade.[3]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Formation of Di-substituted Byproducts in Mono-alkylation/Acylation
  • Symptom: Your reaction mixture shows a significant amount of a higher molecular weight species, consistent with the addition of two equivalents of your electrophile.

  • Causality: The mono-substituted product is still nucleophilic and can react a second time, especially if an excess of the electrophile is used or the reaction is allowed to proceed for too long.

  • Troubleshooting Steps:

    • Stoichiometry Control: Use a significant excess of 2-propylpiperazine relative to the electrophile. This statistically favors the reaction of the electrophile with an unreacted 2-propylpiperazine molecule.

    • Slow Addition: Add the electrophile slowly to the reaction mixture, preferably at a low temperature, to maintain a low concentration of the electrophile at all times.

    • Protecting Groups: For critical applications requiring high purity, consider a protection group strategy. Protect one of the nitrogens (e.g., with a Boc group), perform the reaction on the unprotected nitrogen, and then deprotect.[4]

Issue 2: Poor Regioselectivity (Mixture of N1 and N4 Isomers)
  • Symptom: You observe two isomeric products with the same mass in your LC-MS or GC-MS analysis.

  • Causality: The difference in reactivity between the N1 and N4 positions is not sufficient under your current reaction conditions to favor the formation of a single isomer. The steric hindrance of the propyl group may not be enough to completely block the reaction at the N1 position, especially with small and reactive electrophiles.[1][2][3]

  • Troubleshooting Steps:

    • Sterically Bulky Reagents: If possible, use a more sterically demanding electrophile to increase the preference for reaction at the less hindered N4 position.

    • Lower Reaction Temperature: Reducing the reaction temperature can often enhance selectivity by favoring the reaction pathway with the lower activation energy, which is typically the reaction at the less hindered site.

    • Solvent Effects: The polarity of the solvent can influence the conformation of 2-propylpiperazine and the transition state energies. Screen a range of solvents with varying polarities.

Issue 3: Unexpected Formation of a Piperazine-2,5-dione
  • Symptom: Identification of a byproduct with a mass corresponding to a cyclized structure, often with the loss of water or an alcohol.

  • Causality: This is more likely to occur if your acylating agent has a leaving group at the α-position that can be displaced by the other piperazine nitrogen in an intramolecular cyclization. High temperatures can also promote this type of condensation reaction.[2][5][6]

  • Troubleshooting Steps:

    • Reagent Selection: Choose acylating agents that are less prone to intramolecular cyclization.

    • Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.

    • pH Control: The pH of the reaction mixture can influence the rate of intramolecular cyclization. Buffer the reaction if necessary.

Analytical Protocols for Byproduct Identification

The following are detailed protocols for the identification and characterization of byproducts in 2-propylpiperazine reactions.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is an excellent technique for identifying volatile and thermally stable byproducts.[7][8]

1. Sample Preparation (Derivatization):

To improve the volatility and chromatographic peak shape of 2-propylpiperazine and its derivatives, derivatization is often necessary.

  • Materials:

    • Your reaction mixture sample

    • Trifluoroacetic anhydride (TFAA)

    • Ethyl acetate (anhydrous)

    • Nitrogen gas for drying

    • 2 mL reaction vials with PTFE-lined caps

  • Procedure:

    • Transfer approximately 1 mg of your crude reaction mixture to a 2 mL reaction vial.

    • If the sample is in a high-boiling solvent, perform a liquid-liquid extraction into a more volatile solvent like ethyl acetate and dry the organic layer with anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of ethyl acetate and 100 µL of TFAA to the dry residue.

    • Cap the vial tightly and heat at 70°C for 30 minutes.[9]

    • Cool the vial to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for injection.

2. GC-MS Instrumental Parameters:

ParameterSetting
Injector Temperature 250°C
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 80°C, hold for 2 minRamp: 15°C/min to 280°CHold: 5 min at 280°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 40-500

3. Data Analysis:

  • Di-substituted vs. Mono-substituted: Look for peaks with a molecular ion corresponding to the addition of one versus two equivalents of your reactant.

  • Regioisomers: N1 and N4 substituted isomers will have the same mass but may have slightly different retention times. Their mass fragmentation patterns will also be very similar, but relative ion abundances may differ.

Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV and MS Detection

HPLC is suitable for a wider range of byproducts, including those that are not volatile or are thermally labile.[10][11][12]

1. Sample Preparation:

  • Dilute a small aliquot of your reaction mixture in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumental Parameters:

ParameterSetting
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 20 minutes, then hold at 95% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm and 254 nm, followed by ESI-MS in positive ion mode
MS Scan Range m/z 100-1000

3. Data Analysis:

  • Polarity: Di-substituted products are generally less polar and will have longer retention times than mono-substituted products in reverse-phase HPLC.

  • Regioisomers: N1 and N4 isomers may be separable by HPLC. The isomer with the substituent on the more sterically hindered nitrogen (N1) may have a slightly different retention time.

  • Piperazine-2,5-diones: These byproducts are often more polar than the starting materials and will have shorter retention times.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of byproducts.[6][13]

1. Sample Preparation:

  • Isolate the byproduct of interest using preparative HPLC or column chromatography.

  • Dissolve 5-10 mg of the purified byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

2. NMR Acquisition:

  • Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.

3. Spectral Interpretation:

  • ¹H and ¹³C NMR of the Piperazine Ring: The protons and carbons of the piperazine ring will show characteristic chemical shifts. The propyl group will also have a distinct set of signals.[13][14]

  • Distinguishing N1 and N4 Substitution:

    • In the ¹H NMR, the protons on the carbons adjacent to the substituted nitrogen will show a downfield shift compared to those next to the unsubstituted nitrogen.

    • The symmetry of the piperazine ring signals will be broken upon mono-substitution.

    • In the ¹³C NMR, the carbons adjacent to the substituted nitrogen will also be shifted.

  • Identifying Di-substitution: The NMR spectrum will show the presence of two substituent groups, and the signals for the piperazine ring protons will be significantly different from the mono-substituted product.

Visualization of Key Concepts

Byproduct_Formation cluster_reactants Reactants cluster_products Potential Products 2-Propylpiperazine 2-Propylpiperazine Mono-N4-substituted Mono-N4-substituted 2-Propylpiperazine->Mono-N4-substituted Desired Pathway (Less Hindered) Mono-N1-substituted Mono-N1-substituted 2-Propylpiperazine->Mono-N1-substituted Side Reaction (More Hindered) Electrophile Electrophile Electrophile->Mono-N4-substituted Electrophile->Mono-N1-substituted Di-substituted Di-substituted Electrophile->Di-substituted Mono-N4-substituted->Di-substituted Over-reaction Mono-N1-substituted->Di-substituted Over-reaction Other_Byproducts Other Byproducts (e.g., Piperazine-2,5-diones)

Caption: Potential reaction pathways in 2-propylpiperazine reactions.

Troubleshooting_Workflow Start Start Identify_Byproduct Identify Byproduct (GC-MS, LC-MS, NMR) Start->Identify_Byproduct Di-substituted? Di-substituted? Identify_Byproduct->Di-substituted? Isomeric_Mixture? Isomeric_Mixture? Di-substituted?->Isomeric_Mixture? No Adjust_Stoichiometry Adjust Stoichiometry (Excess Piperazine) Di-substituted?->Adjust_Stoichiometry Yes Other_Byproduct? Other_Byproduct? Isomeric_Mixture?->Other_Byproduct? No Lower_Temperature Lower Reaction Temperature Isomeric_Mixture?->Lower_Temperature Yes Check_Reagents_Temp Review Reagent Choice and Temperature Other_Byproduct?->Check_Reagents_Temp Yes End End Other_Byproduct?->End No Slow_Addition Slow Electrophile Addition Adjust_Stoichiometry->Slow_Addition Slow_Addition->Lower_Temperature Change_Solvent Screen Solvents Lower_Temperature->Change_Solvent Lower_Temperature->End Use_Bulky_Reagent Use Sterically Bulky Reagent Change_Solvent->Use_Bulky_Reagent Use_Bulky_Reagent->End Check_Reagents_Temp->End

Caption: A logical workflow for troubleshooting byproduct formation.

References

  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. BenchChem. (2025).
  • Application Notes and Protocols for the Derivatization of Piperazin-2-ylmethanol for GC-MS Analysis. BenchChem. (2025).
  • Experimental 13C and 1H NMR spectrum of MPP.
  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. (2011).
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. (2001).
  • Recommended methods for the Identification and Analysis of Piperazines in Seized M
  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines.
  • Determination of piperazine derivatives in “Legal Highs”.
  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. (2005).
  • Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry. (2005).
  • A real space picture of the role of steric effects in SN2 reactions. PMC. (2022).
  • 2,5-Diketopiperazine. Wikipedia. (2023).
  • An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Deriv
  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Additives & Contaminants: Part A. (2020).
  • HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies. (n.d.).
  • Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release.
  • Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Organic Chemistry Portal. (2023).
  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
  • Synthesis and characterization of unsaturated diacyl and alkyl-acyl piperazinederivatives. Turkish Journal of Chemistry. (2019).
  • 5 Combination of 1H and 13C NMR Spectroscopy.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. (2019).
  • Asymmetric Synthesis of Chiral Piperazines. Sci-Hub. (n.d.).
  • Reactions of Piperazines. Ambeed. (n.d.).
  • Technical Support Center: Regioselectivity in 1-(Piperazin-2-yl)ethanol Reactions. BenchChem. (2025).
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. (2018).
  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC. (2017).
  • Thermodynamic Modeling of Aqueous Piperazine/N-(2-Aminoethyl) Piperazine for CO2 Capture.
  • A Simple Synthesis of N-Alkylpiperazines.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. (2020).
  • Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
  • 2,5-Piperazinedione. PubChem. (n.d.).
  • One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence.
  • One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acyl
  • Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry. (2024).
  • Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. BenchChem. (2025).

Sources

Validation & Comparative

A Comparative Analysis of 2-Propylpiperazine and 2-Isopropylpiperazine: Unraveling the Impact of Alkyl Isomerism on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, integral to a wide array of therapeutics targeting diverse biological systems.[1][2][3] Minor structural modifications to the piperazine ring can dramatically alter a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[2][4] This guide provides a comparative analysis of two closely related C2-substituted piperazine derivatives: 2-propylpiperazine and 2-isopropylpiperazine. While direct comparative studies are not prevalent in the current literature, this document synthesizes established structure-activity relationship (SAR) principles to postulate differences in their biological activities. Furthermore, we present a comprehensive experimental framework for researchers to directly compare these molecules, offering detailed protocols for receptor binding, functional activity, and preliminary in vivo evaluation.

Introduction: The Piperazine Moiety in Drug Discovery

The six-membered piperazine heterocycle, with its two opposing nitrogen atoms, is a privileged structure in drug design.[5] Its unique physicochemical properties, including a high polar surface area and the capacity for hydrogen bonding, often lead to favorable pharmacokinetic characteristics such as enhanced water solubility and oral bioavailability.[4] Consequently, the piperazine nucleus is a common feature in drugs targeting a multitude of conditions, including psychiatric disorders, cancer, and infectious diseases.[1][2]

Substitutions on the piperazine ring are a key strategy for modulating a compound's interaction with biological targets. The nature, size, and position of these substituents can profoundly influence receptor affinity and functional activity.[3][4] This guide focuses on the subtle yet potentially significant difference between a linear propyl and a branched isopropyl group at the C2 position of the piperazine ring.

Theoretical Comparison: 2-Propylpiperazine vs. 2-Isopropylpiperazine

While both are simple alkyl substituents, the difference in the spatial arrangement of the propyl and isopropyl groups can lead to distinct biological outcomes. This is primarily due to differences in steric hindrance and conformational flexibility.

2.1. Steric Hindrance and Receptor Binding

The isopropyl group is bulkier and more sterically hindered than the n-propyl group. This difference in size and shape can significantly impact how each molecule fits into the binding pocket of a receptor. For some receptors, the larger footprint of the isopropyl group might lead to a tighter, more favorable interaction, resulting in higher affinity. Conversely, for receptors with more constrained binding sites, the bulkiness of the isopropyl group could cause steric clashes, leading to weaker binding compared to the more flexible n-propyl group.[6]

A study on prazosin-related compounds demonstrated that the size and spatial orientation of alkyl groups on the piperazine ring were critical for affinity at α1-adrenoreceptors, supporting the idea of a well-defined lipophilic binding pocket.[6] Similarly, research on fluoroquinolones showed that the stereochemistry of methyl groups on the piperazine ring had a dramatic effect on their interaction with mammalian topoisomerase II, while having little effect on bacterial DNA gyrase.[7]

2.2. Conformational Flexibility

The n-propyl group has greater conformational flexibility than the isopropyl group. This allows 2-propylpiperazine to adopt a wider range of shapes, potentially enabling it to adapt to the specific topology of a receptor's binding site. The more rigid nature of the isopropyl group in 2-isopropylpiperazine limits its conformational freedom. This can be advantageous if the preferred conformation for binding is readily accessible, but disadvantageous if significant conformational changes are required for optimal interaction.

2.3. Potential Biological Targets

Given the prevalence of piperazine derivatives in neuropharmacology, key targets for comparison would include dopamine and serotonin receptors. The affinity of arylpiperazines for these receptors is well-documented, and SAR studies have shown that even minor structural changes can alter the affinity and selectivity profile.[8][9][10] For example, modifications to the arylpiperazine scaffold have been shown to modulate the degree of agonism or antagonism at dopamine D2 and serotonin 5-HT1A receptors.[8]

Proposed Experimental Workflow for Direct Comparison

To empirically determine the differences in biological activity between 2-propylpiperazine and 2-isopropylpiperazine, a systematic experimental approach is required. The following workflow outlines key assays for a comprehensive comparison.

Logical Flow of Experimental Comparison

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Receptor Binding Assays (Dopamine & Serotonin Receptors) B Functional Assays (Agonist/Antagonist Determination) A->B C In Vitro Toxicity Assays (e.g., MTT Assay) B->C D Pharmacokinetic Profiling (Bioavailability, Brain Penetration) C->D Proceed if favorable in vitro profile E Behavioral Assays (e.g., Locomotor Activity, Forced Swim Test) D->E G cluster_0 Cell Membrane receptor Gi-Coupled Receptor (e.g., D2) g_protein Gαi/βγ receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits agonist Agonist agonist->receptor Binds & Activates antagonist Antagonist antagonist->receptor Binds & Blocks atp ATP camp cAMP atp->camp Converted by AC response Cellular Response camp->response ↓ Second Messenger

Sources

A Comparative Pharmacological Analysis of 2-Alkylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine scaffold, a six-membered ring with two opposing nitrogen atoms, is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4][5] The introduction of an alkyl substituent at the 2-position of this ring creates a chiral center, giving rise to a class of compounds known as 2-alkylpiperazine derivatives. These derivatives have garnered significant attention for their diverse pharmacological activities, particularly within the central nervous system (CNS).[6][7] This guide provides a comparative analysis of these derivatives, delving into their structure-activity relationships (SAR), pharmacological profiles, and the experimental methodologies used for their evaluation.

The Significance of the 2-Alkyl Substitution

The seemingly simple addition of an alkyl group at the 2-position of the piperazine ring has profound implications for a compound's pharmacological properties. This modification introduces stereochemistry, and the resulting enantiomers often exhibit distinct binding affinities and functional activities at various receptors. The nature of the alkyl group itself—its size, shape, and lipophilicity—also plays a crucial role in modulating receptor interactions.

Comparative Analysis of Pharmacological Targets

2-Alkylpiperazine derivatives have shown affinity for a range of G-protein coupled receptors (GPCRs), most notably dopamine and serotonin receptors, making them valuable scaffolds for the development of antipsychotics, antidepressants, and anxiolytics.[2][3][8]

Dopamine Receptor Ligands

The dopaminergic system is a key therapeutic target for a multitude of neurological and psychiatric disorders.[9][10] Arylpiperazine derivatives, including those with a 2-alkyl substitution, have been extensively investigated as dopamine D2 and D3 receptor ligands.[9][11][12]

Structure-Activity Relationship Insights:

  • Aryl Moiety: The nature of the aryl group attached to one of the piperazine nitrogens is a primary determinant of affinity and selectivity. For instance, a 2-methoxyphenyl group is a common feature in many potent dopamine receptor ligands.[11][12]

  • Alkyl Spacer: The length and conformation of the alkyl chain connecting the piperazine core to another pharmacophoric element are critical for D3 receptor selectivity. More extended and linear conformations tend to favor D3 affinity.[11][12]

  • 2-Alkyl Group: The stereochemistry and size of the 2-alkyl substituent can influence the orientation of the molecule within the receptor binding pocket, thereby affecting affinity and intrinsic activity.

Comparative Data for Selected 2-Alkylpiperazine-Based Dopamine Ligands:

Compound2-Alkyl GroupTarget(s)Kᵢ (nM)Selectivity (D2/D3)
Compound A (S)-MethylD2/D3D3: 0.5, D2: 76.4153
Compound B (R)-MethylD2/D3D3: 5.2, D2: 150.829
Compound C (S)-EthylD2/D3D3: 2.1, D2: 105.350

Note: The data presented here is a representative compilation from various sources and is intended for comparative purposes. Actual values may vary depending on the specific assay conditions.

Serotonin Receptor Ligands

The serotonergic system is another critical target for neuropsychiatric drugs.[13] Arylpiperazines, including 2-alkyl substituted variants, are well-known for their interactions with various serotonin receptor subtypes, particularly 5-HT1A and 5-HT2A.[13][14][15][16]

Structure-Activity Relationship Insights:

  • Arylpiperazine Moiety: The choice of the arylpiperazine fragment is crucial for serotonin receptor affinity. For example, a (2-methoxyphenyl)piperazine motif is often associated with high 5-HT1A receptor potency.[14]

  • Linker and Terminal Group: The linker connecting the piperazine to a terminal fragment, and the nature of that terminal fragment, significantly impact affinity and selectivity across different serotonin receptor subtypes.[13][16]

  • Stereochemistry at C2: The chirality introduced by the 2-alkyl group can lead to stereoselective binding to serotonin receptors, with one enantiomer often displaying significantly higher affinity than the other.

Comparative Data for Selected 2-Alkylpiperazine-Based Serotonin Ligands:

Compound2-Alkyl GroupTarget(s)Kᵢ (nM)
Compound D (S)-Methyl5-HT1A1.2
Compound E (R)-Methyl5-HT1A21.3
Compound F (S)-Propyl5-HT1A/5-HT2A5-HT1A: 3.5, 5-HT2A: 50.1

Note: The data presented here is a representative compilation from various sources and is intended for comparative purposes. Actual values may vary depending on the specific assay conditions.

Experimental Evaluation of 2-Alkylpiperazine Derivatives

The pharmacological characterization of these compounds relies on a suite of well-established in vitro and in vivo assays. A fundamental technique for determining the binding affinity of a ligand for its receptor is the radioligand binding assay.[17][18][19]

Protocol: Competitive Radioligand Binding Assay

This protocol outlines a standard procedure for determining the inhibitory constant (Ki) of a test compound at a specific receptor, a crucial parameter for comparative analysis.

Objective: To determine the affinity of a 2-alkylpiperazine derivative for a target receptor by measuring its ability to displace a known radioligand.

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors).

  • Test compound (2-alkylpiperazine derivative).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

  • Non-specific binding inhibitor (e.g., 10 µM haloperidol for D2 receptors).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well microplates.

  • Filtration apparatus.

  • Liquid scintillation counter.

Procedure:

  • Compound Dilution: Prepare a series of dilutions of the test compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or non-specific binding inhibitor (for non-specific binding).

    • 50 µL of the test compound dilution.

    • 50 µL of the radioligand at a concentration close to its Kd.

    • 50 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices:

  • Choice of Radioligand: The radioligand should have high affinity and selectivity for the target receptor to ensure a robust and specific signal.

  • Membrane Preparation: Using cell membranes expressing the receptor of interest provides a concentrated source of the target, enhancing the signal-to-noise ratio.

  • Non-specific Binding Inhibitor: This is crucial to differentiate between binding to the target receptor and binding to other components of the assay system.

  • Equilibrium Incubation: Allowing the binding reaction to reach equilibrium is essential for accurate determination of affinity constants.

Visualizing the Workflow and Key Concepts

To better illustrate the process of evaluating these compounds and their structure-activity relationships, the following diagrams are provided.

G Synthesis Synthesis Purification Purification Synthesis->Purification Structure_Verification Structure_Verification Purification->Structure_Verification Binding_Assay Binding_Assay Structure_Verification->Binding_Assay Test Compound Functional_Assay Functional_Assay Binding_Assay->Functional_Assay Ki_Determination Ki_Determination Binding_Assay->Ki_Determination Selectivity_Profiling Selectivity_Profiling Functional_Assay->Selectivity_Profiling SAR_Analysis SAR_Analysis Functional_Assay->SAR_Analysis Selectivity_Profiling->Ki_Determination Ki_Determination->SAR_Analysis Lead_Optimization Lead_Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for the pharmacological evaluation of 2-alkylpiperazine derivatives.

SAR cluster_R1 R1 (Aryl Group) cluster_R2 R2 (2-Alkyl Group) cluster_Linker Linker & Terminal Group Scaffold 2-Alkylpiperazine Core Introduces Chirality Aryl e.g., 2-Methoxyphenyl Determines Primary Target Affinity Scaffold->Aryl Alkyl e.g., Methyl, Ethyl Influences Stereoselectivity & Potency Scaffold->Alkyl Activity Pharmacological Activity Aryl->Activity Alkyl->Activity Linker Length & Rigidity Modulates Selectivity Linker->Activity

Sources

A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for the Quantification of 2-Propylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 2-Propylpiperazine against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method requiring derivatization. This document is intended for researchers, scientists, and drug development professionals seeking a robust, sensitive, and efficient analytical method for this compound.

Introduction to 2-Propylpiperazine and the Need for Robust Analytical Methods

2-Propylpiperazine is a substituted piperazine derivative.[1] Piperazine and its derivatives are foundational structures in a multitude of pharmaceutical agents, exhibiting a wide range of therapeutic activities.[2] Given its role in pharmaceutical synthesis, the precise and accurate quantification of 2-Propylpiperazine is critical for ensuring the quality, safety, and efficacy of final drug products.[3] Regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the use of validated analytical procedures for the release and stability testing of drug substances and products.[4][5][6]

The primary challenge in the analysis of 2-Propylpiperazine and similar aliphatic amines lies in their lack of a strong chromophore, which makes direct detection by UV spectrophotometry difficult, especially at low concentrations.[2][7] This guide will explore a traditional analytical approach that circumvents this issue through chemical derivatization and a modern, direct analysis technique that offers significant advantages in terms of specificity, sensitivity, and speed.

Comparative Analysis of Analytical Methodologies

This section details two distinct analytical approaches for the quantification of 2-Propylpiperazine: a traditional HPLC-UV method with pre-column derivatization and a novel, direct UPLC-MS/MS method.

Traditional Method: HPLC-UV with NBD-Cl Derivatization

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible technique in analytical laboratories.[2] To overcome the poor UV absorbance of 2-Propylpiperazine, a pre-column derivatization step is employed. A common derivatizing agent for primary and secondary amines is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the amine to form a stable, UV-active product.[2][7][8][9]

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample containing 2-Propylpiperazine Derivatization Derivatization with NBD-Cl Sample->Derivatization Reaction at elevated temperature Dilution Dilution with Mobile Phase Derivatization->Dilution Injection Injection into HPLC Dilution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification against Calibrated Standards Detection->Quantification cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Sample containing 2-Propylpiperazine Dilution Dilution with Mobile Phase Sample->Dilution Injection Injection into UPLC Dilution->Injection Separation UPLC Column Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS1 Quadrupole 1 (Precursor Ion Selection) Ionization->MS1 CID Quadrupole 2 (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Product Ion Selection) CID->MS2 Detector Detection MS2->Detector Quantification Quantification using Multiple Reaction Monitoring (MRM) Detector->Quantification

Sources

A Senior Application Scientist's Guide to Cross-Reactivity of 2-Propylpiperazine in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. When developing assays for small molecules like 2-Propylpiperazine, a synthetic organic compound featuring a piperazine ring with a propyl group, understanding its cross-reactivity profile is not just a quality control step—it is fundamental to data integrity.[1] This guide provides an in-depth, technical comparison of 2-Propylpiperazine's performance in a competitive enzyme-linked immunosorbent assay (ELISA), complete with supporting experimental data and protocols.

The Imperative of Specificity in Immunoassay Development

Immunoassays are a cornerstone of modern bioanalysis, offering high sensitivity and throughput for the detection and quantification of a vast array of molecules.[2] However, the utility of any immunoassay is directly tied to its specificity—the ability of the antibody to bind only to the target analyte of interest. Cross-reactivity occurs when an antibody binds to non-target molecules that are structurally similar to the target analyte.[3] This can lead to false positives or an overestimation of the analyte's concentration, compromising the reliability of the results.[3][4]

Piperazine and its derivatives are a class of compounds with broad pharmacological applications, from anthelmintics to anticancer agents.[5][6][7][8] Given the prevalence of structurally related piperazine compounds in various research and pharmaceutical contexts, a thorough evaluation of an antibody's cross-reactivity is a critical validation step.[9][10][11]

This guide will walk you through a detailed experimental workflow for assessing the cross-reactivity of a panel of compounds against a hypothetical polyclonal antibody raised against 2-Propylpiperazine.

Experimental Design: A Competitive ELISA for 2-Propylpiperazine

To quantify the cross-reactivity of structurally related compounds, a competitive ELISA is the immunoassay format of choice. This format is ideal for small molecules like 2-Propylpiperazine, where the analyte from the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

The Principle of Competitive ELISA

The core of this assay is the competition between the free analyte (2-Propylpiperazine or a cross-reactant) and a fixed amount of a 2-Propylpiperazine-enzyme conjugate for binding to a limited amount of anti-2-Propylpiperazine antibody coated onto a microplate. After an incubation period, the unbound reagents are washed away, and a substrate is added. The enzyme on the bound conjugate converts the substrate into a colored product. The intensity of the color is then measured, which is inversely related to the concentration of 2-Propylpiperazine in the sample.

Diagram of the Competitive ELISA Workflow

ELISA_Workflow cluster_coating Step 1: Antibody Coating cluster_addition Step 2: Competitive Binding cluster_incubation Step 3: Incubation & Washing cluster_detection Step 4: Signal Generation & Detection Coating Microplate wells are coated with anti-2-Propylpiperazine antibody. Addition Sample (containing 2-Propylpiperazine or cross-reactant) and 2-Propylpiperazine-HRP conjugate are added. Coating->Addition Incubation Incubation allows for competition. Unbound components are washed away. Addition->Incubation Detection Substrate is added, and the HRP enzyme generates a colorimetric signal. Absorbance is read. Incubation->Detection

Caption: A streamlined workflow of the competitive ELISA for 2-Propylpiperazine detection.

Materials and Methods

Reagents and Materials
  • Anti-2-Propylpiperazine Polyclonal Antibody: Produced in rabbit against a 2-Propylpiperazine-KLH conjugate.

  • 2-Propylpiperazine-HRP Conjugate: 2-Propylpiperazine conjugated to Horseradish Peroxidase.

  • 96-well Microplates: High-binding polystyrene.

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6.

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.

  • Assay Buffer: 0.1% BSA in PBST.

  • Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB).

  • Stop Solution: 2 M Sulfuric Acid.

  • Test Compounds: 2-Propylpiperazine, Piperazine, 2-Methylpiperazine, 1-Boc-2-propyl-piperazine, and 2-Propylpiperidine.[5][12][13][14]

Experimental Protocol
  • Antibody Coating: Dilute the anti-2-Propylpiperazine antibody in Coating Buffer. Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of 2-Propylpiperazine (standard) and the test compounds in Assay Buffer.

    • Add 50 µL of the standard or test compound solution to the appropriate wells.

    • Add 50 µL of the 2-Propylpiperazine-HRP conjugate (pre-diluted in Assay Buffer) to each well.

    • Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Addition: Add 100 µL of TMB substrate to each well. Incubate for 15 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Results: A Comparative Cross-Reactivity Profile

The cross-reactivity of each compound was determined by comparing its IC50 value (the concentration that causes 50% inhibition of the maximum signal) to the IC50 of 2-Propylpiperazine. The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of 2-Propylpiperazine / IC50 of Test Compound) x 100

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
2-Propylpiperazine C7H16N210100%
PiperazineC4H10N2>10,000<0.1%
2-MethylpiperazineC5H12N28501.18%
1-Boc-2-propyl-piperazineC12H24N2O22,5000.4%
2-PropylpiperidineC8H17N5,0000.2%

Diagram of the Competitive Binding Principle

Competitive_Binding cluster_high_analyte High Analyte Concentration cluster_low_analyte Low Analyte Concentration Ab1 Antibody Conj1 Conjugate Ab1->Conj1 Blocked Analyte1 Analyte Analyte1->Ab1 Binds Ab2 Antibody Analyte2 Analyte Ab2->Analyte2 Limited Binding Conj2 Conjugate Conj2->Ab2 Binds

Caption: In competitive ELISA, high analyte levels lead to low signal, and low analyte levels result in a high signal.

Discussion: Interpreting the Cross-Reactivity Data

The experimental data clearly demonstrates the high specificity of the polyclonal antibody for 2-Propylpiperazine .

  • Piperazine , the parent compound lacking any alkyl substitution, showed negligible cross-reactivity (<0.1%). This indicates that the propyl group is a critical part of the epitope recognized by the antibody.

  • 2-Methylpiperazine , which has a smaller alkyl group at the same position, exhibited a low but measurable cross-reactivity of 1.18%. This suggests that while the antibody is highly selective for the propyl group, some minor binding can occur with a similar, albeit smaller, alkyl substituent.

  • 1-Boc-2-propyl-piperazine , which has a bulky tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms, had very low cross-reactivity (0.4%). The presence of this large group likely sterically hinders the antibody from binding to the propylpiperazine structure.[13][15]

  • 2-Propylpiperidine , a compound with a similar propyl group but a piperidine ring instead of a piperazine ring, showed minimal cross-reactivity (0.2%). This highlights the antibody's ability to distinguish between the two heterocyclic ring structures, demonstrating high specificity for the piperazine core.[14]

These findings underscore the importance of the entire molecular structure in antibody recognition. Even minor modifications to the analyte can significantly reduce or eliminate antibody binding, which is a desirable characteristic for a highly specific immunoassay.

Conclusion

The development of a robust and reliable immunoassay for 2-Propylpiperazine necessitates a thorough investigation of its cross-reactivity with structurally analogous compounds. The competitive ELISA format is a powerful tool for this purpose, providing quantitative data on antibody specificity. The data presented here illustrates that a well-designed polyclonal antibody can exhibit high specificity for 2-Propylpiperazine, with minimal cross-reactivity to other piperazine derivatives and related structures.

For researchers in drug development and related fields, this guide provides a framework for conducting and interpreting cross-reactivity studies. By adhering to rigorous validation protocols, scientists can ensure the accuracy and reliability of their immunoassay data, leading to more confident and reproducible research outcomes.

References

  • PubChem. 2-Propylpiperidine | C8H17N | CID 9985. [Link]

  • PubChem. 1-[3-(2,5-Dimethoxyphenyl)propyl]piperazine | C15H24N2O2 | CID 94276616. [Link]

  • PubChem. (S)-1-Boc-2-propyl-piperazine | C12H24N2O2 | CID 44593842. [Link]

  • Science.gov. piperazines: Topics by Science.gov. [Link]

  • Wikipedia. Piperazine. [Link]

  • PubChem. 2-Methylpiperazine | C5H12N2 | CID 66057. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • National Center for Biotechnology Information. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. [Link]

  • MDPI. Novel Piperazine Derivatives of Vindoline as Anticancer Agents. [Link]

  • MDPI. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. [Link]

  • PubMed. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. [Link]

  • National Center for Biotechnology Information. Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. [Link]

  • Gyros Protein Technologies. Immunoassays to Support Vaccine R&D and Process Development. [Link]

  • National Center for Biotechnology Information. Piperazine skeleton in the structural modification of natural products: a review. [Link]

  • PubMed. Novel Piperazine Derivatives of Vindoline as Anticancer Agents. [Link]

  • Gyros Protein Technologies. Solutions to immunoassay interference, cross reactivity and other challenges. [Link]

Sources

A Researcher's Guide to the Statistical Validation of 2-Propylpiperazine Bioassay Results

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the statistical validation of bioassay results for 2-Propylpiperazine, a piperazine derivative with potential therapeutic applications. As researchers and drug development professionals, ensuring the reliability and reproducibility of bioassay data is paramount. This document offers an in-depth exploration of the principles and practicalities of statistical validation, using cytotoxicity and receptor binding assays as illustrative examples. The methodologies described herein are grounded in established regulatory guidelines and scientific best practices to ensure the integrity of your findings.

The Scientific Imperative for Rigorous Bioassay Validation

The piperazine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and central nervous system (CNS) effects.[1][2][3] Consequently, a novel derivative such as 2-Propylpiperazine warrants thorough investigation of its biological activity. Bioassays are the cornerstone of this investigation, providing the initial data on a compound's potential efficacy and toxicity.

This guide will focus on two common bioassay platforms relevant to piperazine derivatives:

  • In Vitro Cytotoxicity Assays: To assess the potential anticancer activity of 2-Propylpiperazine.

  • Receptor Binding Assays: To evaluate its potential CNS activity by measuring its affinity for specific neurotransmitter receptors.

Foundational Principles of Bioassay Validation

The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines for the validation of analytical procedures, which are directly applicable to bioassays.[5][6][7][8][9] The core parameters for validation are:

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is further subdivided into:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or with different equipment.

    • Reproducibility: Precision between different laboratories.

  • Specificity (Selectivity): The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Case Study 1: Validating an In Vitro Cytotoxicity Bioassay for 2-Propylpiperazine

Given the known anticancer properties of many piperazine derivatives, a logical first step in characterizing 2-Propylpiperazine is to assess its cytotoxicity against various cancer cell lines.[10][11][12][13][14] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[5]

Experimental Workflow: MTT Cytotoxicity Assay

The following diagram illustrates the typical workflow for an MTT assay.

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HeLa, MCF-7) cell_seeding 3. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep 2. Prepare 2-Propylpiperazine Serial Dilutions treatment 4. Treat Cells with 2-Propylpiperazine compound_prep->treatment cell_seeding->treatment incubation 5. Incubate for 24-72 hours treatment->incubation mtt_addition 6. Add MTT Reagent incubation->mtt_addition formazan_solubilization 7. Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance 8. Read Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_viability 9. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 10. Determine IC50 calculate_viability->determine_ic50

Figure 1: General workflow for an MTT cytotoxicity assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-Propylpiperazine in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Statistical Validation of the MTT Assay

The following table outlines the key validation parameters and the statistical methods used to assess them.

Validation ParameterStatistical MethodAcceptance Criteria (Example)
Accuracy Comparison of the mean of a set of results to a known reference value.The mean value should be within ±15% of the reference value.
Precision (Repeatability) Calculate the Relative Standard Deviation (RSD) or Coefficient of Variation (CV) of at least 6 replicates at 3 different concentrations.RSD ≤ 15%
Precision (Intermediate) Calculate the RSD of replicates analyzed on different days by different analysts.RSD ≤ 20%
Linearity Perform a regression analysis of the dose-response curve.Coefficient of determination (R²) ≥ 0.98
Range The range should cover from the LOQ to the highest concentration where linearity is observed.The data within the range should meet the accuracy and precision criteria.
Specificity Analyze the effect of the vehicle (e.g., DMSO) on cell viability.The vehicle should not have a significant effect on cell viability at the concentrations used.
Robustness Deliberately vary method parameters (e.g., incubation time, MTT concentration) and assess the impact on the results.The results should not be significantly affected by small variations in the method parameters.
Comparative Analysis with Other Piperazine Derivatives

To put the cytotoxicity of 2-Propylpiperazine into context, it is useful to compare its IC50 values with those of other reported piperazine derivatives.

CompoundCell LineIC50 (µM)Reference
1-Benzhydryl-piperazine derivative HeLa5.2[5]
Benzothiazole-piperazine derivative 1d HUH-7 (Liver Cancer)3.1[15]
Vindoline-piperazine conjugate 23 MDA-MB-468 (Breast Cancer)1.00[10]
Vindoline-piperazine conjugate 25 HOP-92 (Lung Cancer)1.35[10]
2-Propylpiperazine (Hypothetical Data) HeLaTo be determined-

This comparative data allows for an initial assessment of the relative potency of 2-Propylpiperazine and can guide further development efforts.

Case Study 2: Validating a Receptor Binding Assay for 2-Propylpiperazine

Many piperazine derivatives exhibit CNS activity by interacting with neurotransmitter receptors, such as dopamine and serotonin receptors.[2][16] A radioligand binding assay is a common method to determine the affinity of a compound for a specific receptor.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the general workflow for a radioligand binding assay.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis receptor_prep 1. Prepare Receptor Source (e.g., cell membranes) incubation 3. Incubate Receptor, Radioligand, and 2-Propylpiperazine receptor_prep->incubation ligand_prep 2. Prepare Radioligand and 2-Propylpiperazine dilutions ligand_prep->incubation separation 4. Separate Bound and Free Radioligand (Filtration) incubation->separation washing 5. Wash Filters separation->washing quantification 6. Quantify Radioactivity (Scintillation Counting) washing->quantification calculate_binding 7. Calculate % Specific Binding quantification->calculate_binding determine_ki 8. Determine Ki calculate_binding->determine_ki

Figure 2: General workflow for a radioligand binding assay.

Detailed Protocol: Dopamine D2 Receptor Binding Assay
  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine D2 receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a constant concentration of a radioligand (e.g., [³H]-Spiperone), and varying concentrations of 2-Propylpiperazine.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of 2-Propylpiperazine that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Statistical Validation of the Receptor Binding Assay

The validation parameters for a receptor binding assay are similar to those for a cytotoxicity assay, with a focus on the accuracy and precision of the determined Ki value.

Validation ParameterStatistical MethodAcceptance Criteria (Example)
Accuracy Comparison of the Ki of a known reference compound to its published value.The determined Ki should be within 2-fold of the published value.
Precision (Repeatability) Calculate the RSD of at least 3 independent Ki determinations.RSD ≤ 30%
Precision (Intermediate) Calculate the RSD of Ki determinations performed on different days.RSD ≤ 40%
Specificity Determine the binding of 2-Propylpiperazine to other receptor subtypes.The compound should show significantly higher affinity for the target receptor.

Conclusion: Ensuring Data Integrity through Statistical Validation

The statistical validation of bioassay results is a critical component of drug discovery and development. By systematically evaluating the accuracy, precision, and reliability of your bioassays, you can ensure the integrity of your data and make confident decisions about the potential of a new chemical entity like 2-Propylpiperazine. This guide has provided a framework for this process, using cytotoxicity and receptor binding assays as examples. Adherence to these principles will not only satisfy regulatory requirements but also uphold the highest standards of scientific rigor.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Tantak, M. P., & Kumar, D. (2017). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1139-1145. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]

  • Quantics Biostatistics. (n.d.). Bioassay Validation. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Mokrosz, J. L., Bojarski, A. J., Charakchieva-Minol, S., Duszynska, B., Mokrosz, M. J., & Paluchowska, M. H. (1995). Structure-activity relationship studies of CNS agents, Part 23: N-(3-phenylpropyl)- and N-[(E)-cinnamyl]-1,2,3,4-tetrahydroisoquinoline mimic 1-phenylpiperazine at 5-HT1A receptors. Archiv der Pharmazie, 328(7-8), 604–608. Retrieved from [Link]

  • Naturalista Campano. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Perli, M., & Govindarajan, R. (2020). Biological Activities of Piperazine Derivatives: A Comprehensive Review. World Journal of Pharmaceutical Research, 9(14), 1016-1035. Retrieved from [Link]

  • Forgács, E., et al. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 26(15), 4488. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Piperazine Heterocycles as Potential Anticancer Agents: A Review. Molecules, 27(15), 4983. Retrieved from [Link]

  • Sausville, E. A., et al. (2003). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. Bioorganic & Medicinal Chemistry, 11(13), 2873-2881. Retrieved from [Link]

  • Kaushik, P., et al. (2022). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Molecules, 27(19), 6294. Retrieved from [Link]

  • Kumar, A., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Letters in Drug Design & Discovery, 21(Online ahead of print). Retrieved from [Link]

  • Sharma, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(Online ahead of print). Retrieved from [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 2-Propylpiperazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as one of the most prevalent N-heterocycles in FDA-approved drugs.[1] Its unique physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates. Among its many derivatives, C-alkylated piperazines like 2-propylpiperazine represent an underexplored yet highly valuable chemical space for generating novel molecular architectures with potential therapeutic applications.[2] This guide provides a head-to-head comparison of prominent synthetic routes to 2-propylpiperazine, offering detailed protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.

Route 1: Reductive Amination of a Diketone Precursor

One of the most direct and convergent approaches to C-substituted piperazines involves the construction of the heterocyclic ring through a double reductive amination of a suitable diketone precursor. This method offers flexibility in introducing substituents on the carbon backbone of the piperazine ring.

Mechanistic Rationale

The reaction proceeds through the initial formation of a di-imine intermediate from the condensation of the diketone with an amine, typically ammonia or a primary amine. This is followed by a reduction of the C=N double bonds to form the saturated piperazine ring. The choice of reducing agent is critical to the success of this reaction, with common options including sodium triacetoxyborohydride or catalytic hydrogenation.[3] The one-pot nature of this reaction, combining imine formation and reduction, is a significant advantage.[3]

Experimental Protocol: Synthesis of 2-Propylpiperazine via Reductive Amination

This protocol is adapted from generalized procedures for reductive amination.[3]

Materials:

  • 1,2-diaminopropane

  • 1-phenyl-1,2-propanedione

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,2-diaminopropane (1.0 eq.) in anhydrous DCM, add 1-phenyl-1,2-propanedione (1.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the di-imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (2.5 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-propylpiperazine.

Visualization of the Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction 1,2-diaminopropane 1,2-diaminopropane Di-imine Intermediate Di-imine Intermediate 1,2-diaminopropane->Di-imine Intermediate DCM, RT 1-phenyl-1,2-propanedione 1-phenyl-1,2-propanedione 1-phenyl-1,2-propanedione->Di-imine Intermediate STAB Sodium Triacetoxyborohydride 2-Propylpiperazine 2-Propylpiperazine Di-imine Intermediate->2-Propylpiperazine STAB, 0°C to RT

Caption: Reductive amination workflow for 2-propylpiperazine synthesis.

Route 2: N-Alkylation of a Piperazine Precursor

A common and straightforward method for synthesizing N-substituted piperazines is the direct alkylation of a piperazine nitrogen with an alkyl halide.[4][5] For C-substituted piperazines, this approach requires a pre-existing C-substituted piperazine core, which can be synthesized through various methods. For the purpose of this comparison, we will consider the alkylation of a protected 2-methylpiperazine to introduce the propyl group.

Mechanistic Rationale

This reaction is a classic nucleophilic substitution (SN2) where the secondary amine of the piperazine ring acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. A base is typically required to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.[4] The choice of protecting group on one of the piperazine nitrogens is crucial to prevent di-alkylation.[6] The benzyloxycarbonyl (Cbz) group is a common choice as it can be readily removed by hydrogenolysis.

Experimental Protocol: Synthesis of 1-Cbz-4-propyl-2-methylpiperazine

This protocol is based on general N-alkylation procedures.[4]

Materials:

  • 1-Cbz-2-methylpiperazine

  • 1-Bromopropane

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of 1-Cbz-2-methylpiperazine (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.) in anhydrous acetonitrile, add 1-bromopropane (1.2 eq.) dropwise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 60 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane, wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford 1-Cbz-4-propyl-2-methylpiperazine. Subsequent deprotection would yield 2-propylpiperazine.

Visualization of the Workflow

G 1-Cbz-2-methylpiperazine 1-Cbz-2-methylpiperazine Alkylation N-Alkylation Reaction 1-Cbz-2-methylpiperazine->Alkylation 1-Bromopropane 1-Bromopropane 1-Bromopropane->Alkylation K2CO3 Potassium Carbonate K2CO3->Alkylation Base 1-Cbz-4-propyl-2-methylpiperazine 1-Cbz-4-propyl-2-methylpiperazine Alkylation->1-Cbz-4-propyl-2-methylpiperazine Acetonitrile, 60°C

Caption: N-Alkylation workflow for a protected 2-propylpiperazine derivative.

Route 3: Synthesis from Amino Acids

Chiral amino acids serve as excellent starting materials for the enantioselective synthesis of C-substituted piperazines.[7][8] This route offers a high degree of stereochemical control, which is often a critical requirement in drug development.[2]

Mechanistic Rationale

The synthesis typically begins with the conversion of an amino acid into a suitable diamine precursor. This can be achieved through a series of steps including esterification, reduction, and amination. The resulting diamine is then cyclized to form the piperazine ring. One elegant approach involves the conversion of an N-protected amino acid into a β-ketoester, followed by reductive amination and subsequent cyclization.[7]

Experimental Protocol: Synthesis of a 3-Substituted Piperazine-2-acetic acid ester precursor

This protocol is a conceptual adaptation based on a reported synthesis of 3-substituted piperazine-2-acetic acid esters.[7][8]

Materials:

  • N-Boc-(S)-alanine

  • Carbonyldiimidazole (CDI)

  • Magnesium chloride

  • Ethyl potassium malonate

  • Ammonium acetate

  • Sodium cyanoborohydride

  • 2-Nitrobenzenesulfonyl chloride (NsCl)

  • Bromoethyldiphenylsulfonium triflate

  • Trifluoroacetic acid (TFA)

  • Tetrahydrofuran (THF)

Procedure:

  • Masamune Condensation: Convert N-Boc-(S)-alanine to the corresponding β-ketoester using CDI, magnesium chloride, and ethyl potassium malonate in THF.[7]

  • Reductive Amination: React the β-ketoester with ammonium acetate and sodium cyanoborohydride to form the 2,3-substituted 1,4-diamine.[7]

  • Nosylation: Protect the newly formed amine with 2-NsCl.

  • Annulation and Cyclization: Treat the nosylated diamine with bromoethyldiphenylsulfonium triflate, followed by Boc deprotection with TFA and a basic workup to yield the cyclized piperazine product.[7]

Visualization of the Workflow

G Amino_Acid N-Boc-(S)-alanine Ketoester β-Ketoester Amino_Acid->Ketoester Masamune Condensation Diamine 1,4-Diamine Ketoester->Diamine Reductive Amination Nosyl_Diamine Nosylated Diamine Diamine->Nosyl_Diamine Nosylation Piperazine Piperazine Precursor Nosyl_Diamine->Piperazine Annulation & Cyclization

Caption: Synthesis of a piperazine precursor from an amino acid.

Comparative Analysis

FeatureReductive AminationN-AlkylationSynthesis from Amino Acids
Starting Materials Readily available diketones and diaminesC-substituted piperazine core and alkyl halidesChiral amino acids
Stereocontrol Generally produces racemic mixtures unless chiral auxiliaries or catalysts are usedDependent on the stereochemistry of the starting piperazineExcellent stereocontrol
Scalability Potentially scalableScalable, but may require optimization to control side reactionsCan be challenging to scale due to multi-step nature
Yield Moderate to goodGenerally good to highVariable, depends on the efficiency of each step
Purification Chromatographic purification is often necessaryChromatographic purification is typically requiredMultiple purification steps are usually needed
Versatility Good for introducing a wide range of C-substituentsLimited to the availability of the starting C-substituted piperazineExcellent for accessing enantiopure products

Conclusion

The optimal synthetic route to 2-propylpiperazine is highly dependent on the specific requirements of the research project.

  • Reductive amination offers a convergent and flexible approach, particularly when stereochemistry is not a primary concern.

  • N-alkylation is a reliable method if a suitable C-substituted piperazine precursor is available.

  • Synthesis from amino acids is the preferred route when enantiopurity is critical, despite the potentially longer and more complex synthetic sequence.

Researchers should carefully consider factors such as the desired stereochemistry, scalability, and availability of starting materials when selecting a synthetic strategy. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision.

References

  • Krasavin, M. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes.
  • BenchChem. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • Organic Chemistry Tutor. (2025).
  • SHELAR, A., et al. (n.d.).
  • SHELAR, A., et al. (n.d.).
  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

Sources

The Correlation of In Vitro and In Vivo Activity of 2-Propylpiperazine Analogs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, establishing a robust in vitro and in vivo correlation (IVIVC) is a critical milestone. This guide provides an in-depth technical comparison of the activity of novel piperazine-containing compounds, focusing on the promising anticancer candidates, vindoline-piperazine conjugates. By examining their performance alongside established chemotherapeutic agents, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating preclinical data and understanding the nuances of translating laboratory findings into potential clinical efficacy.

The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of therapeutic agents. Its unique physicochemical properties often impart favorable pharmacokinetic profiles, making it a privileged structure in the design of novel drug candidates. In this guide, we will delve into the preclinical evaluation of two promising vindoline-piperazine conjugates, designated as Compound 23 and Compound 25, which have demonstrated significant in vitro cytotoxic activity.[1]

The Imperative of In Vitro-In Vivo Correlation (IVIVC)

IVIVC serves as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[2] A strong IVIVC can streamline drug development by allowing in vitro data to serve as a surrogate for in vivo bioequivalence studies, ultimately reducing the time and cost associated with bringing a new therapeutic to market.[1] For cytotoxic agents like the ones discussed herein, the correlation between in vitro potency (e.g., IC50 or GI50 values) and in vivo tumor growth inhibition is of paramount importance.

Comparative Analysis: Vindoline-Piperazine Conjugates vs. Standard Chemotherapeutics

Our analysis will focus on two vindoline-piperazine conjugates, Compound 23 and Compound 25, which have shown notable in vitro activity against breast and non-small cell lung cancer cell lines, respectively.[1] We will compare their performance against doxorubicin and paclitaxel, two widely used chemotherapeutic agents for these indications.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the available in vitro cytotoxicity data for our compounds of interest.

Table 1: In Vitro Cytotoxicity of Vindoline-Piperazine Conjugate 23 and Comparator in Breast Cancer

CompoundCancer Cell LineIn Vitro Activity (GI50, µM)
Vindoline-Piperazine Conjugate 23 MDA-MB-468 (Breast Cancer)1.00[1]
Doxorubicin MDA-MB-468 (Breast Cancer)~0.05-0.1 (Literature Value)

Table 2: In Vitro Cytotoxicity of Vindoline-Piperazine Conjugate 25 and Comparator in Non-Small Cell Lung Cancer

CompoundCancer Cell LineIn Vitro Activity (GI50, µM)
Vindoline-Piperazine Conjugate 25 HOP-92 (Non-Small Cell Lung Cancer)1.35[1]
Paclitaxel HOP-92 (Non-Small Cell Lung Cancer)~0.01-0.05 (Literature Value)

Note: GI50 (50% growth inhibition) is a measure of the concentration of a drug that inhibits cell growth by 50%. Lower values indicate greater potency. Literature values for comparator drugs can vary based on experimental conditions.

The Bridge to In Vivo Efficacy: A Representative Study Design

While specific in vivo efficacy data for vindoline-piperazine conjugates 23 and 25 are not yet extensively published, their potent in vitro activity warrants progression to animal models. Below, we outline a representative in vivo study design to assess the antitumor activity of a lead piperazine candidate, such as Compound 23, in a breast cancer xenograft model. A similar design would be applicable for Compound 25 using a non-small cell lung cancer xenograft model.

Experimental Workflow for In Vivo Tumor Growth Inhibition Study

in_vivo_workflow cluster_setup Animal Model Preparation cluster_treatment Treatment Phase cluster_monitoring Data Collection & Analysis animal_acclimatization Acclimatization of Immunocompromised Mice cell_implantation Subcutaneous Implantation of Cancer Cells animal_acclimatization->cell_implantation cell_culture Culture of MDA-MB-468 Breast Cancer Cells cell_culture->cell_implantation tumor_growth Tumor Growth to Palpable Size cell_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_admin Administration of Compound 23 & Controls randomization->treatment_admin tumor_measurement Tumor Volume & Body Weight Measurement treatment_admin->tumor_measurement endpoint Study Endpoint & Tissue Collection tumor_measurement->endpoint data_analysis Statistical Analysis of Tumor Growth Inhibition endpoint->data_analysis

Caption: Workflow for an in vivo xenograft study.

Experimental Protocols: Ensuring Scientific Rigor

The following are detailed, step-by-step methodologies for the key experiments discussed in this guide.

In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

This assay determines cell density based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MDA-MB-468, HOP-92)

  • Complete culture medium

  • Test compounds (Vindoline-piperazine conjugates, Doxorubicin, Paclitaxel)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water. Remove excess water and allow the plates to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 value.

In Vivo Tumor Growth Inhibition Study: Xenograft Model

This study evaluates the efficacy of an anticancer agent in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice), 4-6 weeks old

  • Cancer cells (e.g., MDA-MB-468)

  • Matrigel (optional, to improve tumor take rate)

  • Test compound (e.g., Vindoline-piperazine conjugate 23) formulated in a suitable vehicle

  • Control vehicles and comparator drugs (e.g., Doxorubicin)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in a sterile solution (e.g., PBS or culture medium), with or without Matrigel.

  • Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound, comparator drug, and vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., intraperitoneal, intravenous, or oral).

  • Data Collection: Measure tumor dimensions with calipers and the body weight of each mouse two to three times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Study Endpoint: The study may be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment period.

  • Data Analysis: Analyze the tumor growth data to determine the percentage of tumor growth inhibition for each treatment group compared to the control group. Statistical analysis is performed to assess the significance of the observed effects.

Mechanistic Insights: The Role of Apoptosis in Cytotoxicity

Many cytotoxic agents, including Vinca alkaloids and their derivatives, exert their anticancer effects by inducing apoptosis, or programmed cell death. While the precise signaling cascade may vary, a common pathway involves the activation of caspases, a family of proteases that execute the apoptotic process.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Apoptotic Pathway cluster_outcome Cellular Outcome drug Piperazine Derivative (e.g., Compound 23) bcl2_family Bcl-2 Family Regulation (Bax/Bak activation) drug->bcl2_family Induces mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito Leads to cyto_c Cytochrome c Release mito->cyto_c Results in apaf1 Apaf-1 Activation cyto_c->apaf1 casp9 Caspase-9 Activation (Initiator Caspase) apaf1->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 Activates apoptosis Apoptosis (Cell Death) casp3->apoptosis Executes

Caption: A simplified intrinsic apoptosis pathway.

Conclusion

The journey of a drug candidate from the laboratory bench to the clinic is a complex and challenging endeavor. The establishment of a strong in vitro and in vivo correlation is a pivotal step in this process, providing crucial insights into the potential therapeutic efficacy of a novel compound. The vindoline-piperazine conjugates, Compound 23 and Compound 25, have demonstrated promising in vitro cytotoxic activity, highlighting the potential of the piperazine scaffold in the development of new anticancer agents.[1] While further in vivo studies are necessary to fully elucidate their therapeutic potential and establish a definitive IVIVC, the experimental frameworks and comparative data presented in this guide offer a robust foundation for their continued preclinical evaluation. As our understanding of cancer biology and drug development evolves, the principles of IVIVC will remain an indispensable tool in the rational design and advancement of next-generation cancer therapeutics.

References

  • Zsoldos, B., Nagy, N., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(14), 7929. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]

Sources

Assessing the Target Selectivity of 2-Propylpiperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the precise interaction of a therapeutic agent with its intended biological target is paramount. Off-target effects, stemming from a lack of selectivity, can lead to unforeseen side effects and diminish the therapeutic window of a potential drug candidate. This guide provides an in-depth analysis of the methodologies used to assess the selectivity of 2-Propylpiperazine, a piperazine derivative. For the purpose of this illustrative guide, we will hypothesize that 2-Propylpiperazine has been identified as a potential ligand for the Dopamine D2 receptor (D2R), a G protein-coupled receptor (GPCR) implicated in various neurological and psychiatric disorders.

This document will serve as a detailed framework for researchers, scientists, and drug development professionals, outlining the critical experimental workflows and the rationale behind them. We will compare 2-Propylpiperazine's hypothetical performance against a known D2R-selective antagonist, Spiperone, and a less selective comparator, Chlorpromazine.

The Principle of Selectivity: More Than Just Affinity

Selectivity is a measure of a drug's ability to bind to its intended target with a significantly higher affinity than to other, unintended targets. It is a critical determinant of a drug's safety and efficacy profile. A highly selective compound minimizes the risk of off-target toxicities and allows for a more targeted therapeutic intervention. The assessment of selectivity is a multi-faceted process, encompassing both binding affinity and functional activity at the primary target and a panel of off-targets.

Experimental Workflow for Selectivity Profiling

The comprehensive assessment of a compound's selectivity involves a tiered approach, beginning with broad screening and progressing to more specific functional assays.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: In-depth Selectivity Primary Target Binding Primary Target Binding Broad Panel Screening Broad Panel Screening Primary Target Binding->Broad Panel Screening High Affinity Hit G Protein Pathway Assay G Protein Pathway Assay Broad Panel Screening->G Protein Pathway Assay Selective Binder Beta-Arrestin Pathway Assay Beta-Arrestin Pathway Assay Selectivity Panel Functional Assays Selectivity Panel Functional Assays G Protein Pathway Assay->Selectivity Panel Functional Assays Functionally Active caption Figure 1. Tiered experimental workflow for selectivity profiling.

Caption: Figure 1. A tiered experimental workflow for assessing compound selectivity.

Part 1: Determining Binding Affinity and Selectivity

The initial step in characterizing a new compound is to determine its binding affinity (Ki) for the intended target and a panel of other relevant receptors. Radioligand binding assays are the gold standard for this purpose due to their robustness and sensitivity.[1]

Experimental Protocol: Competitive Radioligand Binding Assay[1][2][3]

This protocol outlines the steps to determine the binding affinity of 2-Propylpiperazine for the Dopamine D2 receptor.

Objective: To calculate the inhibitory constant (Ki) of 2-Propylpiperazine, Spiperone, and Chlorpromazine for the D2R.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human Dopamine D2 receptor.

  • [3H]-Spiperone (radioligand).

  • Test compounds: 2-Propylpiperazine, Spiperone, Chlorpromazine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds (2-Propylpiperazine, Spiperone, Chlorpromazine) in the assay buffer.

  • Reaction Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or a high concentration of a non-labeled ligand (e.g., Haloperidol) for non-specific binding.

    • 50 µL of the test compound at various concentrations.

    • 50 µL of [3H]-Spiperone at a concentration close to its Kd.

    • 100 µL of the D2R-containing cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[2]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Hypothetical Binding Affinity Data

To illustrate the outcome of such an experiment, the following table presents hypothetical Ki values for our test compounds against the D2R and other relevant GPCRs.

CompoundD2R Ki (nM)D1R Ki (nM)5-HT2AR Ki (nM)α1-adrenergic R Ki (nM)
2-Propylpiperazine 85>10,0001,2002,500
Spiperone 0.15001.5350
Chlorpromazine 2.5155.03.0

Interpretation of Results:

  • 2-Propylpiperazine: Shows moderate affinity for the D2R with significantly weaker affinity for other tested receptors, suggesting a degree of selectivity.

  • Spiperone: Demonstrates very high affinity for the D2R and the 5-HT2A receptor, with much lower affinity for the D1R and α1-adrenergic receptor.

  • Chlorpromazine: Exhibits high affinity across all tested receptors, indicating a lack of selectivity.

Part 2: Assessing Functional Selectivity

Binding to a receptor does not always translate to a functional effect. Therefore, it is crucial to assess the functional consequences of this binding. For GPCRs like the D2R, which primarily couple to Gαi proteins, a common method is to measure the inhibition of cyclic AMP (cAMP) production.[3] Additionally, assessing β-arrestin recruitment can provide insights into potential biased agonism.[4][5]

G cluster_0 G Protein-Coupled Receptor (GPCR) cluster_1 Signaling Pathways Ligand Ligand GPCR GPCR Ligand->GPCR Binding G Protein Pathway G Protein Pathway GPCR->G Protein Pathway Activation Beta-Arrestin Pathway Beta-Arrestin Pathway GPCR->Beta-Arrestin Pathway Recruitment caption Figure 2. Dual signaling pathways of GPCRs.

Caption: Figure 2. GPCRs can signal through G protein-dependent and β-arrestin-dependent pathways.

Experimental Protocol: cAMP Inhibition Assay[4][7][8]

Objective: To determine the functional potency (IC50) of 2-Propylpiperazine as an antagonist at the D2R.

Materials:

  • CHO-K1 cells stably expressing the human D2R.

  • Forskolin (an adenylyl cyclase activator).

  • Dopamine (a D2R agonist).

  • Test compounds: 2-Propylpiperazine, Spiperone, Chlorpromazine.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based).

Procedure:

  • Cell Plating: Seed the D2R-expressing CHO-K1 cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds (antagonists) for a specified time.

  • Agonist Stimulation: Add a fixed concentration of Dopamine (typically the EC80) in the presence of Forskolin to all wells except the negative control.

  • Incubation: Incubate for a sufficient time to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data to the control wells.

    • Plot the percentage of inhibition of the Dopamine response against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Experimental Protocol: β-Arrestin Recruitment Assay[5][6][9]

Objective: To assess the ability of 2-Propylpiperazine to block Dopamine-induced β-arrestin recruitment to the D2R.

Materials:

  • A cell line engineered for a β-arrestin recruitment assay (e.g., PathHunter® U2OS cells co-expressing the D2R fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor).

  • Dopamine.

  • Test compounds: 2-Propylpiperazine, Spiperone, Chlorpromazine.

  • Assay reagents from the kit manufacturer.

Procedure:

  • Cell Plating: Plate the engineered cells in a 96-well plate.

  • Compound Treatment: Add varying concentrations of the test compounds to the wells.

  • Agonist Addition: Add a fixed concentration of Dopamine (EC80) to stimulate β-arrestin recruitment.

  • Incubation: Incubate the plate according to the assay kit's instructions to allow for receptor-β-arrestin interaction.

  • Signal Detection: Add the detection reagents and measure the chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.

  • Data Analysis:

    • Calculate the percentage of inhibition of the Dopamine-induced signal.

    • Plot the inhibition data against the logarithm of the test compound concentration to determine the IC50.

Hypothetical Functional Data
CompoundD2R cAMP IC50 (nM)D2R β-Arrestin IC50 (nM)5-HT2AR Calcium Flux IC50 (nM)
2-Propylpiperazine 150200>10,000
Spiperone 0.50.85.2
Chlorpromazine 4.05.510.0

Interpretation of Results:

  • 2-Propylpiperazine: Demonstrates functional antagonism at the D2R in both the cAMP and β-arrestin pathways, with potencies that are consistent with its binding affinity. The lack of activity at the 5-HT2A receptor further supports its selectivity.

  • Spiperone: Shows potent antagonism in all tested functional assays, confirming its high affinity for both D2R and 5-HT2AR.

  • Chlorpromazine: Acts as a potent antagonist at both receptors, consistent with its non-selective binding profile.

Conclusion

The assessment of a compound's selectivity is a rigorous, multi-step process that is fundamental to modern drug discovery. Through a combination of binding and functional assays, a comprehensive profile of a compound's activity can be established. In our hypothetical case study, 2-Propylpiperazine emerges as a moderately potent and selective antagonist of the Dopamine D2 receptor. Its selectivity is evident from the significantly lower affinity and lack of functional activity at other tested receptors when compared to the non-selective compound, Chlorpromazine.

References

  • Gifford Bioscience. Radioligand Binding Assay Protocol.
  • Gifford Bioscience. Radioligand Binding Assay.
  • Alfa Cytology.
  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American Physiological Society.
  • BenchChem. Application Notes and Protocols for Beta-Arrestin Recruitment Assays in CB2R/5-HT1AR Signaling.
  • Motulsky, H. J., & Mahan, L. C. (1984). The kinetics of competitive radioligand binding predicted by the law of mass action. Molecular pharmacology, 25(1), 1–9.
  • National Center for Biotechnology Information. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual.
  • National Center for Biotechnology Information. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
  • DiscoveRx Corpor
  • Soethoudt, M., et al. (2017). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Bio-protocol, 7(18), e2542.
  • Promega Corpor

Sources

A Comparative Performance Analysis of 2-Propylpiperazine: Benchmarking Against the Dopamine D2 Receptor Agonist Bromocriptine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive comparative analysis of the novel compound 2-Propylpiperazine against the well-established dopamine D2 receptor agonist, Bromocriptine. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities targeting dopaminergic pathways. Through a series of detailed in-vitro and in-vivo experimental protocols, we will objectively evaluate the performance of 2-Propylpiperazine, offering insights into its potential pharmacological profile.

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in biologically active compounds targeting the central nervous system.[1][2] Many piperazine derivatives exhibit activity at monoamine receptors, including dopamine receptors, making them promising candidates for the development of treatments for a range of neurological and psychiatric disorders.[3] 2-Propylpiperazine, a derivative with a novel substitution at the 2-position, warrants a thorough investigation of its pharmacological properties.

To provide a meaningful benchmark, we have selected Bromocriptine, a potent and well-characterized dopamine D2 receptor agonist used in the treatment of Parkinson's disease and hyperprolactinemia.[4][5][6][7][8] By comparing the performance of 2-Propylpiperazine to this standard compound across a battery of standardized assays, we aim to elucidate its receptor affinity, functional activity, and in-vivo behavioral effects.

In-Vitro Characterization: Dopamine D2 Receptor Binding Affinity

A fundamental first step in characterizing a novel compound's interaction with a specific target is to determine its binding affinity. A radioligand binding assay is a robust and quantitative method to measure the affinity of a ligand for a receptor. In this section, we detail the protocol for a competitive binding assay to determine the inhibitory constant (Ki) of 2-Propylpiperazine and Bromocriptine for the human dopamine D2 receptor.

Rationale for Experimental Design

The selection of a competitive binding assay format allows for the determination of the affinity of an unlabeled compound (the "competitor," i.e., 2-Propylpiperazine or Bromocriptine) by measuring its ability to displace a radiolabeled ligand with known affinity for the target receptor. We will utilize [3H]-Spiperone, a high-affinity antagonist radioligand for the D2 receptor, to ensure a stable and reproducible binding signal.[9] The use of a stable cell line expressing the human dopamine D2 receptor ensures consistency and relevance to human physiology.

Experimental Workflow: Dopamine D2 Receptor Binding Assay

D2_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis cell_culture HEK293 cells expressing hD2R homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation homogenization->centrifugation resuspension Resuspension in Assay Buffer centrifugation->resuspension incubation Incubate membranes with [3H]-Spiperone and competitor (2-Propylpiperazine or Bromocriptine) resuspension->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing scintillation Scintillation Counting washing->scintillation ic50 Determine IC50 values scintillation->ic50 ki Calculate Ki using Cheng-Prusoff equation ic50->ki caption Workflow for D2 Receptor Binding Assay

Caption: Workflow for D2 Receptor Binding Assay

Detailed Protocol: Dopamine D2 Receptor Radioligand Binding Assay
  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine D2 receptor.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.[10]

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer to a specific protein concentration.[10]

  • Competitive Binding Assay:

    • In a 96-well plate, add the prepared cell membranes.

    • Add increasing concentrations of the competitor compound (2-Propylpiperazine or Bromocriptine).

    • Add a fixed concentration of the radioligand, [3H]-Spiperone.

    • For the determination of non-specific binding, a high concentration of a known D2 antagonist (e.g., Haloperidol) is used instead of the competitor.

    • Incubate the plate at room temperature with gentle shaking to reach binding equilibrium.[10]

  • Filtration and Scintillation Counting:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate the bound from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[11]

    • Dry the filter plate and add a scintillation cocktail to each well.[11]

    • Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each competitor concentration.

    • Plot the specific binding as a function of the log of the competitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Binding Affinity Data
CompoundD2 Receptor Binding Affinity (Ki, nM)
2-Propylpiperazine 15.8
Bromocriptine 2.5

Interpretation of Results: The hypothetical data in the table above suggests that while 2-Propylpiperazine binds to the dopamine D2 receptor, its affinity is lower than that of the standard compound, Bromocriptine. A lower Ki value indicates a higher binding affinity.

In-Vivo Functional Assessment: Impact on Dopamine Release

To understand the functional consequences of receptor binding in a physiological system, we next assess the effect of 2-Propylpiperazine on dopamine release in the brain of a living animal. In-vivo microdialysis is a powerful technique that allows for the sampling of neurotransmitters from the extracellular fluid of specific brain regions.[12][13]

Rationale for Experimental Design

This experiment aims to determine whether 2-Propylpiperazine acts as an agonist, antagonist, or has no effect on dopamine release in the striatum, a brain region rich in dopamine D2 receptors. As a D2 receptor agonist, Bromocriptine is expected to decrease dopamine release by activating presynaptic D2 autoreceptors, which provide negative feedback on dopamine synthesis and release. By comparing the effect of 2-Propylpiperazine to that of Bromocriptine, we can infer its functional activity at these autoreceptors.

Experimental Workflow: In-Vivo Microdialysis

Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_sampling Microdialysis Sampling cluster_analysis Sample Analysis anesthesia Anesthetize Rat stereotaxic Stereotaxic Implantation of Microdialysis Probe in Striatum anesthesia->stereotaxic perfusion Perfuse with aCSF stereotaxic->perfusion collection Collect Dialysate Samples (Baseline) perfusion->collection administration Administer Compound (i.p.) collection->administration post_admin_collection Collect Post-Administration Samples administration->post_admin_collection hplc Quantify Dopamine by HPLC-ECD post_admin_collection->hplc data_analysis Calculate % Change from Baseline hplc->data_analysis caption Workflow for In-Vivo Microdialysis

Caption: Workflow for In-Vivo Microdialysis

Detailed Protocol: In-Vivo Microdialysis for Dopamine Release
  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize adult male Sprague-Dawley rats.[14][15]

    • Secure the animal in a stereotaxic frame.

    • Surgically implant a microdialysis guide cannula targeting the striatum.[14]

    • Allow the animals to recover from surgery for a specified period.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.[13]

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.

    • Administer a single intraperitoneal (i.p.) injection of either vehicle, 2-Propylpiperazine, or Bromocriptine.

    • Continue to collect dialysate samples for several hours post-administration.

  • Dopamine Quantification:

    • Analyze the collected dialysate samples for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

    • Quantify the dopamine concentration in each sample by comparing the peak height or area to that of known standards.

  • Data Analysis:

    • Express the dopamine concentration in each post-administration sample as a percentage of the average baseline concentration.

    • Plot the mean percentage change in dopamine concentration over time for each treatment group.

Comparative Effects on Striatal Dopamine Release
Compound (Dose)Maximum Change in Extracellular Dopamine (% of Baseline)
Vehicle ~100% (no significant change)
2-Propylpiperazine (10 mg/kg, i.p.) ↓ 45%
Bromocriptine (5 mg/kg, i.p.) ↓ 70%

Interpretation of Results: The hypothetical data indicates that, similar to Bromocriptine, 2-Propylpiperazine decreases extracellular dopamine levels in the striatum. This suggests that 2-Propylpiperazine may act as an agonist at presynaptic D2 autoreceptors, leading to an inhibition of dopamine release. However, the effect appears to be less pronounced than that of Bromocriptine at the tested doses.

Behavioral Assessment: Effects on Locomotor Activity

To evaluate the overall behavioral effect of 2-Propylpiperazine, we will assess its impact on spontaneous locomotor activity in mice. Locomotor activity is a sensitive measure of the stimulant or depressant effects of a compound and is heavily modulated by the dopaminergic system.[16][17]

Rationale for Experimental Design

Dopamine D2 receptor agonists can have biphasic effects on locomotor activity. At low doses, they can decrease activity by preferentially stimulating presynaptic autoreceptors, leading to reduced dopamine release. At higher doses, they can increase activity by stimulating postsynaptic D2 receptors. By comparing the dose-response effects of 2-Propylpiperazine and Bromocriptine on locomotor activity, we can gain further insight into their in-vivo pharmacological profile.

Experimental Workflow: Locomotor Activity Assessment

Locomotor_Workflow cluster_prep Animal Preparation cluster_test Locomotor Activity Test cluster_analysis Data Analysis acclimation Acclimate Mice to Testing Room dosing Administer Compound (i.p.) acclimation->dosing placement Place Mouse in Open Field Arena dosing->placement recording Record Activity for Specified Duration placement->recording quantification Quantify Parameters: - Total Distance Traveled - Rearing Frequency recording->quantification comparison Compare Treatment Groups quantification->comparison caption Workflow for Locomotor Activity Assessment

Caption: Workflow for Locomotor Activity Assessment

Detailed Protocol: Open Field Locomotor Activity
  • Animal Acclimation and Dosing:

    • Individually house adult male C57BL/6 mice and allow them to acclimate to the testing room for at least 60 minutes before the experiment.[17]

    • Administer an i.p. injection of either vehicle, 2-Propylpiperazine, or Bromocriptine at various doses.

  • Open Field Test:

    • Place each mouse individually into the center of an open field arena (e.g., a square box with infrared beams).[18][19]

    • Allow the mouse to freely explore the arena for a set period (e.g., 60 minutes).

    • The locomotor activity is automatically recorded by a computerized system that tracks the number of beam breaks.[19]

  • Data Acquisition and Analysis:

    • Quantify several parameters of locomotor activity, including:

      • Horizontal Activity: Total distance traveled.

      • Vertical Activity: Number of rearing events.

    • Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug effects.

    • Compare the mean values for each parameter across the different treatment groups using appropriate statistical tests.

Comparative Effects on Locomotor Activity
Compound (Dose)Total Distance Traveled (cm) in 60 minRearing Frequency in 60 min
Vehicle 3500 ± 300150 ± 20
2-Propylpiperazine (1 mg/kg) 2800 ± 250110 ± 15
2-Propylpiperazine (10 mg/kg) 4500 ± 400200 ± 25
Bromocriptine (0.5 mg/kg) 2500 ± 20090 ± 10
Bromocriptine (5 mg/kg) 6000 ± 500280 ± 30

Interpretation of Results: The hypothetical dose-response data suggests that both 2-Propylpiperazine and Bromocriptine exhibit biphasic effects on locomotor activity. At lower doses, both compounds appear to suppress activity, consistent with a preferential activation of presynaptic D2 autoreceptors. At higher doses, both compounds increase locomotor activity, indicative of postsynaptic D2 receptor agonism. Notably, 2-Propylpiperazine appears to be less potent than Bromocriptine in both its locomotor-suppressant and stimulant effects.

Preliminary Safety and Side Effect Profile

While a full toxicological evaluation is beyond the scope of this guide, it is important to consider the potential side effect profile of 2-Propylpiperazine based on the known effects of other piperazine derivatives. Common side effects associated with piperazines can include gastrointestinal disturbances (nausea, vomiting) and neurological effects (dizziness, tremors).[20] During the in-vivo experiments, animals should be closely monitored for any adverse effects.

Conclusion and Future Directions

This comparative guide provides a foundational framework for the pharmacological evaluation of 2-Propylpiperazine. Based on our hypothetical data, 2-Propylpiperazine demonstrates affinity for the dopamine D2 receptor and acts as an agonist, albeit with lower potency compared to the standard compound, Bromocriptine. Its effects on dopamine release and locomotor activity are consistent with a dopaminergic agonist profile.

Further in-depth studies are warranted to fully elucidate the pharmacological profile of 2-Propylpiperazine. These should include:

  • Receptor Selectivity Profiling: Assessing the binding affinity of 2-Propylpiperazine at other dopamine receptor subtypes (D1, D3, D4, D5) and other monoamine receptors (serotonin, norepinephrine) to determine its selectivity.

  • Functional Assays: Employing in-vitro functional assays (e.g., cAMP assays) to confirm its agonist activity and determine its efficacy and potency at the D2 receptor.

  • Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of 2-Propylpiperazine to understand its bioavailability and duration of action.

  • Advanced Behavioral Models: Evaluating the effects of 2-Propylpiperazine in more complex behavioral models relevant to specific therapeutic areas, such as models of Parkinson's disease or psychosis.

By systematically building upon the foundational data presented in this guide, the scientific community can gain a comprehensive understanding of the therapeutic potential of 2-Propylpiperazine and other novel piperazine derivatives.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 31203, Bromocriptine. Retrieved from [Link]

  • Pixorize. (n.d.). Bromocriptine (Ergot Dopamine Agonists) Mnemonic for USMLE. Retrieved from [Link]

  • Lawler, C. P., Prioleau, C., Lewis, M. M., Mak, C., Jiang, D., Schetz, J. A., ... & Mailman, R. B. (1999). Interactions of the novel antipsychotic agent V-10367 at D2-like dopamine receptors. Neuropsychopharmacology, 20(6), 612-627.
  • Wikipedia. (2024, January 12). Bromocriptine. In Wikipedia. Retrieved from [Link]

  • Dr.Oracle. (2023, December 8). How do I use bromocriptine (dopamine agonist) for medical treatment?. Retrieved from [Link]

  • Mayo Clinic. (2023, December 31). Bromocriptine (Oral Route). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • Ilić, M., Knez, D., & Stojan, J. (2012). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Journal of molecular modeling, 18(8), 3537–3546.
  • Zetterström, T., Sharp, T., Marsden, C. A., & Ungerstedt, U. (1983). In vivo measurement of dopamine and its metabolites by intracerebral dialysis: changes after d-amphetamine. Journal of neurochemistry, 41(6), 1769-1773.
  • Almaghrabi, M. (2021).
  • Tuscher, J. J., Lu, K., & Williams, J. S. (2014). Behavioral and locomotor measurements using an open field activity monitoring system for skeletal muscle diseases. Journal of visualized experiments: JoVE, (91), 51715.
  • Novák, C., Jaramillo Flautero, A. M., & Prigge, M. (2024). Locomotion test for mice. protocols.io. [Link]

  • Dr.Oracle. (2023, October 29). Is haloperidol a dopamine antagonist?. Retrieved from [Link]

  • Lindsley, C. W., & Hopkins, C. R. (2014). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. ACS chemical neuroscience, 5(8), 626–628.
  • Butini, S., Gemma, S., & Campiani, G. (2013). Potent and subtype-selective dopamine D2 receptor biased partial agonists discovered via an Ugi-based approach. Journal of medicinal chemistry, 56(15), 6037–6053.
  • Szałaj, N., Pindelska, E., & Drabczyńska, A. (2022). Structural and molecular insight into piperazine and piperidine derivatives as histamine H3 and sigma-1 receptor antagonists with promising antinociceptive properties. ACS chemical neuroscience, 13(19), 2826–2841.
  • Rivera, A., Gaskill, P. J., & Granado, N. (2014). In vivo microdialysis to study striatal dopaminergic neurodegeneration. In Dopamine (pp. 235-246). Humana Press, New York, NY.
  • Nam, G., Mahan, E. A., & Lomenzo, E. (2021). Evaluation of substituted N-phenylpiperazine analogs as D3 vs. D2 dopamine receptor subtype selective ligands. Molecules, 26(11), 3163.
  • Thompson, E. H., Holsboer, F., & Ising, M. (2023). Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis. European Neuropsychopharmacology, 70, 36-48.
  • Singh, S., & Kumar, P. (2023). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Journal of Drug Delivery and Therapeutics, 13(8-S), 220-231.
  • Saeedi, H., Remington, G., & Christensen, B. K. (2006). Impact of haloperidol, a dopamine D2 antagonist, on cognition and mood. Schizophrenia research, 85(1-3), 222–231.
  • Stahl, S. M. (2017).
  • Pharmacology Discovery Services. (n.d.). Locomotor Activity, Mouse. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • Al-Ostath, R. A., Ali, A. A., & Al-Wahaibi, L. H. (2023). Novel piperazine derivatives as potent antihistamine, anti-inflammatory, and anticancer agents, their synthesis and characterization. Anticancer Agents in Medicinal Chemistry, 23(11), 1316–1328.
  • Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 5(9), 853–864.
  • Gábor, A., Borsodi, A., & Benyhe, S. (2016). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H] spiperone binding to D2 and D3 dopamine receptors. Journal of pharmacological and toxicological methods, 81, 193–200.
  • Bungay, P. M., Newton, B. W., & Justice, J. B. (2003). Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. Journal of neurochemistry, 86(4), 905–916.
  • JoVE. (2010). Assessment of motor balance and coordination in mice using the balance beam. Journal of Visualized Experiments, (40), e2023.
  • Wikipedia. (2023, December 29). Atypical antipsychotic. In Wikipedia. Retrieved from [Link]

  • Pharmacology Lectures. (2023, January 29). Pharmacology of Haloperidol ; Phamacokinetics, Mechanism of Action, Uses, Effects [Video]. YouTube. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Robinson, T. E., & Whishaw, I. Q. (1988). Microdialysis in rodents. In Neuromethods (pp. 1-32). Humana Press, Totowa, NJ.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Propylpiperazine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work is paramount. This extends beyond the bench to the responsible management of all laboratory materials, including the proper disposal of chemical reagents like 2-Propylpiperazine. This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step approach to ensure the safe handling and disposal of this compound. By adhering to these protocols, you not only safeguard your personal safety and the integrity of your research environment but also contribute to a culture of comprehensive laboratory safety.

Understanding the Hazard Profile of 2-Propylpiperazine

Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with 2-Propylpiperazine is crucial. This compound, like many piperazine derivatives, presents a multi-faceted risk profile that necessitates stringent safety protocols.

Primary Hazards:

  • Corrosivity: 2-Propylpiperazine is a corrosive substance that can cause severe skin burns and eye damage upon contact.[1][2]

  • Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Respiratory and Skin Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause an allergic skin reaction.[1][2]

  • Flammability: While not highly flammable, it is a combustible material.[2]

A comprehensive understanding of these hazards, as detailed in the Safety Data Sheet (SDS), is the foundation of safe laboratory practice.

Immediate Safety and Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is non-negotiable when handling 2-Propylpiperazine. The causality behind these choices is rooted in mitigating the specific hazards outlined above.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes that can cause severe eye damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact that can lead to burns and sensitization.[1][2]
Body Protection A lab coat or chemical-resistant apron.Shields the body from accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges is necessary.Minimizes the risk of inhaling harmful vapors that can cause respiratory irritation and sensitization.[1]

Expert Insight: The selection of PPE is not a matter of preference but a critical risk mitigation strategy. Always inspect your PPE for integrity before use and ensure a proper fit.

Step-by-Step Disposal Procedures for 2-Propylpiperazine

The guiding principle for the disposal of 2-Propylpiperazine is that it should not be released into the environment. This means no disposal down the drain or in regular trash.[3] The following procedures provide a clear workflow for its safe management from use to final disposal.

Waste Characterization and EPA Hazardous Waste Code Determination

Properly characterizing waste is a legal and safety imperative. Based on its properties, 2-Propylpiperazine waste is classified as hazardous.

  • Corrosivity (D002): As an amine, 2-Propylpiperazine is a basic compound. Aqueous solutions will have a pH greater than or equal to 12.5, meeting the EPA's definition of a corrosive hazardous waste.[4][5]

  • Toxicity (Potentially D004-D043): While a specific toxicity characteristic code may not be listed, its known health hazards warrant careful handling as a toxic substance.

Therefore, any waste containing 2-Propylpiperazine should be managed as EPA Hazardous Waste, with the primary characteristic being D002 (Corrosivity).

Waste Collection and Accumulation

Protocol for Waste Collection:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with 2-Propylpiperazine (e.g., high-density polyethylene - HDPE).

  • Labeling: The label must clearly state "Hazardous Waste" and list the full chemical name: "2-Propylpiperazine". Include the approximate concentration and the date accumulation started.

  • Segregation: Do not mix 2-Propylpiperazine waste with other waste streams unless you have confirmed their compatibility. Incompatible materials can lead to dangerous reactions.

  • Closed Container: Keep the waste container tightly sealed at all times, except when adding waste. This prevents the release of vapors and protects the integrity of the contents.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA that is at or near the point of generation and under the control of the laboratory personnel. The SAA should have secondary containment to capture any potential leaks.

G cluster_generation Waste Generation cluster_collection Collection & Accumulation cluster_disposal Disposal Pathway gen 2-Propylpiperazine Waste Generated container Designated, Labeled HDPE Container gen->container saa Store in Satellite Accumulation Area (SAA) with Secondary Containment container->saa pickup Schedule Pickup with Environmental Health & Safety (EHS) saa->pickup transport Transport by Licensed Hazardous Waste Hauler pickup->transport facility Final Disposal at a Licensed Chemical Destruction Plant (Incineration) transport->facility

Caption: Decision workflow for the proper disposal of 2-Propylpiperazine waste.

Laboratory-Scale Neutralization (for Dilute Aqueous Solutions Only)

Caution: This procedure should only be performed by trained personnel in a chemical fume hood while wearing full PPE. It is intended for small quantities of dilute aqueous solutions of 2-Propylpiperazine. Concentrated or non-aqueous waste should be disposed of without neutralization.

Principle: As a base, 2-Propylpiperazine can be neutralized with a weak acid. This process generates heat, so it must be done slowly and with cooling.

Protocol for Neutralization:

  • Preparation: Place the beaker containing the dilute 2-Propylpiperazine solution in an ice bath within a secondary containment tray inside a chemical fume hood.

  • Dilution: If not already dilute, slowly add the 2-Propylpiperazine solution to a larger volume of cold water with constant stirring.

  • Neutralizing Agent: Prepare a dilute solution of a weak acid, such as citric acid or acetic acid.

  • Slow Addition: While continuously stirring the 2-Propylpiperazine solution, slowly add the dilute acid dropwise.

  • Monitor pH: Periodically check the pH of the solution using a calibrated pH meter or pH paper.

  • Target pH: Continue adding the acid until the pH is between 6.0 and 8.0.

  • Waste Collection: The neutralized solution must still be collected as hazardous waste. Transfer the neutralized solution to your designated aqueous hazardous waste container.

Expert Justification: While neutralization can reduce the corrosivity of the waste, it does not eliminate its potential toxicity or regulatory status as a hazardous waste. The resulting salt solution must still be disposed of through your institution's hazardous waste program.

Managing Spills and Decontamination

Accidental spills require a prompt and informed response to mitigate risks.

Spill Response Protocol
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the size and nature of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large spills, or if you are unsure, contact your institution's Environmental Health & Safety (EHS) department immediately.

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood or opening a window if it is safe to do so.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize (for small spills): For small spills, you can cautiously neutralize the material by covering it with a weak acid absorbent, such as sodium bisulfate.

  • Collection: Once absorbed, carefully scoop the material into a designated hazardous waste container using non-sparking tools.

  • Decontamination: Clean the spill area with a detergent and water solution, followed by a rinse with water. Collect all cleaning materials as hazardous waste.

G spill Spill Occurs alert Alert Others & Evacuate Immediate Area spill->alert assess Assess Spill Size & Hazards alert->assess large_spill Large or Unknown Spill assess->large_spill contact_ehs Contact EHS Immediately large_spill->contact_ehs Yes small_spill Small, Manageable Spill large_spill->small_spill No ppe Don Appropriate PPE small_spill->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose_waste Dispose of all materials as Hazardous Waste decontaminate->dispose_waste

Caption: Procedural workflow for responding to a 2-Propylpiperazine spill.

Decontamination of Glassware and Equipment

All glassware and equipment that have come into contact with 2-Propylpiperazine must be decontaminated before reuse or disposal.

Protocol for Decontamination:

  • Initial Rinse: In a chemical fume hood, perform an initial rinse of the glassware or equipment with a suitable solvent (e.g., ethanol or isopropanol) to remove the bulk of the 2-Propylpiperazine. Collect this rinsate as hazardous waste. For highly toxic materials, the first three rinses should be collected as hazardous waste.[6]

  • Wash: Wash the rinsed items with a laboratory detergent and warm water.

  • Final Rinse: Thoroughly rinse with deionized water.

  • Drying: Allow the glassware and equipment to air dry completely before reuse.

Empty Containers: Empty containers of 2-Propylpiperazine must be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[6] After triple-rinsing and air-drying, the container can often be disposed of as non-hazardous waste, but be sure to deface the original label. Consult your institution's specific policies on empty container disposal.

Final Disposal Logistics

The ultimate disposal of 2-Propylpiperazine waste is the responsibility of your institution's EHS department or a contracted hazardous waste disposal company.

Operational Plan:

  • Request Pickup: Once your hazardous waste container is full (leaving some headspace for expansion), or if it has been in accumulation for the maximum allowable time per your institution's policy, schedule a pickup with your EHS department.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste tag or manifest, is completed accurately and affixed to the container.

  • Licensed Disposal: Your EHS department will arrange for the transport of the waste by a licensed hazardous waste hauler to a permitted treatment, storage, and disposal facility (TSDF). The standard and most effective method for the final destruction of 2-Propylpiperazine is high-temperature incineration.[3]

By following these detailed procedures, you can ensure the safe and compliant disposal of 2-Propylpiperazine, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • ECHEMI. (2019).
  • Fisher Scientific. (2025).
  • TCI Chemicals. (2025).
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2025).
  • Fisher Scientific. (2018).
  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (2025).
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Northwestern University. Hazardous Waste Disposal Guide.
  • California Department of Toxic Substances Control. RCRA Listed Hazardous Waste.
  • PharmWaste Technologies, Inc.
  • MLI Environmental. (2025). RCRA Hazardous Waste Definitions: P, U, K, and F-Listed.
  • University of Maryland Environmental Safety, Sustainability & Risk. EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • The University of Oklahoma Health Sciences Center. (2025). Hazardous Waste - EHSO Manual 2025-2026.
  • BenchChem. (2025).
  • Cornell University Environmental Health and Safety. 5.4 Chemical Spill Procedures.
  • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide.
  • American Chemistry Council. Liquid Organic Peroxide Spill Clean Up.
  • U.S. Environmental Protection Agency. (2009). Hazardous Waste Characteristics: A User-Friendly Reference Document.
  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • U.S. Environmental Protection Agency. (2025). Hazardous Waste Characteristics.
  • Pace Analytical. The Importance of Proper Waste Characterization: An Overview of the TCLP & RCI Tests.

Sources

A Guide to Personal Protective Equipment and Safe Handling of 2-Propylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for the handling and disposal of 2-Propylpiperazine. Given the limited specific toxicological data for 2-Propylpiperazine (CAS No. 90000-28-5), this document adopts a precautionary approach.[1] The recommendations are grounded in the known hazard profiles of analogous piperazine compounds, ensuring a robust margin of safety for all laboratory personnel.

Hazard Assessment: A Precautionary Approach

While the Safety Data Sheet (SDS) for 2-Propylpiperazine lacks specific hazard classifications, the broader piperazine family exhibits a range of significant health risks.[1] Therefore, it is imperative to handle 2-Propylpiperazine as a hazardous substance with the potential to cause:

  • Severe Skin Corrosion and Eye Damage: Piperazine derivatives are known to be corrosive, capable of causing severe burns upon contact.[2][3][4]

  • Respiratory and Skin Sensitization: Inhalation may lead to allergy or asthma-like symptoms, and skin contact can trigger allergic reactions.[2][3][4][5]

  • Reproductive Toxicity: Some piperazine compounds are suspected of damaging fertility or the unborn child.[2][3][4]

  • Toxicity if Swallowed: Oral ingestion of similar compounds is known to be harmful or toxic.[6]

  • Flammability: The substance may be a flammable solid, posing an ignition risk.[2][3]

These potential hazards mandate strict adherence to the following personal protective equipment (PPE) and handling protocols.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most critical step in mitigating exposure risks. All PPE must be inspected before use and disposed of correctly after handling the chemical.[5]

Summary of Required PPE
Task/Scale Respiratory Protection Eye/Face Protection Hand Protection Body Protection
Weighing/Aliquotting (Solid) NIOSH-approved respirator (N95 or higher)Tight-sealing safety goggles and face shieldChemical-resistant gloves (e.g., Nitrile), double-glovedFull-coverage lab coat, closed-toe shoes
Solution Preparation NIOSH-approved respirator with organic vapor cartridgesTight-sealing safety goggles and face shieldChemical-resistant gloves (e.g., Nitrile), double-glovedChemical-resistant apron over a full-coverage lab coat
Large-Scale Operations (>10g) Full-face supplied-air respiratorFull-face respirator provides integrated protectionHeavy-duty chemical-resistant gloves (e.g., Butyl rubber)Full-body chemical-resistant suit
Detailed PPE Specifications
  • Respiratory Protection : Due to the risk of respiratory sensitization, airborne dust or vapors must be controlled.[2][3] Handling should occur in a certified chemical fume hood. For weighing solids or when engineering controls are insufficient, a NIOSH-approved respirator is mandatory.[7][8]

  • Eye and Face Protection : To prevent severe eye damage from splashes or dust, tight-sealing safety goggles are required at all times.[7][9] A face shield must be worn over the goggles during procedures with a higher splash risk, such as preparing solutions or handling larger quantities.[10][11]

  • Hand Protection : Double gloving with a suitable chemical-resistant material like nitrile is the minimum requirement.[5] Gloves must be inspected for tears or holes before each use. After handling, remove gloves using the proper technique to avoid skin contact and dispose of them as contaminated waste.

  • Body Protection : A buttoned, full-coverage lab coat is essential to protect against incidental contact.[7] When handling larger volumes or during procedures with a significant splash risk, a chemical-resistant apron or a full chemical suit is necessary.[11]

Step-by-Step Handling Protocol

Adherence to a systematic workflow is crucial for minimizing risk.

  • Preparation :

    • Designate a specific area for handling 2-Propylpiperazine, preferably within a chemical fume hood.[5]

    • Ensure an eyewash station and safety shower are immediately accessible and unobstructed.[6][12]

    • Assemble all necessary equipment and reagents before retrieving the chemical.

  • Donning PPE :

    • Put on all required PPE as outlined in the table above, starting with body protection, then respiratory and eye protection, and finally gloves.

  • Handling the Chemical :

    • Handle in a well-ventilated place, such as a fume hood, to avoid the formation of dust and aerosols.[1][13]

    • Use non-sparking tools and ground equipment to prevent fire from electrostatic discharge.[1][2]

    • Keep the container tightly closed when not in use.[1][13]

  • Post-Handling :

    • Decontaminate the work area thoroughly.

    • Remove PPE carefully, avoiding self-contamination. Gloves should be removed last.

    • Wash hands and forearms thoroughly with soap and water after completing the work.[13]

Emergency Procedures

In case of accidental exposure or spill, immediate and correct action is vital.

Personal Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[14] Seek immediate medical attention.[7]

  • Skin Contact : Remove all contaminated clothing while flushing the affected area with large amounts of water under a safety shower for at least 15 minutes.[14][15] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air immediately.[7][15] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[15][16] Rinse the mouth with water and seek immediate medical attention.[7]

Spill Response
  • Minor Spill (in a fume hood) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[14]

    • Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1][13]

    • Decontaminate the area with a suitable solvent.

  • Major Spill :

    • Evacuate the laboratory immediately and alert others.[13][17]

    • Close the laboratory door and prevent entry.

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.

Disposal Plan

All waste containing 2-Propylpiperazine must be treated as hazardous.

  • Chemical Waste : Unused 2-Propylpiperazine and solutions containing it must be collected in a clearly labeled, sealed, and compatible hazardous waste container.

  • Contaminated Materials : All disposable PPE (gloves, lab coats), absorbent materials from spills, and empty containers must be disposed of as hazardous chemical waste.[1][11] Containers should be triply rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[1]

  • Disposal Method : The material should be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]

Workflow for Safe Handling of 2-Propylpiperazine

G cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Chemical Handling cluster_cleanup 4. Decontamination & Disposal prep1 Assess Risks & Review SDS prep2 Designate Fume Hood Area prep1->prep2 prep3 Verify Eyewash/Shower Access prep2->prep3 ppe1 Lab Coat / Apron prep3->ppe1 Proceed to PPE ppe2 Respirator ppe1->ppe2 ppe3 Goggles & Face Shield ppe2->ppe3 ppe4 Double Gloves ppe3->ppe4 handle1 Weigh / Transfer in Hood ppe4->handle1 Begin Handling handle2 Keep Container Sealed handle1->handle2 spill Spill or Exposure? handle1->spill handle3 Use Non-Sparking Tools handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 Complete Task clean2 Segregate Hazardous Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 spill->clean1 No emergency Execute Emergency Protocol spill->emergency Yes

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propylpiperazine
Reactant of Route 2
2-Propylpiperazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。